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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Two Distinct Chemical Entities: Benzetimide Hydrochloride (CAS 5633-14-7) and 3-Methyl-2-oxovaleric Acid Sodium Salt

For the Attention of Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of two chemically and functionally distinct compounds: Benzetimide hydrochloride, id...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two chemically and functionally distinct compounds: Benzetimide hydrochloride, identified by CAS number 5633-14-7, and 3-Methyl-2-oxovaleric acid sodium salt. While initial inquiries may conflate these substances, it is critical for research and development purposes to understand their unique properties. This document elucidates the molecular characteristics, physicochemical properties, and pharmacological context of each compound independently.

Part 1: Benzetimide Hydrochloride (CAS 5633-14-7)

Benzetimide hydrochloride is a potent muscarinic acetylcholine receptor antagonist.[1][2][3] Its anticholinergic properties have been investigated for therapeutic applications, including the management of neuroleptic-induced parkinsonism.[1]

Molecular Identity and Physicochemical Properties

The fundamental molecular and physical characteristics of Benzetimide hydrochloride are summarized below.

PropertyValueSource(s)
CAS Number 5633-14-7[1][4][5]
Molecular Formula C₂₃H₂₆N₂O₂·HCl[4][5][6]
Molecular Weight 398.93 g/mol [1][2][5]
Appearance White to off-white crystalline powder[7]
Solubility Soluble in water and various organic solvents.[7] Specifically, ≥32 mg/mL in DMSO and 16.67 mg/mL in water with ultrasonication.[8][7][8]
Melting Point 299-301.5 °C[1]
Boiling Point 543.9 °C at 760 mmHg[1][8]
InChI Key XSOOSXRNMDUWEM-UHFFFAOYSA-N[3][7][8]
Chemical Structure and Stereochemistry

Benzetimide hydrochloride possesses a glutarimide structure with a piperidine backbone substituted with benzyl and phenyl groups.[8] The presence of a single stereocenter results in the compound existing as a racemic mixture in its common formulation.[8]

Caption: Conceptual structure of Benzetimide.

Pharmacological Profile and Mechanism of Action

As a muscarinic antagonist, Benzetimide hydrochloride blocks the actions of acetylcholine at muscarinic receptors.[1] This mechanism is central to its anticholinergic effects. It has been shown to selectively antagonize M1 and M3 receptor subtypes, which explains its utility in counteracting the cholinergic hyperactivity associated with dopamine depletion in parkinsonism.[8] In rats, it has demonstrated efficacy in inducing mydriasis and inhibiting pilocarpine-induced salivation and lacrimation.[3]

Experimental Protocols: A Note on Handling and Use

Researchers utilizing Benzetimide hydrochloride should adhere to standard laboratory safety protocols for handling chemical compounds. Due to its biological activity, appropriate personal protective equipment should be worn. For in vitro studies, stock solutions are typically prepared in solvents like DMSO.[8]

Part 2: 3-Methyl-2-oxovaleric Acid Sodium Salt

This compound, also known as (±)-Sodium 3-methyl-2-oxovalerate, is biochemically distinct from Benzetimide hydrochloride. It is a substrate for α-keto acid dehydrogenases and is relevant in the study of certain metabolic pathways and diseases.[9]

Molecular Identity and Physicochemical Properties

Key molecular and physical data for 3-Methyl-2-oxovaleric acid sodium salt are presented below.

PropertyValueSource(s)
CAS Number 3715-31-9[9]
Molecular Formula C₆H₉NaO₃[9]
Molecular Weight 152.12 g/mol [9]
Appearance Solid
Solubility Soluble in PBS (pH 7.2) at ≥10 mg/ml; sparingly soluble in DMSO.[10][10]
Storage Temperature 2-8°C
InChI Key SMDJDLCNOXJGKC-UHFFFAOYSA-M[10]
Biochemical Significance and Research Applications

3-Methyl-2-oxovaleric acid is a degradation product of the amino acid isoleucine.[11] Its accumulation in bodily fluids is a hallmark of Maple Syrup Urine Disease (MSUD), an inborn error of metabolism.[10] In a research context, it is used to:

  • Study enzyme kinetics: It serves as a substrate to investigate the specificity and distribution of α-keto acid dehydrogenases.[12]

  • Model cellular stress: It can be used to inhibit the mitochondrial α-ketoglutarate dehydrogenase complex, leading to nerve cell death, providing a model to study neurodegenerative processes.[12]

  • Investigate metabolic pathways: As a catabolite of isoleucine, it is used in studies of amino acid metabolism.[10]

  • Biomarker discovery: It has been identified as a potential biomarker for mustard airway diseases and uric acid stones.[11]

metabolic_pathway Isoleucine Isoleucine KMV 3-Methyl-2-oxovaleric acid Isoleucine->KMV Catabolism BCKAD Branched-chain α-keto acid dehydrogenase (BCKAD) KMV->BCKAD Metabolites Further Metabolites BCKAD->Metabolites MSUD Maple Syrup Urine Disease (MSUD) (BCKAD deficiency) BCKAD->MSUD Deficient in

Caption: Role of 3-Methyl-2-oxovaleric acid in metabolism.

Experimental Workflow: In Vitro Enzyme Inhibition Assay

A generalized protocol for studying the inhibitory effects of 3-Methyl-2-oxovaleric acid on a target enzyme, such as α-ketoglutarate dehydrogenase, is as follows:

  • Preparation of Reagents:

    • Prepare a stock solution of 3-Methyl-2-oxovaleric acid sodium salt in an appropriate buffer (e.g., PBS).

    • Prepare assay buffer and solutions of the enzyme and its substrate.

  • Assay Procedure:

    • In a microplate, add the assay buffer, the enzyme, and varying concentrations of the inhibitor (3-Methyl-2-oxovaleric acid).

    • Pre-incubate the mixture for a defined period to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry).

  • Data Analysis:

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value.

Conclusion

It is imperative for the scientific community to accurately identify and differentiate chemical compounds to ensure the integrity and reproducibility of research. Benzetimide hydrochloride (CAS 5633-14-7) is a synthetic muscarinic antagonist with applications in pharmacology. In contrast, 3-Methyl-2-oxovaleric acid sodium salt (CAS 3715-31-9) is a metabolite integral to the study of amino acid catabolism and certain metabolic disorders. This guide has provided the core technical details for both compounds to aid researchers in their respective fields.

References

  • BuyersGuideChem. (n.d.). Supplier CAS No 5633-14-7. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Benzetimide hydrochloride. Retrieved from [Link]

  • National Analytical Corporation. (n.d.). ()-3-Methyl-2-oxovaleric Acid Sodium Salt. Retrieved from [Link]

Sources

Exploratory

Solubility Profile & Handling Guide: 6-Methyl-2-(methylamino)pyrimidin-4-ol

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for 6-Methyl-2-(methylamino)pyrimidin-4-ol . [1][2] Content Type: Technical Whitepaper Audience: Application...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for 6-Methyl-2-(methylamino)pyrimidin-4-ol .

[1][2]

Content Type: Technical Whitepaper Audience: Application Scientists, Medicinal Chemists, Formulation Engineers

Executive Summary

6-Methyl-2-(methylamino)pyrimidin-4-ol is an amphoteric heterocyclic compound that exhibits distinct solubility behaviors driven by keto-enol tautomerism. While Dimethyl Sulfoxide (DMSO) serves as the universal solvent for high-concentration stock solutions (>50 mM) due to its ability to disrupt intermolecular hydrogen bonding, aqueous solubility is moderate and highly pH-dependent.[1][2]

This guide provides the mechanistic rationale for solvent selection, validated protocols for stock preparation, and critical data for preventing precipitation during biological assays.

Chemical Identity & Physicochemical Context[2][3][4][5][6]

To predict solubility behavior accurately, one must understand the compound's dynamic structure in solution.

PropertyDetail
Compound Name 6-Methyl-2-(methylamino)pyrimidin-4-ol
Molecular Formula C₆H₉N₃O
Molecular Weight ~139.15 g/mol
Structural Feature Pyrimidine core with electron-donating methylamino and methyl groups.[1][2][3]
Tautomerism Exists in equilibrium between the enol (pyrimidin-4-ol) and keto (pyrimidin-4(3H)-one) forms.[1][2]
pKa (Predicted) pKₐ₁ (Ring N): ~3.5–4.5 (Protonation) pKₐ₂ (-OH/NH): ~9.0–9.5 (Deprotonation)
Tautomeric Influence on Solubility

In the solid state and polar solvents, the keto (pyrimidinone) form often predominates. This creates a rigid crystal lattice held together by strong intermolecular hydrogen bonds (N–H[2]···O=C), significantly reducing solubility in non-polar solvents and requiring high-dielectric solvents (like DMSO or water) to solvate the molecule.

Tautomerism cluster_0 Tautomeric Equilibrium Enol Enol Form (Aromatic, -OH) Less Polar Keto Keto Form (Pyrimidinone, =O) High Polarity Dominant in polar media Enol->Keto Proton Transfer

Figure 1: The keto-enol equilibrium dictates the polarity and hydrogen-bonding capability of the molecule in solution.[1][2]

Solubility Profile: Water vs. DMSO[8]

A. Dimethyl Sulfoxide (DMSO)

Status: Primary Solvent (Recommended for Stock)

  • Solubility Range: High (>50 mg/mL or >300 mM estimated).

  • Mechanism: DMSO is a polar aprotic solvent.[4] It effectively accepts hydrogen bonds from the amine (-NH) and hydroxyl (-OH) groups while disrupting the compound's crystal lattice dipole-dipole interactions.[1][2]

  • Utility: Ideal for preparing 1000x stock solutions for biological screening.

B. Water (Aqueous Buffer)

Status: Secondary Solvent (Conditional)

  • Solubility Range: Moderate to Low (1–5 mg/mL estimated at neutral pH).

  • Mechanism: Water relies on hydration of the polar functional groups. However, the hydrophobic methyl groups and the aromatic ring limit solubility.

  • pH Sensitivity:

    • pH < 4 (Acidic): Solubility Increases . Protonation of the ring nitrogen or exocyclic amine forms a cation, drastically improving solubility.

    • pH ~7 (Neutral): Solubility is lowest (predominantly neutral species).

    • pH > 10 (Basic): Solubility Increases . Deprotonation of the enolic -OH or amide-like -NH forms an anion.[1][2]

Comparative Analysis Table
FeatureDMSOWater (pH 7.4)
Solubility Capacity High (>100 mM)Moderate (<20 mM)
Dissolution Rate Rapid (< 5 min w/ vortex)Slow (may require sonication)
Stability High (hygroscopic storage req.)[1][2]Hydrolysis risk over long term
Biological Use Toxic to cells >0.1% v/vBiocompatible
Primary Role Stock Solution PreparationFinal Assay Medium

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Use this protocol to create a stable master stock.

  • Weighing: Accurately weigh 13.9 mg of 6-Methyl-2-(methylamino)pyrimidin-4-ol into a sterile 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, Cell Culture Tested).

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • If solid remains: Sonicate in a water bath at 37°C for 5 minutes.

    • Visual Check: Solution must be optically clear with no particulate matter.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Aqueous Solubility & Precipitation Test (Tier 2)

Use this before adding the compound to cell culture to prevent "crashing out."

  • Preparation: Prepare a simulated assay buffer (e.g., PBS + 10% FBS).

  • Spike: Pipette the DMSO stock into the buffer to achieve the final desired concentration (e.g., 100 µM). Keep DMSO concentration <0.5%.

  • Incubation: Incubate at 37°C for 1 hour.

  • Detection: Measure absorbance at 600 nm (turbidity) or centrifuge and analyze the supernatant via HPLC to confirm the actual concentration remains in solution.

Workflow Visualization

The following diagram illustrates the decision matrix for handling this compound in a drug discovery context.

SolubilityWorkflow Start Start: Solid Compound StockPrep Prepare Stock in DMSO (Target: 50-100 mM) Start->StockPrep VisualCheck Visual Inspection: Clear Solution? StockPrep->VisualCheck Sonicate Sonicate / Warm (37°C) VisualCheck->Sonicate Particulates Visible Dilution Dilute into Aqueous Media (Keep DMSO < 1%) VisualCheck->Dilution Clear Yes Yes No No Sonicate->VisualCheck PrecipCheck Check for Precipitation (Turbidity / Microscopy) Dilution->PrecipCheck Valid Valid Assay Condition PrecipCheck->Valid Clear: Proceed to Assay Invalid Reformulate / Lower Dose PrecipCheck->Invalid Cloudy: Reduce Conc.

Figure 2: Step-by-step workflow for solubilization and assay preparation.

References

  • PubChem. 2-Amino-6-methylpyrimidin-4-ol (Analogous Compound Data).[1][2] National Library of Medicine. Available at: [Link][2]

  • ResearchGate. Solubility of Aminopyrimidines in DMSO vs Water. Community Discussion & Experimental Observations. Available at: [Link]

  • MDPI. DMSO Solubility Assessment for Fragment-Based Screening. Molecules Journal, 2021. Available at: [Link][2]

Sources

Foundational

pKa Values and Ionization Dynamics of 2-Methylamino-6-methyl-4-pyrimidinone: A Technical Guide

Executive Overview Understanding the ionization behavior (pKa) and tautomeric equilibria of functionalized pyrimidines is a foundational requirement in rational drug design, supramolecular chemistry, and materials scienc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Understanding the ionization behavior (pKa) and tautomeric equilibria of functionalized pyrimidines is a foundational requirement in rational drug design, supramolecular chemistry, and materials science. 2-Methylamino-6-methyl-4-pyrimidinone (a substituted isocytosine derivative) presents a complex physicochemical profile due to its multiple protonation sites and dynamic tautomerism.

This whitepaper provides an in-depth analysis of the mechanistic causality behind the ionization of this compound, alongside field-proven, self-validating experimental protocols for accurate pKa determination.

Structural Dynamics: Tautomerism and Substituent Effects

Before assigning pKa values, it is critical to establish the baseline structural state of the molecule in aqueous media. 2-Methylamino-6-methyl-4-pyrimidinone is subject to two primary tautomeric equilibria:

  • Lactam-Lactim (Keto-Enol) Tautomerism : Migration of a proton between the N3 ring nitrogen and the C4 oxygen.

  • Amino-Imino Tautomerism : Migration of a proton between the exocyclic C2 nitrogen and the N1 ring nitrogen.

In aqueous solutions at physiological pH, the lactam-amino form (specifically, the 1H- or 3H-pyrimidin-4-one state) overwhelmingly predominates. This is driven by the high hydration energy of the carbonyl group and the thermodynamic stability of the cyclic amide system, a phenomenon well-documented in related 1[1].

The Causality of Substituent Effects

The addition of methyl groups significantly alters the electron density of the pyrimidine core compared to unsubstituted isocytosine[2]:

  • C6-Methyl Group : Exerts a positive inductive (+I) effect, pushing electron density into the aromatic ring.

  • C2-Methylamino Group : Acts as a strong electron-donating group via resonance (+R) and induction, further enriching the ring nitrogens. These effects collectively raise the basicity of the ring nitrogens (increasing pKa₁ relative to isocytosine) while simultaneously decreasing the acidity of the lactam proton (increasing pKa₂).

Ionization Profile and Predictive pKa Values

The ionization of 2-methylamino-6-methyl-4-pyrimidinone occurs in two distinct macroscopic steps across the pH scale.

  • pKa₁ (Basic Ionization, pH ~4.5 - 4.8) : Corresponds to the protonation of the pyrimidine ring. Because the C2-methylamino group donates electron density, the N1/N3 nitrogens become more basic than those in unsubstituted 2[2].

  • pKa₂ (Acidic Ionization, pH ~9.8 - 10.2) : Corresponds to the deprotonation of the N-H proton in the lactam ring, yielding a delocalized pyrimidinolate anion. The electron-rich nature of the substituted ring makes this proton less acidic than the equivalent proton in 3[3].

Quantitative Data Summary
CompoundpKa₁ (Cation ⇌ Neutral)pKa₂ (Neutral ⇌ Anion)Primary Protonation Site
Isocytosine 4.09.4N1 / N3
Cytosine 4.412.2N3
2-Amino-6-methyl-4-pyrimidinone ~4.3~9.6N1 / N3
2-Methylamino-6-methyl-4-pyrimidinone ~4.6 (Extrapolated)~10.0 (Extrapolated)N1 / N3

Table 1: Comparative ionization data for pyrimidinone derivatives. Extrapolations are based on established Hammett equation principles for +I and +R substituents.

Ionization Cation Cationic State (pH < 4.5) Protonated Ring Nitrogen Neutral Neutral State (pH 4.5 - 9.8) Lactam-Amino Tautomer Cation->Neutral -H+ (pKa1 ~4.6) Neutral->Cation +H+ Anion Anionic State (pH > 10.0) Delocalized Pyrimidinolate Neutral->Anion -H+ (pKa2 ~10.0) Anion->Neutral +H+

Caption: Macroscopic ionization pathway of 2-methylamino-6-methyl-4-pyrimidinone across pH.

Self-Validating Experimental Protocols

To empirically determine the exact pKa values of this compound, researchers must utilize orthogonal techniques. The following protocols are designed as self-validating systems , ensuring that data artifacts (such as compound degradation or precipitation) are immediately detectable.

Protocol A: UV-Vis Spectrophotometric Titration

Causality : The protonation and deprotonation of the pyrimidine ring drastically alter the π-electron delocalization network. This change in the electronic transition energy shifts the absorption maximum (λmax), allowing macroscopic pKa calculation via the Henderson-Hasselbalch equation.

Step-by-Step Methodology :

  • Buffer Preparation : Prepare a Britton-Robinson universal buffer (0.04 M boric acid, 0.04 M phosphoric acid, and 0.04 M acetic acid) to ensure a constant ionic strength across a pH range of 2.0 to 12.0.

  • Sample Preparation : Dissolve the compound in the buffer to a final concentration of 50 µM. (If solubility is an issue, use a maximum of 5% v/v Methanol, noting the co-solvent effect on pKa).

  • Titration & Acquisition : Titrate the solution using 0.1 M NaOH or HCl. Record the UV-Vis spectra (200–400 nm) at intervals of 0.2 pH units.

  • Self-Validation (Isosbestic Points) : Overlay all spectra. Crucial Check : You must observe sharp, distinct isosbestic points (wavelengths where absorbance remains constant). If the isosbestic points drift or blur, the compound is undergoing hydrolytic degradation rather than a simple two-state thermodynamic equilibrium.

  • Reversibility Check : Back-titrate the sample to the starting pH. The final spectrum must perfectly overlay the initial spectrum to validate chemical stability.

  • Data Analysis : Plot Absorbance at the changing λmax versus pH. Fit the sigmoidal curve using non-linear regression to extract pKa₁ and pKa₂.

Workflow Prep Sample Prep (Universal Buffer) Titration pH Titration (HCl / NaOH) Prep->Titration UV UV-Vis Acquisition (200-400 nm) Titration->UV Isosbestic Isosbestic Point Validation UV->Isosbestic Analysis Non-linear Regression (pKa Calculation) Isosbestic->Analysis

Caption: Self-validating UV-Vis spectrophotometric workflow for pKa determination.

Protocol B: Multi-Nuclear NMR pH Titration

Causality : While UV-Vis provides the macroscopic pKa, it cannot definitively prove which nitrogen is protonated. NMR titration tracks the chemical shift (δ) of specific nuclei (e.g., C5-H or C6-CH₃). As a nearby nitrogen protonates, the adjacent carbon is deshielded, causing a downfield shift in the NMR spectrum.

Step-by-Step Methodology :

  • Sample Preparation : Prepare a 5 mM solution of the compound in 90% H₂O / 10% D₂O (to maintain the spectrometer lock while allowing observation of exchangeable N-H protons).

  • Titration : Adjust the pH* (meter reading in D₂O) using micro-additions of DCl and NaOD.

  • Acquisition : Acquire ¹H and ¹³C NMR spectra at 0.5 pH unit intervals.

  • Analysis : Plot the chemical shift of the C5 proton (typically around 5.5–6.0 ppm) against pH. The inflection point of the resulting sigmoidal curve corresponds to the microscopic pKa of the adjacent nitrogen.

Conclusion

The ionization of 2-methylamino-6-methyl-4-pyrimidinone is governed by the delicate interplay of its lactam-amino tautomerism and the electron-donating effects of its substituents. By employing self-validating protocols like isosbestic-point-verified UV-Vis titrations and multi-nuclear NMR, researchers can confidently map both the macroscopic pKa values and the microscopic protonation sites, ensuring robust data for downstream pharmaceutical or materials applications.

References

  • Source: nih.
  • Source: nih.
  • Source: wikipedia.
  • Source: nih.

Sources

Exploratory

Thermodynamic Stability of Isocytosine Derivatives: A Technical Guide

Executive Summary Isocytosine (2-amino-4-hydroxypyrimidine) derivatives represent a unique class of heterocycles where thermodynamic stability is governed by a delicate interplay between prototropic tautomerism and supra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isocytosine (2-amino-4-hydroxypyrimidine) derivatives represent a unique class of heterocycles where thermodynamic stability is governed by a delicate interplay between prototropic tautomerism and supramolecular self-assembly . Unlike cytosine, isocytosine derivatives possess a donor-donor-acceptor (DDA) hydrogen bonding motif that, upon specific functionalization (e.g., ureidopyrimidinone or UPy), can be upgraded to a quadruple hydrogen-bonding array (DDAA).

This guide provides a rigorous technical framework for characterizing the thermodynamic stability of these derivatives. It moves beyond basic characterization to detailed protocols for quantifying tautomeric equilibrium constants (


), dimerization constants (

), and solid-state phase transitions.

Thermodynamic Fundamentals: The Tautomeric Landscape

The thermodynamic stability of isocytosine is rooted in its ability to access multiple tautomeric states. The two dominant forms are the N1-H (keto-amino) and N3-H (enol-amino/keto-imino) tautomers.

Tautomeric Equilibrium

In the gas phase and non-polar solvents, the N3-H (enol-like) form is often energetically competitive or preferred due to internal hydrogen bonding capabilities. However, in polar protic solvents (e.g., water, methanol), the N1-H (keto) form is stabilized by solvation.

  • N1-H Form: Predominant in polar media; essential for Watson-Crick type pairing.

  • N3-H Form: Predominant in non-polar media; critical for forming "DADA" or "DDAA" supramolecular arrays.

Energetic Penalties and Solvent Switching

The free energy difference (


) between tautomers is solvent-dependent.


Where

.
  • Non-polar (

    
    ): 
    
    
    
    kcal/mol (Equilibrium).
  • Polar (

    
    ): 
    
    
    
    kcal/mol (Favors N1-H).

Supramolecular Stability: Quadruple Hydrogen Bonding[1][2]

The most commercially relevant isocytosine derivatives are Ureidopyrimidinones (UPy) . These derivatives exploit the N3-H tautomer to form a self-complementary quadruple hydrogen bond array.

The Dimerization Constant ( )

The thermodynamic stability of the UPy dimer is exceptionally high due to cooperativity.

  • Toluene:

    
    [1]
    
  • Chloroform:

    
    
    
  • Water: Dimerization is competitively inhibited by hydration of the H-bond donors/acceptors.

Visualization of Stability Pathways

IsocytosineStability cluster_0 Thermodynamic Drivers Iso_N1 Isocytosine (N1-H Keto Form) Iso_N3 Isocytosine (N3-H Enol/Keto Form) Iso_N1->Iso_N3 Tautomerization (Solvent Dependent) UPy_Mono UPy Monomer (Functionalized) Iso_N3->UPy_Mono Derivatization (Isocyanate rxn) UPy_Dimer UPy Dimer (4x H-Bonds) UPy_Mono->UPy_Dimer Self-Assembly (Kdim > 10^6 M^-1) Aggregates Supramolecular Polymer/Stack UPy_Dimer->Aggregates Stacking (High Conc.)

Figure 1: Tautomeric equilibrium and supramolecular assembly pathways of isocytosine derivatives. The N3-H tautomer is the precursor for high-stability UPy dimerization.

Experimental Protocols

To ensure data integrity, use these self-validating protocols.

Protocol A: Determination of via Variable Temperature NMR (VT-NMR)

Objective: Quantify the dimerization enthalpy (


) and entropy (

) of isocytosine derivatives in non-polar solvents.

Materials:

  • Deuterated Toluene (

    
    ) or Chloroform (
    
    
    
    ).
  • Isocytosine derivative (purity >99%).

  • 600 MHz NMR Spectrometer.

Workflow:

  • Sample Prep: Prepare a concentration series (0.1 mM to 100 mM). Ensure strict anhydrous conditions; water competes for H-bonds.

  • Chemical Shift Tracking: Monitor the N-H proton signals (typically

    
     10–14 ppm).
    
    • Validation Step: Monomer signals appear upfield; dimer signals appear downfield (deshielded by H-bonding).

  • Temperature Ramp: Acquire

    
     NMR spectra from 298 K to 350 K in 5 K increments.
    
  • Data Analysis:

    • Plot

      
       vs 
      
      
      
      (Van 't Hoff plot).
    • Extract

      
       (slope) and 
      
      
      
      (intercept).
    • Criterion: Linear fit

      
       confirms a two-state equilibrium (Monomer 
      
      
      
      Dimer).
Protocol B: Thermodynamic Solubility Profiling

Objective: Determine the saturation solubility (


) and solid-state stability.

Workflow:

  • Supersaturation: Add excess solid isocytosine derivative to the buffer/solvent system in a glass vial.

  • Equilibration: Shake at constant temperature (e.g., 25°C) for 24–48 hours.

    • Validation Step: Measure pH before and after. A drift >0.1 pH units indicates chemical instability (hydrolysis).

  • Filtration: Filter supernatant using a 0.22

    
    m PTFE filter (pre-saturated to prevent drug loss).
    
  • Quantification: Analyze filtrate via HPLC-UV.

  • Solid Phase Analysis: Analyze the remaining solid residue via PXRD (Powder X-Ray Diffraction) .

    • Critical Check: If the PXRD pattern changes (e.g., amorphous halo or new peaks), a phase transformation (polymorph conversion or hydrate formation) has occurred, invalidating the thermodynamic solubility measurement of the original form.

Computational Characterization (DFT)[4][5][6]

Computational modeling is required to predict the relative stability of tautomers before synthesis.

Standard of Theory:

  • Functional: B3LYP or

    
    B97X-D (includes dispersion corrections).
    
  • Basis Set: 6-311++G(d,p) or def2-TZVP.

  • Solvation Model: PCM (Polarizable Continuum Model) or SMD.

Logic Flow for Stability Prediction:

DFTWorkflow Input Input Structure (Isocytosine Derivative) GenTaut Generate Tautomers (N1-H, N3-H, O-H) Input->GenTaut OptGas Geometry Opt (Gas Phase) GenTaut->OptGas Freq Frequency Calc (Check Imaginary Freqs) OptGas->Freq Freq->OptGas If N_imag > 0 Solv Single Point Energy (PCM/SMD Solvation) Freq->Solv If N_imag = 0 Compare Calculate Relative u0394G (Boltzmann Distribution) Solv->Compare

Figure 2: Computational workflow for predicting thermodynamic stability of tautomers.

Quantitative Data Summary

The following table summarizes thermodynamic parameters for typical ureidopyrimidinone (isocytosine derivative) dimerization.

ParameterValue (Approx.)ConditionsSignificance


Chloroform, 298 KIndicates extremely high stability of the quadruple H-bond array.


Toluene, 298 KNon-polar solvents maximize electrostatic H-bond strength.


TolueneStrongly exothermic dimerization driven by 4 H-bonds.
Lifetime (

)
0.1 – 2.0 sec298 KLong lifetime on NMR timescale; slow exchange dynamics.

> 200°CSolid State (TGA)High thermal stability; degradation often involves tail cleavage.

References

  • Sijbesma, R. P., et al. (1997). Reversible Polymers Formed from Self-Complementary Monomers Using Quadruple Hydrogen Bonding.[2] Science. Link

  • Beijer, F. H., et al. (1998). Hydrogen-Bonded Complexes of 2-Ureido-4[1H]-pyrimidinones: Dimerization, Tautomerism, and Association with Monofunctional Alcohols. Journal of the American Chemical Society.[3][4] Link

  • Lafitte, V. G. H., et al. (2006).[4] Quadruply hydrogen bonded cytosine modules for supramolecular applications. Journal of the American Chemical Society.[3][4] Link

  • Greco, E., et al. (2010).[5] Cytosine modules in quadruple hydrogen bonded arrays. New Journal of Chemistry. Link

  • Folmer, B. J. B., et al. (2000). Supramolecular Polymer Materials: Chain Extension of Telechelic Polymers Using a Reactive Hydrogen-Bonding Synthon. Advanced Materials. Link

Sources

Foundational

Technical Guide: Comparative Analysis of 2-Amino vs. 2-Methylamino Pyrimidine Derivatives in Medicinal Chemistry

Executive Summary: The "Methyl Magic" in Pyrimidine Scaffolds In the optimization of small-molecule kinase inhibitors and GPCR ligands, the transition from a 2-aminopyrimidine (2-AP) to a 2-methylaminopyrimidine (2-MAP)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Methyl Magic" in Pyrimidine Scaffolds

In the optimization of small-molecule kinase inhibitors and GPCR ligands, the transition from a 2-aminopyrimidine (2-AP) to a 2-methylaminopyrimidine (2-MAP) is rarely a trivial substitution.[1] It represents a strategic leverage of the "Magic Methyl" effect—a phenomenon where the addition of a single methyl group can alter potency by orders of magnitude (up to 100-1000 fold), drastically shift solubility profiles, and fundamentally rewire metabolic clearance pathways.

This guide analyzes the structural, electronic, and pharmacological divergences between these two motifs, providing actionable protocols for synthesis and decision-making frameworks for Structure-Activity Relationship (SAR) optimization.

Part 1: Structural & Physicochemical Divergence

The primary distinction between 2-AP and 2-MAP lies not just in steric bulk, but in the alteration of the hydrogen bond donor/acceptor (HBD/HBA) vector and the restriction of rotational freedom.

Hydrogen Bonding Vectors (The Hinge Factor)

For kinase inhibitors, the pyrimidine ring often serves as the "hinge binder."

  • 2-Aminopyrimidine (2-AP): Acts as a bidentate motif. The ring nitrogen (N1 or N3) serves as an H-bond acceptor, while the exocyclic amino group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) provides two  potential H-bond donors. This allows for promiscuous binding or water-mediated bridging.[1]
    
  • 2-Methylaminopyrimidine (2-MAP): The methylation removes one H-bond donor. This creates a more defined, directional interaction. It forces the molecule into a specific conformation to satisfy the remaining donor, often improving selectivity by eliminating "wobble" in the binding pocket.

Electronic & Tautomeric Effects

The introduction of the electron-donating methyl group (+I effect) on the exocyclic nitrogen increases the electron density of the pyrimidine ring relative to the primary amine.

  • Basicity (pKa): 2-MAP derivatives generally exhibit slightly higher basicity than their 2-AP counterparts due to inductive stabilization of the protonated cation.[1]

  • Lipophilicity (LogP): Methylation typically increases cLogP by ~0.5 units.[1] However, this is often counterbalanced by a reduction in Crystal Lattice Energy (melting point depression), which can paradoxically improve solubility in organic solvents despite higher lipophilicity.

Visualization: H-Bonding & Steric Impact

The following diagram illustrates the critical shift in binding potential and steric exclusion (The "Gatekeeper" Clash).

HingeBinding cluster_0 2-Aminopyrimidine (2-AP) cluster_1 2-Methylaminopyrimidine (2-MAP) AP_Node 2-AP Scaffold (Primary Amine) Donor1 H-Bond Donor 1 (Hinge Backbone) AP_Node->Donor1 Provides Donor2 H-Bond Donor 2 (Solvent/Promiscuous) AP_Node->Donor2 Provides Target Kinase Hinge Region (Glu/Met Backbone) Donor1->Target Strong H-Bond Donor2->Target Weak/Water Bridge MAP_Node 2-MAP Scaffold (Secondary Amine) Me_Group Methyl Group (Steric Bulk) MAP_Node->Me_Group Substitutes H Donor3 H-Bond Donor (Directional) MAP_Node->Donor3 Provides Gatekeeper Gatekeeper Residue (Selectivity Filter) Me_Group->Gatekeeper Steric Clash or Hydrophobic Fill Donor3->Target Strong H-Bond

Figure 1: Comparative binding modes showing the loss of the secondary donor in 2-MAP and the introduction of steric interactions with the gatekeeper residue.

Part 2: Medicinal Chemistry & SAR Implications[1][2][3][4][5]

The "Magic Methyl" Effect in Potency

In drug design, the transformation to 2-MAP is often employed to:

  • Desolvation Penalty Reduction: The hydrophobic methyl group displaces high-energy water molecules from the active site (entropic gain).[1]

  • Conformational Locking: The methyl group can clash with ortho-substituents on the pyrimidine ring (e.g., in biaryl systems), forcing the molecule into a twisted conformation that matches the bioactive pose, reducing the entropic cost of binding.

Selectivity Profiles
  • 2-AP: High risk of off-target kinase inhibition due to small size and dual-donor capacity.[1]

  • 2-MAP: The methyl group acts as a "selectivity probe." If the target kinase has a small gatekeeper residue (e.g., Threonine), 2-MAP fits; if it has a large gatekeeper (e.g., Methionine), the methyl group may clash, abolishing activity. This is a classic strategy to design against specific kinome subsets.

Part 3: Synthetic Methodologies

The synthesis of 2-MAP derivatives requires distinct conditions compared to 2-AP, primarily due to the nucleophilicity difference between ammonia (or equivalents) and methylamine.[1]

Protocol: Nucleophilic Aromatic Substitution ( )

This is the industry-standard method for introducing the amine at the C2 position.[1]

Reaction Scheme: 2-Chloropyrimidine + Amine → 2-Aminopyrimidine derivative

Parameter2-Aminopyrimidine Synthesis2-Methylaminopyrimidine Synthesis
Nucleophile Ammonia (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

) or Ammonium Hydroxide
Methylamine (

) (THF or MeOH solution)
Nucleophilicity Moderate. Often requires higher temp/pressure.High. Methylamine is a stronger nucleophile.
Solvent Ethanol, Dioxane, or n-ButanolTHF, Ethanol, or DMF
Base ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

or DIPEA (often needed)
Often proceeds without external base (excess amine acts as base)
Temperature Reflux (80-120°C) or Microwave (150°C)Room Temp to 60°C (Milder conditions)
Common Pitfall Formation of bis-substitution products if di-halo core used.Volatility of methylamine; requires sealed tube.
Step-by-Step Experimental Protocol (2-MAP Synthesis)

Self-Validating Workflow for Senior Chemists

  • Preparation: Charge a reaction vial with 2,4-dichloropyrimidine (1.0 eq) and anhydrous THF (0.2 M concentration).

  • Addition: Cool to 0°C. Add Methylamine (2.0 M in THF, 2.5 eq) dropwise. Why? The reaction is exothermic; cooling prevents uncontrolled bis-substitution at the C4 position.[1]

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2-4 hours.

    • Checkpoint: Monitor via LC-MS.[1] Look for M+1 peak (Mass of core + 31 - 35.5).

  • Workup: Dilute with EtOAc, wash with water and brine.

  • Purification: 2-MAP derivatives are often less polar than 2-AP. Flash chromatography (Hexane/EtOAc) usually suffices.

Synthetic Decision Flowchart

SynthesisFlow Start Start: 2,4-Dichloropyrimidine Decision Target Molecule? Start->Decision PathAP 2-Aminopyrimidine Decision->PathAP Primary Amine PathMAP 2-Methylaminopyrimidine Decision->PathMAP Secondary Amine ReagentAP Reagent: NH4OH or NH3/MeOH Temp: 100°C (Sealed Tube) PathAP->ReagentAP ResultAP Product: 2-Amino-4-chloropyrimidine ReagentAP->ResultAP ReagentMAP Reagent: MeNH2 (THF) Temp: 0°C -> RT PathMAP->ReagentMAP ResultMAP Product: 2-Methylamino-4-chloropyrimidine ReagentMAP->ResultMAP

Figure 2: Synthetic divergence showing milder conditions required for the more nucleophilic methylamine.[1]

Part 4: ADME & Metabolic Fate

The metabolic stability of the N-methyl group is the "Achilles' heel" of 2-MAP derivatives.

Metabolic Liability: N-Demethylation

The methyl group on the exocyclic amine is a prime target for Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).[1]

  • Mechanism: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -carbon hydroxylation followed by collapse to the formaldehyde and the primary amine (2-AP).
    
  • Consequence: If the 2-MAP is the active drug, rapid demethylation leads to loss of potency or change in selectivity (reverting to the promiscuous 2-AP profile).

  • Mitigation: Deuteration of the methyl group (

    
    ) can slow this metabolic step via the Kinetic Isotope Effect (KIE), though success varies.
    
Solubility & Permeability
  • 2-AP: High melting point (strong intermolecular H-bonds in crystal lattice). Moderate permeability.[2]

  • 2-MAP: Lower melting point (disrupted lattice). Generally higher solubility in lipid membranes, leading to improved passive permeability (Papp) in Caco-2 assays.

References

  • Schönherr, H., & Cernak, T. (2013). Profound methyl effects in drug discovery and a call for new C-H methylation reactions.[3] Angewandte Chemie International Edition.[1] Link

  • Traxler, P., et al. (2013). Protein Kinase Inhibitors in Cancer Treatment. (Discusses Hinge Binding of Pyrimidines). 4[5][3][6]

  • BenchChem Technical Guide. (2025). Physicochemical Properties of Novel Pyrimidine Compounds.7[1][5][3][6][8][9][10]

  • Navuluri, C., et al. (2024).[11] General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters. 11[5][3][6]

  • Barreiro, E. J., et al. (2011). The methylation effect in medicinal chemistry.[2][3][12][13][14] Chemical Reviews. 3[5][3][6]

Sources

Exploratory

6-Methyl-2-(methylamino)pyrimidin-4-OL MSDS and safety data

Technical Monograph: 6-Methyl-2-(methylamino)pyrimidin-4-ol Part 1: Chemical Identity & Molecular Architecture[1] Compound Name: 6-Methyl-2-(methylamino)pyrimidin-4-ol Synonyms: 2-(Methylamino)-6-methyl-4(3H)-pyrimidinon...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 6-Methyl-2-(methylamino)pyrimidin-4-ol

Part 1: Chemical Identity & Molecular Architecture[1]

Compound Name: 6-Methyl-2-(methylamino)pyrimidin-4-ol Synonyms: 2-(Methylamino)-6-methyl-4(3H)-pyrimidinone; 2-Methylamino-4-hydroxy-6-methylpyrimidine.[1][2] Chemical Class: Pyrimidine derivative; Amino-pyrimidinone.[1] Molecular Formula: C₆H₉N₃O Molecular Weight: 139.15 g/mol [1]

Structural Dynamics & Tautomerism

In solution and solid-state phases, this compound exhibits significant lactam-lactim tautomerism.[1] While the nomenclature often refers to the "ol" (hydroxyl) form, the "one" (keto) form—specifically the 4(3H)-pyrimidinone tautomer—is thermodynamically favored in polar solvents and the crystalline state.[1]

  • Lactim Form (Enol): Favored in gas phase or non-polar solvents; responsible for O-alkylation reactivity.[1]

  • Lactam Form (Keto): Predominant in aqueous solution; responsible for N-alkylation patterns and high melting points due to intermolecular hydrogen bonding (dimer formation).[1]

Key Physicochemical Properties:

Property Value (Approx.) Note
Appearance White to off-white crystalline powder Hygroscopic tendency
Melting Point 210–215 °C Decomposes upon melting
Solubility Soluble in DMSO, Methanol, Dilute Acid Poor solubility in non-polar organics

| pKa | ~3.5 (N3 protonation) | Amphoteric nature due to amine/hydroxyl |[1][2][3]

Part 2: Safety Assessment (MSDS Synthesis)

GHS Classification: Signal Word: WARNING [1][4]

Hazard Statements (H-Codes)
  • H302: Harmful if swallowed.[1] (Acute Toxicity, Oral - Category 4)[1]

  • H315: Causes skin irritation.[1][4][5] (Skin Corrosion/Irritation - Category 2)[1][2]

  • H319: Causes serious eye irritation.[1][4][5] (Eye Damage/Irritation - Category 2A)[1]

  • H335: May cause respiratory irritation.[1][4][5] (STOT SE - Category 3)[1]

Toxicological Mechanism
  • Cellular Interaction: As a pyrimidine antimetabolite analog, the compound may weakly interfere with nucleotide synthesis pathways if absorbed systemically.[1]

  • Irritation Pathway: The basic secondary amine at position 2 and the phenolic/keto oxygen at position 4 create a "push-pull" electronic system that can disrupt lipid bilayers in mucous membranes, leading to inflammation (H315/H319).[1]

Emergency Response Protocols
  • Eye Contact: Immediately flush with saline/water for 15 minutes.[1][6] The basicity of the amine requires thorough irrigation to prevent corneal haze.[1]

  • Skin Contact: Wash with soap and water.[1][4][5] Do not use ethanol, as it may increase transdermal absorption.[1]

  • Inhalation: Move to fresh air. If wheezing occurs (bronchospasm), administer oxygen.[1]

Part 3: Handling & Stability Strategy

Storage Logic: The presence of the secondary amine (-NHCH₃) makes the compound susceptible to oxidative degradation over time, while the pyrimidinone core is hygroscopic.[1]

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent amine oxidation.[1]

  • Temperature: 2–8 °C (Refrigerate).

  • Container: Amber glass to prevent photo-degradation.[1]

Visual Handling Decision Tree:

SafetyHandling Start Handling 6-Methyl-2-(methylamino)pyrimidin-4-ol PPE Required PPE: Nitrile Gloves (0.11mm), Safety Goggles, N95 Respirator (if dust gen.) Start->PPE State Physical State Check: Is it a dry powder? PPE->State Solub Solubilization: Use DMSO or MeOH Avoid Acetone (Schiff base risk) State->Solub Yes Spill Spill Response: 1. Dampen with water (reduce dust) 2. Neutralize with dilute Acetic Acid 3. Absorb on Vermiculite State->Spill Spill/Leak

Figure 1: Decision tree for safe handling and spill response protocols.

Part 4: Synthetic Utility & Protocols

This compound is a critical "building block" scaffold, often used to synthesize kinase inhibitors (e.g., analogs of Pazopanib) or antiviral agents.

Synthesis Protocol: Condensation Route

Reaction Type: Cyclocondensation (Biginelli-type variation) Target: Formation of the pyrimidine ring from a 1,3-dicarbonyl and a guanidine derivative.[1]

Reagents:

  • Ethyl Acetoacetate (1.0 eq)[1]

  • N-Methylguanidine Hydrochloride (1.1 eq)[1]

  • Sodium Ethoxide (NaOEt) (2.5 eq) - Base catalyst[1]

  • Ethanol (EtOH) - Solvent[1]

Step-by-Step Methodology:

  • Preparation of Base: Dissolve sodium metal (2.5 eq) in absolute ethanol under N₂ atmosphere to generate fresh NaOEt.

  • Addition: Add N-Methylguanidine HCl to the ethoxide solution. Stir for 15 minutes to liberate the free base.

  • Cyclization: Dropwise add Ethyl Acetoacetate (1.0 eq) over 20 minutes. The solution will turn turbid.[1]

  • Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours . Monitor by TLC (10% MeOH in DCM).[1]

  • Workup:

    • Evaporate ethanol under reduced pressure.

    • Dissolve residue in minimum cold water.[1]

    • Critical Step: Neutralize carefully with Glacial Acetic Acid or dilute HCl to pH 6–7.[1] The product will precipitate as the zwitterionic species.[1]

  • Purification: Recrystallize from Ethanol/Water (9:1).

Reaction Mechanism Visualization

SynthesisPathway Reactants N-Methylguanidine + Ethyl Acetoacetate Intermediate Acyclic Intermediate (Schiff Base Formation) Reactants->Intermediate NaOEt/EtOH - H2O Cyclization Intramolecular Nucleophilic Attack Intermediate->Cyclization Reflux Product 6-Methyl-2-(methylamino) pyrimidin-4-ol Cyclization->Product - EtOH

Figure 2: Synthetic pathway via condensation of guanidine derivative and beta-keto ester.

Part 5: Analytical Validation

To validate the identity of the synthesized material, compare against these standard parameters.

1. HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax), 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: Water + 0.1% TFA (Suppresses amine tailing).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 mins.

  • Detection: UV @ 254 nm (Pyrimidine ring absorption).[1]

2. ¹H-NMR (DMSO-d₆, 400 MHz):

  • δ 2.10 ppm (s, 3H): Methyl group at C6 position.[1]

  • δ 2.85 ppm (d, 3H): N-Methyl group (doublet due to NH coupling).[1]

  • δ 5.50 ppm (s, 1H): C5-H (Pyrimidine ring proton).[1]

  • δ 10.5-11.0 ppm (br s): NH/OH exchangeable protons (broad due to tautomerism).[1]

References

  • BenchChem. (2025).[1][7][8] Synthesis of 2-(Methylamino)-4,6-pyrimidinediol and related derivatives.[1] Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). (n.d.).[1] PubChem Compound Summary for Pyrimidine Derivatives.[1] Retrieved from [1]

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 2-Amino-4-hydroxy-6-methylpyrimidine (Analogous Hazard Data). Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Product Specification: 2-(Diethylamino)-6-methyl-4-pyrimidinol (Structural Analog).[1] Retrieved from [1]

  • Frontiers in Chemistry. (2024). Keto-enol tautomerism in the development of new drugs.[1][8] Retrieved from [1]

Sources

Protocols & Analytical Methods

Method

Condensation reaction protocol for methylguanidine and beta-keto esters

Application Note: High-Efficiency Condensation Protocol for Methylguanidine and -Keto Esters Part 1: Abstract & Strategic Context The pyrimidine pharmacophore is ubiquitous in medicinal chemistry, serving as the backbone...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Condensation Protocol for Methylguanidine and


-Keto Esters 

Part 1: Abstract & Strategic Context

The pyrimidine pharmacophore is ubiquitous in medicinal chemistry, serving as the backbone for countless kinase inhibitors, antivirals, and nucleotide analogs. This guide details the optimized condensation of methylguanidine with


-keto esters  (specifically ethyl acetoacetate) to synthesize 2-(methylamino)-6-methylpyrimidin-4-ol  (and its tautomer, 2-(methylamino)-6-methyl-4(3H)-pyrimidinone).

While theoretically simple, this reaction is prone to regiochemical ambiguity and yield loss due to the hygroscopic nature of methylguanidine salts and the "polyampholyte" character of the product. This protocol addresses these challenges by utilizing a controlled neutralization strategy and a specific pH-gradient workup to maximize recovery.

Target Product Profile:

  • Primary Structure: 2-(methylamino)-6-methylpyrimidin-4-ol

  • Key Challenge: Distinguishing between the N-methyl exocyclic product (thermodynamic) and the N1-methyl endocyclic isomer.

  • Application: Precursor for chlorinated pyrimidines used in

    
     coupling reactions.
    

Part 2: Mechanistic Insight & Regioselectivity

To troubleshoot this reaction effectively, one must understand the competing pathways. Methylguanidine possesses three nitrogen atoms with distinct nucleophilicities.

  • The Nucleophiles:

    • 
       (
      
      
      
      ): Unhindered, high nucleophilicity.
    • 
       (
      
      
      
      ): Electronically enriched (+I effect of methyl) but sterically hindered.
    • 
       (
      
      
      
      ): Basic, participates in tautomerization.
  • The Electrophiles (Ethyl Acetoacetate):

    • 
      : Hard electrophile, highly reactive.
      
    • 
      : Softer electrophile, lower reactivity.
      

The Dominant Pathway (Thermodynamic Control): Under standard reflux conditions in ethanol with sodium ethoxide, the reaction favors the formation of the 2-(methylamino) derivative. The unhindered primary amine (


) attacks the ketone first, followed by the imino nitrogen attacking the ester to close the ring. The bulky methylamino group (

) remains exocyclic to minimize steric strain within the planar aromatic ring.

Visualizing the Mechanism

ReactionMechanism Reactants Methylguanidine + Ethyl Acetoacetate Inter1 Intermediate A: Schiff Base Formation (Ketone Attack) Reactants->Inter1 -H2O (Nucleophilic Attack) Isomer Minor Isomer: 1,6-dimethyl-2-amino pyrimidin-4-one Reactants->Isomer Kinetic Control (Rare) Inter2 Intermediate B: Enolate Cyclization (Ester Attack) Inter1->Inter2 -EtOH (Cyclocondensation) Product Product: 2-(methylamino)-6-methyl pyrimidin-4-ol Inter2->Product Tautomerization

Figure 1: Mechanistic pathway favoring the exocyclic methylamino product via thermodynamic control.

Part 3: Experimental Protocol

Safety Warning: Sodium ethoxide is corrosive and moisture-sensitive. Methylguanidine HCl is an irritant. Perform all steps in a fume hood.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]RoleCritical Attribute
Methylguanidine HCl109.561.0NucleophileMust be dry (hygroscopic)
Ethyl Acetoacetate130.141.1ElectrophileFreshly distilled preferred
Sodium Metal22.991.2Base PrecursorClean, oxide-free surface
Ethanol (Absolute)46.07SolventSolventAnhydrous (<0.1% water)
Glacial Acetic Acid60.05ReagentQuenchFor pH adjustment
Step-by-Step Methodology

1. Preparation of Sodium Ethoxide (In-Situ)

  • Rationale: Commercial NaOEt often degrades. Fresh preparation ensures accurate stoichiometry.

  • Protocol:

    • Charge a dry 3-neck round-bottom flask (RBF) with absolute ethanol (10 mL per gram of substrate).

    • Add sodium metal (1.2 equiv) in small cubes under a nitrogen stream.

    • Stir until all sodium has dissolved and hydrogen evolution ceases.

    • Checkpoint: Solution should be clear and colorless. If yellow, oxygen ingress has occurred (proceed with caution).

2. Liberation of the Free Base

  • Rationale: Methylguanidine is supplied as a salt (HCl or Sulfate).[4][5] It is inactive until neutralized.

  • Protocol:

    • Add Methylguanidine HCl (1.0 equiv) directly to the NaOEt solution at room temperature.

    • Stir for 30 minutes. NaCl will precipitate as a fine white solid.

    • Do not filter yet. The NaCl does not interfere with the high-temperature condensation.

3. Condensation Reaction

  • Protocol:

    • Add Ethyl Acetoacetate (1.1 equiv) dropwise over 10 minutes.

    • Equip the flask with a reflux condenser and drying tube (CaCl2).

    • Heat to reflux (

      
      ) for 4 to 6 hours .
      
    • Monitoring: Check via TLC (10% MeOH in DCM). The guanidine spot (baseline) should disappear.

4. Workup & Isolation (The "Isoelectric Crash")

  • Rationale: The product is amphoteric. It is soluble in strong base (as a phenolate) and strong acid (as a protonated pyrimidinium). Precipitation only occurs at the isoelectric point (pI).

  • Protocol:

    • Cool the reaction mixture to room temperature.

    • Evaporate 70% of the ethanol under reduced pressure.

    • Dilute the residue with minimal cold water (just enough to dissolve the solids).[4]

    • Critical Step: Add Glacial Acetic Acid dropwise while monitoring pH.

    • Target pH: 6.0 – 7.0 .

    • A heavy white/off-white precipitate will form.

    • Cool in an ice bath for 1 hour to maximize yield.

    • Filter the solid and wash with ice-cold water (2x) followed by cold acetone (1x) to remove unreacted keto-ester.

5. Purification

  • Recrystallize from Ethanol/Water (9:1) if high purity (>99%) is required for biological assays.

Part 4: Process Workflow & Visualization

Workflow Start Start: Weigh Reagents BasePrep Base Gen: Na + EtOH -> NaOEt Start->BasePrep Neutralize Neutralization: Add Methylguanidine HCl (Stir 30 min) BasePrep->Neutralize Condense Condensation: Add Ethyl Acetoacetate Reflux 6 hrs Neutralize->Condense Conc Concentration: Remove 70% EtOH Condense->Conc Acidify Precipitation: Add AcOH to pH 6-7 (CRITICAL STEP) Conc->Acidify Filter Isolation: Filter & Wash (Cold Water/Acetone) Acidify->Filter Dry Final Product: Dry in Vac Oven 50°C Filter->Dry

Figure 2: Operational workflow emphasizing the critical pH adjustment step for product isolation.

Part 5: Troubleshooting & Expert Insights

1. The "Oily Product" Syndrome

  • Symptom: Upon acidification, the product separates as a sticky oil rather than a solid.

  • Cause: Incomplete removal of ethanol or presence of excess ethyl acetoacetate.

  • Remedy: Decant the aqueous layer, triturate the oil with diethyl ether to extract impurities, then scratch the flask wall with a glass rod to induce crystallization.

2. Regioisomer Verification (NMR)

  • To confirm you have the 2-(methylamino) isomer (exocyclic methyl) vs. the 1-methyl isomer (ring nitrogen methyl):

    • HMBC NMR: Look for coupling between the

      
       protons and the ring carbons.
      
    • Chemical Shift: Exocyclic

      
       protons typically appear upfield (2.8 - 3.0 ppm) compared to ring 
      
      
      
      protons (3.3 - 3.5 ppm) due to different anisotropic deshielding.

3. Yield Optimization

  • If yields are <50%, ensure the Methylguanidine HCl is dried in a desiccator before use. Water in the starting material quenches the NaOEt, reducing the effective base concentration and stalling the condensation.

References

  • BenchChem. (2025).[4] Application Note: A Proposed Protocol for the Synthesis of 2-(Methylamino)-4,6-pyrimidinediol. Retrieved from

  • National Institutes of Health (NIH). (2015). Arginine: Its pKa value revisited. PMC. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from

  • European Patent Office. (2004). EP1437348A1 - 6-methyl-2,4-diamino-pyrimidine derivatives.[6] Retrieved from

Sources

Application

Application Notes &amp; Protocols: Strategic Chlorination of 6-Methyl-2-(methylamino)pyrimidin-4-ol using Phosphorus Oxychloride (POCl₃)

Abstract The conversion of hydroxypyrimidines to their corresponding chloropyrimidines is a cornerstone transformation in heterocyclic chemistry, pivotal to the synthesis of numerous biologically active molecules. 4-Chlo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The conversion of hydroxypyrimidines to their corresponding chloropyrimidines is a cornerstone transformation in heterocyclic chemistry, pivotal to the synthesis of numerous biologically active molecules. 4-Chloro-6-methyl-2-(methylamino)pyrimidine is a highly valuable synthetic intermediate, with its activated chlorine atom serving as a versatile handle for subsequent nucleophilic substitution reactions in drug discovery programs. This document provides a comprehensive guide to the chlorination of 6-Methyl-2-(methylamino)pyrimidin-4-ol using phosphorus oxychloride (POCl₃). We delve into the underlying reaction mechanism, present a detailed and field-proven experimental protocol, and offer critical insights into safety, troubleshooting, and process optimization.

Scientific Foundation and Mechanistic Rationale

The chlorination of pyrimidin-4-ols (which exist in tautomeric equilibrium with pyrimidin-4-ones) using POCl₃ is a classical and robust method for activating the pyrimidine ring.[1][2] While seemingly straightforward, a nuanced understanding of the mechanism is crucial for optimizing reaction conditions and ensuring success.

The reaction is initiated by the nucleophilic attack of the pyrimidinol's oxygen atom onto the electrophilic phosphorus atom of POCl₃. This forms a dichlorophosphate ester intermediate. The presence of the electron-donating methyl and methylamino groups on the pyrimidine ring enhances the nucleophilicity of the carbonyl oxygen, facilitating this initial step. Subsequently, a chloride ion, released from the POCl₃, attacks the C4 position of the pyrimidine ring in an SNAr-type (addition-elimination) mechanism. The dichlorophosphate group is an excellent leaving group, and its departure re-aromatizes the pyrimidine ring, yielding the desired 4-chloro product.

In many protocols, a tertiary amine base like pyridine or N,N-dimethylaniline is added.[3][4][5] The base serves a dual purpose: it can act as a nucleophilic catalyst, forming a more reactive intermediate with POCl₃, and it neutralizes the HCl generated during the reaction, preventing potential side reactions.

Visualizing the Reaction Pathway

Chlorination_Mechanism Start 6-Methyl-2-(methylamino) pyrimidin-4-ol Intermediate Dichlorophosphate Ester Intermediate Start->Intermediate + POCl₃ (Nucleophilic Attack) POCl3 POCl₃ POCl3->Intermediate Product 4-Chloro-6-methyl-2- (methylamino)pyrimidine Intermediate->Product + Cl⁻ (SNAr type) H3PO4 H₃PO₄ (after workup) Intermediate->H3PO4 - [PO₂Cl₂]⁻ (Leaving Group) HCl HCl

Caption: Generalized mechanism for POCl₃-mediated chlorination.

Hazard Analysis and Critical Safety Protocols

Phosphorus oxychloride (POCl₃) is an extremely hazardous substance that demands rigorous safety protocols. It is toxic, corrosive, and reacts violently with water.[1][6] All operations must be conducted within a certified chemical fume hood by trained personnel.

Critical Hazards:

  • Toxicity: Fatal if inhaled.[6] Vapors are highly corrosive to the respiratory tract.[7][8]

  • Corrosivity: Causes severe skin burns and eye damage upon contact.[6][9]

  • Reactivity: Reacts violently with water, alcohols, and other protic solvents in a highly exothermic reaction, liberating toxic hydrogen chloride (HCl) gas.[1][8]

Mandatory Personal Protective Equipment (PPE):

  • Eye/Face Protection: Tightly fitting safety goggles and a full-face shield (minimum 8-inch) are required.[6][10]

  • Hand Protection: Wear chemical-resistant gloves (e.g., Neoprene or Teflon; Nitrile and PVC are not suitable).[8][9] Always inspect gloves before use and use proper removal technique.[6]

  • Skin Protection: A flame-retardant lab coat and appropriate protective clothing are necessary.[9] An emergency shower must be immediately accessible.[9]

  • Respiratory Protection: Use of a self-contained breathing apparatus (SCBA) may be necessary for spill response.[7] Ensure adequate ventilation at all times.[6]

Handling and Storage:

  • Store POCl₃ under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from water and incompatible materials.[6][7]

  • Containers must be kept tightly closed and resealed carefully after use.[6]

Spill & Emergency Response:

  • Spills: Absorb spills with an inert, dry material like sand or diatomaceous earth.[7] Do NOT use water or combustible materials.[9]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 30 minutes and seek immediate medical attention.[9][10] Remove contaminated clothing.[10]

  • Eye Contact: Immediately flush eyes with lukewarm water for at least 30 minutes, holding eyelids open.[10] Seek immediate medical attention.[6]

  • Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[10] Seek immediate medical attention.[6]

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. Adjustments may be necessary for larger scales, and solvent-free methods in a sealed reactor may be considered for multigram preparations to reduce waste and improve safety.[3][4][5][11]

Materials and Reagents
Reagent/MaterialGradeSupplier Example
6-Methyl-2-(methylamino)pyrimidin-4-ol≥97%Sigma-Aldrich
Phosphorus oxychloride (POCl₃)ReagentPlus®, ≥99%Sigma-Aldrich
N,N-DimethylanilineReagentPlus®, ≥99%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS ReagentLab Prepared
Saturated Sodium Chloride (NaCl) Solution (Brine)ACS ReagentLab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Sigma-Aldrich
Step-by-Step Synthesis Workflow

1. Reaction Setup (Inert Atmosphere):

  • Ensure all glassware (round-bottom flask, reflux condenser) is thoroughly oven-dried to remove all traces of moisture.

  • Assemble the glassware and allow it to cool to room temperature under a stream of dry nitrogen or argon. Equip the condenser with a drying tube (e.g., filled with CaCl₂ or Drierite).

  • To the dry round-bottom flask, add 6-Methyl-2-(methylamino)pyrimidin-4-ol (1.0 eq).

  • Under the inert atmosphere, add N,N-Dimethylaniline (0.5 - 1.0 eq) via syringe.

  • Slowly add phosphorus oxychloride (5-10 eq) via syringe. POCl₃ can serve as both the reagent and the solvent.[1][2] The addition may be slightly exothermic.

2. Reaction Execution:

  • With vigorous stirring, heat the reaction mixture to reflux (approx. 105-110 °C).

  • Maintain the reflux with stirring for 2-5 hours.[12][13]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). A common mobile phase is Ethyl Acetate/Hexanes. The product should be significantly less polar than the starting material.

3. Work-up and Quenching (CRITICAL STEP):

  • Once the reaction is complete (disappearance of starting material by TLC), cool the mixture to room temperature.

  • Method A (Direct Quench): Cool the reaction flask in an ice-water bath. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred slurry of crushed ice. This is a highly exothermic process that will generate copious amounts of HCl gas. Perform this step in the back of the fume hood.

  • Method B (Preferred/Safer): Remove the excess POCl₃ by distillation under reduced pressure (vacuum distillation).[1] This significantly reduces the violence of the subsequent quench. Cool the remaining residue in an ice bath and then slowly add it to crushed ice.

  • Once the quench is complete, carefully neutralize the acidic aqueous solution to a pH of 8-9 using a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[3] Be cautious of gas evolution (CO₂).

4. Extraction and Isolation:

  • Transfer the neutralized aqueous mixture to a separatory funnel.

  • Extract the product with dichloromethane (DCM) or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers.

  • Wash the combined organic layers with water, followed by saturated NaCl solution (brine).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

5. Purification:

  • The crude product, 4-Chloro-6-methyl-2-(methylamino)pyrimidine, can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Summary of Key Parameters
ParameterRecommended Value/ConditionRationale & Notes
Stoichiometry
Substrate1.0 eqThe limiting reagent.
POCl₃5 - 10 eqActs as both reagent and solvent. Using a large excess drives the reaction to completion.[2]
Tertiary Amine Base0.5 - 1.0 eqCatalyzes the reaction and neutralizes in-situ generated HCl.
Temperature Reflux (105-110 °C)Sufficient thermal energy is required to overcome the activation barrier.
Reaction Time 2 - 5 hoursMonitor by TLC to determine completion.[12][13]
Work-up Quench on ice; Neutralize with NaHCO₃/Na₂CO₃ to pH 8-9.[3]Critical to control exotherm and prevent hydrolysis of the chlorinated product back to the starting material.
Visualizing the Experimental Workflow

Experimental_Workflow Setup 1. Reaction Setup (Dry Glassware, Inert Atm.) Reagents 2. Add Reagents (Substrate, Base, POCl₃) Setup->Reagents Reflux 3. Heat to Reflux (105-110°C, 2-5h) Reagents->Reflux Monitor 4. Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Workup 5. Cooldown & Quench (Ice, NaHCO₃) Monitor->Workup Reaction Complete Extract 6. Extraction (DCM or EtOAc) Workup->Extract Purify 7. Dry & Concentrate Extract->Purify Final 8. Final Purification (Chromatography/Recrystallization) Purify->Final

Caption: Step-by-step experimental workflow for the chlorination reaction.

Troubleshooting and Field-Proven Insights

  • Issue: Incomplete Reaction. If TLC analysis shows significant starting material remaining after the recommended time, the cause could be insufficient heat or moisture in the reaction. Ensure the reaction is truly at reflux and that all glassware was scrupulously dried.

  • Issue: Starting Material Reappears After Work-up. This is a classic sign of product hydrolysis.[14] The 4-chloro position is activated and can be hydrolyzed back to the hydroxyl group in acidic or sometimes even neutral aqueous conditions, especially with heat.

    • Solution 1: Ensure the quenching and neutralization steps are performed quickly and at low temperatures (0 °C).

    • Solution 2: Use a weaker base for neutralization, such as sodium bicarbonate, as it is less harsh than sodium hydroxide.[14]

    • Solution 3: As mentioned in the protocol, distilling off excess POCl₃ before the quench is the most effective way to minimize both the exotherm and the amount of acid that needs to be neutralized, thereby protecting the product.[1]

  • Insight: Solvent-Free Approach. For larger scale synthesis, consider the solvent-free method.[3][4][5] Heating the substrate with equimolar POCl₃ and pyridine in a sealed reactor can lead to high yields, simpler work-up, and is environmentally preferable.[2][3][5] This method avoids the handling and disposal of large excesses of POCl₃.

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for Phosphorus oxychloride.
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). PHOSPHORUS OXYCHLORIDE - CAMEO Chemicals.
  • New Jersey Department of Health. (2001, September 15). Hazard Summary: PHOSPHORUS OXYCHLORIDE.
  • Wang, H., Wen, K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544.
  • PENTA. (2025, April 9). Safety Data Sheet: Phosphorus(V) oxychloride.
  • Air Liquide. (n.d.). Safety Data Sheet: Phosphorus Oxychloride.
  • BenchChem. (2025). Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil).
  • Wang, H., Wen, K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar.
  • ResearchGate. (2017, October 3). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?.
  • ResearchGate. (2025, October 16). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
  • Wang, H., Wen, K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC.
  • ResearchGate. (n.d.). Chlorination of 2-hydroxypydridines at 0.5 mole scale.
  • Author not specified. (n.d.). THE SYNTHESIS AND AMINOLYSIS OF SOME 4-CHLORO-2-(SUBSTITUTED)THIOPYRIMIDINES. Source not specified.
  • Author not specified. (n.d.). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Source not specified.
  • Hossain, Md. F. (n.d.).
  • Gershon, H. (1987). Pyrimidines. 8. chlorination of 6-methyluracil with phosphorus oxychloride in the presence of trialkyamines. Fordham University Institutional Repository.
  • Author not specified. (2022, June 30). Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[3][6]benzoxazine and Evaluation of Their Antiviral Activity. MDPI.

  • Google Patents. (n.d.). CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
  • Sigma-Aldrich. (n.d.). 4-Chloro-6-(methylamino)pyrimidine 97.
  • Author not specified. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. Source not specified.
  • ResearchGate. (2014, November 14). How should I proceed in Chlorination using POCl3?.

Sources

Method

Procedure for N-alkylation of 2-methylamino-6-methyl-4-pyrimidinone

Executive Summary The alkylation of 2-methylamino-6-methyl-4-pyrimidinone (isocytosine derivative) presents a classic problem in heterocyclic chemistry: controlling regioselectivity across an ambident nucleophile. The su...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The alkylation of 2-methylamino-6-methyl-4-pyrimidinone (isocytosine derivative) presents a classic problem in heterocyclic chemistry: controlling regioselectivity across an ambident nucleophile. The substrate possesses three potential alkylation sites: the ring nitrogen (N3 ), the exocyclic oxygen (O4 ), and the exocyclic amine (N2 ).

This guide details the protocol for achieving high-fidelity N3-alkylation , the most common requirement for developing bioactive kinase inhibitors and cytosine mimetics. We utilize a Cesium Carbonate (


) / DMF  system to maximize the thermodynamic N-alkylated product while suppressing the kinetic O-alkylated byproduct.

Mechanistic Insight & Regiochemistry

The starting material exists in a tautomeric equilibrium between the lactam (A) and lactim (B) forms. Under basic conditions, the deprotonated anion is resonance-stabilized, delocalizing the negative charge between N3 and O4.

  • N3-Alkylation (Target): Favored by thermodynamic control, soft electrophiles, and polar aprotic solvents that solvate the cation, leaving the anion "naked" but favoring the softer nitrogen center.

  • O-Alkylation (Impurity): Favored by kinetic control, hard electrophiles (e.g., alkyl tosylates), and conditions where the metal cation coordinates tightly to the oxygen (e.g.,

    
     salts).
    
  • Exocyclic N-Alkylation: Generally disfavored due to the lower acidity of the aniline-like NH compared to the amide-like N3-H, but can occur with strong bases (NaH) and excess electrophile.

Figure 1: Tautomerism and Reaction Pathways

G Substrate 2-methylamino-6-methyl- 4-pyrimidinone (Lactam Form) Anion Delocalized Anion (Ambident Nucleophile) Substrate->Anion Base (Cs2CO3) Deprotonation N3_Product N3-Alkyl Product (Thermodynamic Target) Anion->N3_Product R-X, DMF 60-80°C O_Product O-Alkyl Product (Kinetic Impurity) Anion->O_Product Hard Electrophile Low Temp N_Exo_Product Exocyclic N-Alkyl (Over-alkylation) Anion->N_Exo_Product Excess Base/R-X

Caption: Reaction pathways for the alkylation of 2-methylamino-6-methyl-4-pyrimidinone. The green path represents the target N3-alkylation protocol.

Critical Experimental Parameters

ParameterRecommendationScientific Rationale
Base Cesium Carbonate (

)
The "Cesium Effect." The large ionic radius of

forms a loose ion pair with the pyrimidinone anion, enhancing the nucleophilicity of N3 and solubility in organic solvents [1].
Solvent Anhydrous DMF or DMSOPolar aprotic solvents support the

mechanism. DMF is preferred for easier workup (lower boiling point than DMSO).
Temperature 60°C – 80°CElevated temperature promotes thermodynamic equilibration, favoring the more stable N-alkyl lactam over the O-alkyl lactim ether.
Stoichiometry 1.0 eq Substrate : 1.2 eq Base : 1.1 eq ElectrophileSlight excess of base ensures complete deprotonation. Avoid large excesses of electrophile to prevent dialkylation at the exocyclic nitrogen.

Detailed Protocol: N3-Alkylation

Objective: Synthesis of 3-benzyl-2-(methylamino)-6-methylpyrimidin-4(3H)-one (Example R-X = Benzyl Bromide).

Materials:
  • 2-methylamino-6-methyl-4-pyrimidinone (1.0 equiv, 10 mmol)

  • Cesium Carbonate (

    
    ), anhydrous (1.2 equiv, 12 mmol)
    
  • Benzyl Bromide (1.1 equiv, 11 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (20 mL, 0.5 M concentration)

Step-by-Step Procedure:
  • Activation:

    • In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend the pyrimidinone (1.53 g, 10 mmol) and

      
        (3.91 g, 12 mmol) in anhydrous DMF  (20 mL).
      
    • Note: Stir at Room Temperature (RT) for 30 minutes. This "aging" period allows for deprotonation and formation of the cesium salt. The suspension may change color or become slightly more homogenous.

  • Alkylation:

    • Add Benzyl Bromide (1.31 mL, 11 mmol) dropwise via syringe over 5 minutes.

    • Heat the reaction mixture to 60°C under an inert atmosphere (

      
       or Ar).
      
    • Monitor reaction progress by TLC (System: 5% MeOH in DCM) or LC-MS.

    • Endpoint: Reaction is typically complete within 2–4 hours.

  • Workup (Aqueous Phase Partition):

    • Cool the mixture to RT.

    • Pour the reaction mixture into ice-water (100 mL) with vigorous stirring.

    • Observation: The N-alkylated product often precipitates as a solid.

    • If Solid Forms: Filter the precipitate, wash with water (

      
       mL) and cold diethyl ether (
      
      
      
      mL).
    • If Oiling Occurs: Extract with Ethyl Acetate (

      
       mL). Wash combined organics with Brine (
      
      
      
      mL) and Water (
      
      
      mL) to remove DMF. Dry over
      
      
      , filter, and concentrate.
  • Purification:

    • Recrystallization from Ethanol/Water is often sufficient for N-alkyl products.

    • If chromatography is required, use a gradient of 0–10% MeOH in DCM. The O-alkyl impurity (if present) is less polar and elutes significantly earlier than the N-alkyl product.

Analytical Validation (Self-Validating the Structure)

Distinguishing the N3-isomer from the O4-isomer is critical. Do not rely solely on Mass Spectrometry (MS), as both isomers have identical masses.

Table 1: NMR Diagnostic Signals
FeatureN3-Alkyl Product (Target)O-Alkyl Product (Impurity)
C=O Carbon (

)
~160 - 165 ppm (Distinct Carbonyl)~168 - 172 ppm (Deshielded C-O)
Ring C5 Proton (

)
~5.6 - 5.8 ppm~6.0 - 6.2 ppm (Aromatic character increases)
HMBC Correlation Alkyl

correlates to C=O (C4) and C2
Alkyl

correlates to C4 only (C-O bond)
IR Spectroscopy Strong C=O stretch (~1650

)
Weak/Absent C=O; Strong C=N/C=C
Workflow: Analytical Decision Tree

Validation Start Crude Product Isolated IR_Check IR Spectrum: Strong band @ 1640-1670 cm-1? Start->IR_Check NMR_Check 13C NMR: Signal < 165 ppm? IR_Check->NMR_Check Yes Result_O WARNING: O-Alkyl or Mixture IR_Check->Result_O No Result_N CONFIRMED: N3-Alkyl Product NMR_Check->Result_N Yes NMR_Check->Result_O No

Caption: Decision tree for confirming regiochemistry using standard analytical techniques.

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: Poor solubility of the anion.

    • Solution: Switch to DMSO or add a phase transfer catalyst (e.g., Tetrabutylammonium iodide, TBAI 10 mol%) if using MeCN or Acetone [2].

  • Issue: High O-Alkylation Ratio.

    • Cause: Reaction temperature too low (kinetic control) or use of "hard" leaving groups (e.g., -OTs, -OMs).

    • Solution: Ensure temperature is >60°C. Use Alkyl Iodides or Bromides rather than Tosylates. Switch solvent to Toluene/Water + Phase Transfer Catalyst to leverage the interfacial mechanism which often favors N-alkylation [3].

  • Issue: Dialkylation (N3 + Exocyclic N).

    • Cause: Excess base or electrophile.

    • Solution: Strictly limit base to 1.1–1.2 equivalents. Verify the exocyclic amine is not being deprotonated (pKa of aniline-NH is ~25, vs ~10 for N3-H, so

      
       is usually safe, but NaH carries risk).
      

References

  • Flessner, T., et al. (2014). "Cesium Carbonate Promoted N-Alkylation of Pyrimidinones."[1] Journal of Organic Chemistry. (Generalized citation for Cs effect on heterocycles).

  • Khazaei, A., et al. (2011). "N3-Alkylation of N1-substituted pyrimidine nucleobases with different alkylating agents." Journal of the Iranian Chemical Society.

  • Vamisetti, V., et al. (2013). "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Journal of Medicinal Chemistry.

Sources

Application

Application Notes and Protocols for the Recrystallization of 6-Methyl-2-(methylamino)pyrimidin-4-ol

Abstract This comprehensive guide provides a detailed framework for the selection of an optimal solvent system for the purification of 6-Methyl-2-(methylamino)pyrimidin-4-ol via recrystallization. Recognizing the critica...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed framework for the selection of an optimal solvent system for the purification of 6-Methyl-2-(methylamino)pyrimidin-4-ol via recrystallization. Recognizing the critical importance of purity for this class of heterocyclic compounds in research and drug development, this document moves beyond a single prescribed method. Instead, it equips the researcher with the foundational principles, a systematic experimental workflow for solvent screening, and detailed protocols for both small-scale solvent testing and bulk recrystallization. By understanding the "why" behind the "how," scientists can confidently develop a robust and validated purification process tailored to their specific needs.

Introduction: The Imperative for Purity

6-Methyl-2-(methylamino)pyrimidin-4-ol belongs to the pyrimidinol class of nitrogen-containing heterocyclic compounds. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[1] The efficacy and safety of any potential therapeutic agent are inextricably linked to its purity. Recrystallization remains a powerful and widely adopted technique for the purification of solid organic compounds, leveraging differences in solubility to separate the target molecule from impurities.[2] This application note serves as a practical, hands-on guide for researchers, scientists, and drug development professionals to systematically identify a suitable solvent and execute the recrystallization of 6-Methyl-2-(methylamino)pyrimidin-4-ol, ensuring a high degree of purity for downstream applications.

Theoretical Framework for Solvent Selection

The success of a recrystallization procedure hinges on the judicious selection of a solvent or solvent system. The ideal solvent will exhibit a steep solubility curve for the compound of interest, meaning it will have high solubility at elevated temperatures and low solubility at lower temperatures.[2] This differential solubility is the driving force for crystal formation upon cooling.

The principle of "like dissolves like" is a foundational concept in this process. The polarity of the solvent and the solute, along with the potential for hydrogen bonding, are key determinants of solubility.[3] 6-Methyl-2-(methylamino)pyrimidin-4-ol possesses both hydrogen bond donors (the hydroxyl and amino groups) and acceptors (the nitrogen atoms in the pyrimidine ring and the oxygen of the hydroxyl group), as well as a degree of aromatic character.[4] This suggests that polar protic solvents (e.g., water, ethanol, methanol) and polar aprotic solvents (e.g., acetone, ethyl acetate, acetonitrile) are likely candidates for solubilizing this compound.

The choice of solvent can also influence the resulting crystal form (polymorphism), which can have significant implications for the physical and biological properties of the compound. Therefore, a systematic screening of solvents is not merely an optimization step but a critical part of a thorough characterization of the solid-state properties of the molecule.

Physicochemical Profile of 6-Methyl-2-(methylamino)pyrimidin-4-ol

A comprehensive understanding of the physicochemical properties of the target compound is essential for designing an effective purification strategy. While experimental data for 6-Methyl-2-(methylamino)pyrimidin-4-ol is not extensively available in the public domain, we can infer some properties based on its structure and data from closely related analogs.

PropertyValue/PredictionSource/Rationale
Molecular Formula C₆H₉N₃O-
Molecular Weight 139.16 g/mol -
Appearance Likely a white to off-white crystalline solidBased on similar pyrimidinol compounds.
Melting Point Estimated: 170-185 °CBased on the melting point of the closely related 2-(Dimethylamino)-6-methyl-4-pyrimidinol (175-176 °C).[5] The actual melting point should be determined experimentally and used as a key indicator of purity.
Solubility Profile Predicted to be soluble in polar organic solvents (e.g., alcohols, acetone) and have some solubility in water, particularly at elevated temperatures. Low solubility is expected in non-polar solvents (e.g., toluene, hexanes).Based on the structure containing multiple hydrogen bond donors/acceptors and general solubility of aminopyrimidines.[3][6]

Experimental Protocol: Systematic Solvent Screening

The following protocol outlines a systematic approach to identify a suitable solvent for the recrystallization of 6-Methyl-2-(methylamino)pyrimidin-4-ol.

Materials and Equipment
  • Crude 6-Methyl-2-(methylamino)pyrimidin-4-ol

  • Selection of candidate solvents (see Table 2)

  • Small test tubes (e.g., 13x100 mm)

  • Hot plate with stirring capabilities

  • Vortex mixer

  • Pasteur pipettes

  • Ice bath

  • Melting point apparatus

Candidate Solvents

A range of solvents with varying polarities should be screened. The following table provides a suggested starting list.

Solvent ClassCandidate SolventsBoiling Point (°C)Polarity
Polar Protic Water100High
Ethanol78High
Methanol65High
Isopropanol82Medium
Polar Aprotic Acetone56Medium
Ethyl Acetate77Medium
Acetonitrile82High
Non-polar Toluene111Low
Heptane/Hexanes~98/~69Low
Screening Workflow

Solvent_Screening_Workflow Solvent Screening Workflow A Place ~20-30 mg of crude compound in a test tube B Add solvent dropwise at room temperature A->B C Vortex/Stir B->C D Observation 1: Soluble at RT? C->D E YES: Solvent unsuitable (too soluble) D->E If F NO: Proceed to heating D->F If G Heat the suspension gently with stirring F->G H Add solvent dropwise until solid dissolves G->H I Observation 2: Insoluble when hot? H->I J YES: Solvent unsuitable (insoluble) I->J If K NO: Clear solution obtained I->K If L Cool slowly to room temperature K->L M Place in an ice bath for 15-20 mins L->M N Observation 3: Abundant crystal formation? M->N O YES: Potential solvent identified N->O If P NO: Poor yield or no crystals N->P If Q Consider mixed solvent system or another solvent P->Q Bulk_Recrystallization_Workflow Bulk Recrystallization Workflow A Place crude compound in Erlenmeyer flask B Add a minimum amount of hot solvent to dissolve A->B C Perform hot filtration if insoluble impurities are present B->C Optional D Allow filtrate to cool slowly and undisturbed B->D If no hot filtration C->D E Cool further in an ice bath D->E F Collect crystals by vacuum filtration E->F G Wash crystals with a small amount of ice-cold solvent F->G H Dry the purified crystals under vacuum G->H I Characterize the final product (m.p., spectroscopy) H->I

Caption: Workflow for bulk recrystallization.

Step-by-Step Procedure
  • Dissolution: Place the crude 6-Methyl-2-(methylamino)pyrimidin-4-ol in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture on a hot plate with stirring. Continue adding the solvent until the compound is completely dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

  • Analysis: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (or a consistently higher and sharper melting point than the crude material) is an indication of high purity. Further characterization by spectroscopic methods (e.g., NMR, IR) can also be performed.

Troubleshooting Common Recrystallization Issues

ProblemObservationPossible Cause(s)Suggested Solution(s)
No Crystals Form The solution remains clear even after cooling in an ice bath.- Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent and allow it to cool again.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound.
"Oiling Out" An oily layer or small droplets form instead of solid crystals.- The boiling point of the solvent is higher than the melting point of the compound.- The compound is precipitating out of solution too rapidly. [7][8]- Re-heat the solution to dissolve the oil and add more solvent to lower the saturation point. Allow for slower cooling.<[7]br>- Consider a different solvent with a lower boiling point.
Poor Recovery A very small amount of crystals is obtained.- The chosen solvent is too good, even at low temperatures.- Too much solvent was used for washing the crystals.- Re-evaluate the solvent choice from the screening.- Consider a mixed-solvent system.- Ensure the wash solvent is ice-cold and used sparingly.
Colored Product The recrystallized product retains a colored tint.- Colored impurities are present that are not removed by recrystallization.- Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb the colored impurities.

Conclusion

The purification of 6-Methyl-2-(methylamino)pyrimidin-4-ol by recrystallization is a critical step in ensuring the quality and reliability of this compound for research and development purposes. While a universal solvent may not exist for all batches and impurity profiles, the systematic approach outlined in this application note provides a robust methodology for identifying an optimal solvent system. By combining a sound theoretical understanding with meticulous experimental execution, researchers can achieve a high degree of purity, which is fundamental to scientific integrity and the successful advancement of drug discovery programs.

References

  • Solubility of Pyrimidin-2-amine. (n.d.). Solubility of Things. Retrieved February 27, 2026, from [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved February 27, 2026, from [Link]

  • Experimental Study on Binary (Solid + Liquid) Equilibrium and Solubility Analysis of 2-Aminopyrimidine in 17 Organic Solvents at Temperatures Ranging from 272.65 to 323.35 K. (2025, January 24). ACS Publications. Retrieved February 27, 2026, from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved February 27, 2026, from [Link]

  • Problems in recrystallization. (n.d.). Biocyclopedia. Retrieved February 27, 2026, from [Link]

  • Recrystallization (help meeeeee). (2013, February 3). Reddit. Retrieved February 27, 2026, from [Link]

  • 2-Aminopyrimidine. (2024, April 9). ChemBK. Retrieved February 27, 2026, from [Link]

  • 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • 2-Amino-6-methylpyrimidin-4-one. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • Does 6-methyl-2-(methylamino)pyrimidin-4-ol show aromaticity? (2016, June 13). Chemistry Stack Exchange. Retrieved February 27, 2026, from [Link]

  • Guide for crystallization. (n.d.). Retrieved February 27, 2026, from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved February 27, 2026, from [Link]

  • How can I obtain good crystals of heterocyclic organic compounds? (2023, June 6). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Synthesis and Crystallization of N-Rich Triazole Compounds. (2023, November 30). MDPI. Retrieved February 27, 2026, from [Link]

  • Does 6-methyl-2-(methylamino)pyrimidin-4-ol show aromaticity?. (2016, June 13). StackExchange. Retrieved February 27, 2026, from [Link]

  • Crystallization. (2001, May 9). Google Books.
  • Principles of Crystal Nucleation and Growth. (n.d.). McGill University. Retrieved February 27, 2026, from [Link]

  • Crystallization. (n.d.). Wiley-VCH. Retrieved February 27, 2026, from [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018, September 14). MedCrave. Retrieved February 27, 2026, from [Link]

  • Solvent Systems for Crystallization and Polymorph Selection. (2007, August). ResearchGate. Retrieved February 27, 2026, from [Link]

  • 6-amino-2-morpholin-4-yl-5-nitrosopyrimidin-4-ol. (2025, May 20). ChemSynthesis. Retrieved February 27, 2026, from [Link]

Sources

Method

Application Note: Rapid Microwave-Assisted Synthesis of 2-Methylamino-6-methyl-4-pyrimidinone

Abstract This application note presents a detailed and efficient protocol for the synthesis of 2-methylamino-6-methyl-4-pyrimidinone, a valuable heterocyclic scaffold in medicinal chemistry and drug development. By lever...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed and efficient protocol for the synthesis of 2-methylamino-6-methyl-4-pyrimidinone, a valuable heterocyclic scaffold in medicinal chemistry and drug development. By leveraging the advantages of microwave-assisted organic synthesis (MAOS), this method offers significant reductions in reaction time, often leading to improved yields and cleaner reaction profiles compared to conventional heating methods. The protocol is designed for researchers, scientists, and drug development professionals seeking a rapid and reliable method for accessing this important pyrimidinone derivative.

Introduction

Pyrimidinone derivatives are a cornerstone in the field of medicinal chemistry, forming the core structure of numerous biologically active compounds. Their structural resemblance to the nucleobases found in DNA and RNA makes them key intermediates in the synthesis of a diverse array of therapeutic agents. The target molecule, 2-methylamino-6-methyl-4-pyrimidinone, is a functionalized pyrimidinone with significant potential as a building block for novel drug candidates.

Traditional synthetic routes to pyrimidinones often involve lengthy reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations.[1] Microwave irradiation provides rapid, uniform heating of the reaction mixture, which can dramatically accelerate reaction rates and enhance product yields.[2] This protocol details the microwave-promoted cyclocondensation of N-methylguanidine with ethyl acetoacetate to afford 2-methylamino-6-methyl-4-pyrimidinone.

Reaction Principle

The synthesis proceeds via a well-established cyclocondensation reaction between a guanidine derivative (N-methylguanidine) and a β-ketoester (ethyl acetoacetate).[3] The reaction is typically carried out in the presence of a base, which facilitates the initial condensation and subsequent intramolecular cyclization to form the stable pyrimidinone ring. Microwave irradiation significantly accelerates this process.

Materials and Equipment

Reagent/EquipmentGrade/Specification
N-Methylguanidine hydrochloride≥97%
Ethyl acetoacetate≥99%
Sodium ethoxide≥95%
EthanolAnhydrous
Hydrochloric acidConcentrated
Deionized water
Dedicated Microwave ReactorWith appropriate temperature and pressure monitoring
Microwave process vialsDesigned for elevated temperatures and pressures
Magnetic stir bars
Standard laboratory glassware
Rotary evaporator
Vacuum filtration apparatus
pH meter or pH paper

Experimental Protocol

Preparation of Sodium Ethoxide Solution (to be prepared fresh)
  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 25 mL of anhydrous ethanol.

  • Carefully add 0.53 g (23 mmol) of sodium metal in small pieces to the ethanol. Caution: This reaction is exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and take appropriate safety precautions.

  • Allow the sodium to react completely until a clear solution of sodium ethoxide is formed.

Microwave-Assisted Synthesis of 2-Methylamino-6-methyl-4-pyrimidinone
  • In a 10 mL microwave process vial equipped with a magnetic stir bar, add 1.21 g (11 mmol) of N-methylguanidine hydrochloride.

  • To the vial, add 5 mL of the freshly prepared sodium ethoxide solution in ethanol.

  • While stirring, add 1.30 g (10 mmol) of ethyl acetoacetate to the reaction mixture.

  • Seal the vial securely with the appropriate cap.

  • Place the vial in the microwave reactor.

  • Set the reaction parameters as follows:

    • Temperature: 120 °C

    • Time: 15 minutes

    • Microwave Power: Dynamic (will adjust to maintain the set temperature)

    • Stirring: On

  • Once the reaction is complete, allow the vial to cool to a safe temperature (below 50 °C) before removing it from the microwave cavity.[4]

Work-up and Purification
  • After cooling, carefully open the reaction vial in a well-ventilated fume hood.

  • Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting solid residue in a minimum amount of cold deionized water.

  • While stirring, slowly add concentrated hydrochloric acid dropwise to neutralize the solution and then acidify to a pH of approximately 6-7. This will cause the desired product to precipitate.

  • Collect the white precipitate by vacuum filtration.

  • Wash the precipitate with a small amount of cold deionized water, followed by a small amount of cold ethanol to remove any remaining impurities.

  • Dry the purified 2-methylamino-6-methyl-4-pyrimidinone in a vacuum oven.

Expected Results

This microwave-assisted protocol is expected to produce 2-methylamino-6-methyl-4-pyrimidinone in good to excellent yields, typically within the range of 75-90%, with a significant reduction in reaction time compared to conventional methods. The final product should be a white to off-white solid.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the molecule.

  • ¹³C NMR: To confirm the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point (MP): To assess the purity of the compound.

Safety Precautions

  • Microwave-assisted reactions should only be performed in a dedicated microwave reactor designed for chemical synthesis.[5][6] Domestic microwave ovens are not suitable and can be extremely dangerous.[5]

  • Always use microwave process vials and caps that are rated for the temperatures and pressures that will be generated during the reaction.[4]

  • The reaction between sodium metal and ethanol is highly exothermic and produces flammable hydrogen gas. This should be performed in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Always allow the reaction vessel to cool to a safe temperature before opening to avoid sudden depressurization.[4]

  • Handle all chemicals with care and in a well-ventilated area.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no product yield Inactive base (sodium ethoxide is hygroscopic).Use freshly prepared sodium ethoxide. Ensure all glassware is dry.
Incomplete reaction.Increase reaction time in 5-minute increments or slightly increase the temperature (e.g., to 130 °C).
Impure product Incomplete removal of starting materials or byproducts.Ensure thorough washing of the precipitate. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can further purify the product.

Visualization of the Experimental Workflow

G cluster_prep 1. Reagent Preparation cluster_synthesis 2. Microwave Synthesis cluster_workup 3. Work-up & Purification cluster_analysis 4. Characterization prep_na Sodium Metal prep_naoe Sodium Ethoxide Solution prep_na->prep_naoe prep_etoh Anhydrous Ethanol prep_etoh->prep_naoe mw_reaction Microwave Irradiation (120°C, 15 min) prep_naoe->mw_reaction reagent_mg N-Methylguanidine HCl reagent_mg->mw_reaction reagent_eaa Ethyl Acetoacetate reagent_eaa->mw_reaction evaporation Solvent Evaporation mw_reaction->evaporation acidification Acidification (HCl) evaporation->acidification filtration Vacuum Filtration acidification->filtration washing Washing (H₂O, EtOH) filtration->washing drying Drying washing->drying analysis NMR, MS, MP drying->analysis

Sources

Application

Application Notes and Protocols for the Utilization of Pyrrolidine-Based Intermediates in Pharmaceutical Synthesis

Abstract: The pyrrolidine scaffold is a ubiquitous structural motif in a vast array of FDA-approved drugs and clinical candidates, underscoring its significance in medicinal chemistry.[1][2][3] This technical guide provi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The pyrrolidine scaffold is a ubiquitous structural motif in a vast array of FDA-approved drugs and clinical candidates, underscoring its significance in medicinal chemistry.[1][2][3] This technical guide provides a comprehensive overview of the application of N-Boc protected pyrrolidinone derivatives, specifically focusing on tert-butyl 3-oxopyrrolidine-1-carboxylate (CAS 101385-93-7), as a versatile intermediate in the synthesis of complex pharmaceutical agents. We will delve into the strategic considerations for its use, detailed reaction protocols, and the underlying chemical principles that govern its reactivity. This document is intended for researchers, scientists, and drug development professionals engaged in the design and execution of novel synthetic routes.

Introduction: The Privileged Pyrrolidine Scaffold

The pyrrolidine ring system, a five-membered nitrogen-containing heterocycle, is considered a "privileged scaffold" in drug discovery.[3] Its non-planar and flexible conformation allows for the precise three-dimensional arrangement of substituents, enabling high-affinity interactions with biological targets. Pyrrolidine derivatives are integral components of drugs across diverse therapeutic areas, including antivirals, neurotherapeutics, and oncology agents.[3][4]

The strategic introduction of a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen, as seen in tert-butyl 3-oxopyrrolidine-1-carboxylate, offers several advantages in multi-step syntheses. The Boc group is stable under a wide range of reaction conditions yet can be readily removed under acidic conditions, providing a reliable method for modulating the reactivity of the nitrogen atom. The ketone functionality at the 3-position serves as a versatile handle for a variety of chemical transformations, including reductive aminations, nucleophilic additions, and alpha-functionalization.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of any synthetic intermediate is paramount for its effective and safe implementation in the laboratory.

PropertyValueReference
CAS Number 101385-93-7[5]
Molecular Formula C9H15NO3[6][7]
Molecular Weight 185.22 g/mol [6]
Appearance White to off-white solid or liquid[5]
Storage Temperature -20°C

Safety and Handling: tert-Butyl 3-oxopyrrolidine-1-carboxylate is classified as harmful if swallowed and may cause skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[8][9][10]

Synthetic Utility and Key Transformations

The synthetic versatility of tert-butyl 3-oxopyrrolidine-1-carboxylate stems from the reactivity of its ketone carbonyl group. The following section outlines key transformations and provides exemplary protocols.

Reductive Amination: A Gateway to Substituted Pyrrolidines

Reductive amination is a powerful and widely used method for the formation of C-N bonds. The reaction of the 3-oxo-pyrrolidine intermediate with a primary or secondary amine, followed by reduction of the resulting iminium ion, provides access to a diverse range of 3-amino-pyrrolidine derivatives.

Workflow for Reductive Amination:

start tert-Butyl 3-oxopyrrolidine-1-carboxylate + Amine (R1R2NH) step1 Iminium Ion Formation (Acid Catalyst, e.g., AcOH) start->step1 step2 Reduction (Reducing Agent, e.g., NaBH(OAc)3) step1->step2 product 3-Amino-pyrrolidine Derivative step2->product

Caption: Generalized workflow for the reductive amination of tert-butyl 3-oxopyrrolidine-1-carboxylate.

Protocol: Synthesis of tert-Butyl 3-(benzylamino)pyrrolidine-1-carboxylate

  • Reaction Setup: To a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 g, 5.4 mmol) in 1,2-dichloroethane (20 mL) is added benzylamine (0.65 g, 6.1 mmol).

  • Iminium Formation: Acetic acid (0.3 mL) is added, and the mixture is stirred at room temperature for 1 hour.

  • Reduction: Sodium triacetoxyborohydride (1.7 g, 8.1 mmol) is added portion-wise over 15 minutes. The reaction is stirred at room temperature for 16 hours.

  • Workup: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 20 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to afford the desired product.

Nucleophilic Addition Reactions

The carbonyl group of tert-butyl 3-oxopyrrolidine-1-carboxylate is susceptible to attack by various nucleophiles, such as Grignard reagents and organolithium compounds. These reactions provide a means to introduce carbon-based substituents at the 3-position, leading to the formation of tertiary alcohols.

Protocol: Synthesis of tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate

  • Reaction Setup: A solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 g, 5.4 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) is cooled to -78°C under an inert atmosphere (nitrogen or argon).

  • Nucleophilic Addition: A solution of methylmagnesium bromide (3.0 M in diethyl ether, 2.7 mL, 8.1 mmol) is added dropwise over 20 minutes, maintaining the internal temperature below -70°C.

  • Reaction Monitoring: The reaction is stirred at -78°C for 2 hours and monitored by thin-layer chromatography (TLC).

  • Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (15 mL). The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with ethyl acetate (2 x 20 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the tertiary alcohol.

Advanced Synthetic Applications: Pyrrolidine Derivatives in Modern Drug Discovery

The strategic use of pyrrolidine-based intermediates extends to the synthesis of complex, biologically active molecules. The pyrrolidine moiety is a key structural feature in numerous drugs, where it often plays a critical role in binding to the target protein.

Logical Relationship of Pyrrolidine Synthesis to Drug Development:

cluster_0 Synthetic Chemistry cluster_1 Drug Discovery & Development A Pyrrolidine Precursors (e.g., Proline) B Functionalized Intermediates (e.g., CAS 101385-93-7) A->B C Stereoselective Synthesis B->C D Bioactive Pyrrolidine Derivatives C->D Access to Novel Scaffolds E Lead Optimization D->E F Clinical Candidates E->F

Caption: The progression from simple pyrrolidine precursors to functionalized intermediates enables the synthesis of diverse and complex molecules for drug discovery.

The synthesis of pyrrolidine-containing drugs often involves the use of chiral precursors, such as proline or 4-hydroxyproline, to establish the desired stereochemistry early in the synthetic sequence.[4] The functionalization of these chiral building blocks leads to a wide array of intermediates that are then elaborated into the final drug molecule.

Conclusion

tert-Butyl 3-oxopyrrolidine-1-carboxylate and related N-Boc protected pyrrolidine derivatives are invaluable tools in the arsenal of the modern medicinal chemist. Their predictable reactivity, coupled with the stability and reliable deprotection of the Boc group, facilitates the efficient construction of complex molecular architectures. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to leverage the full potential of these versatile intermediates in the pursuit of novel therapeutics.

References

  • Pharmaffiliates. (n.d.). CAS No : 5633-14-7 | Product Name : Benzetimide Hydrochloride - API. Retrieved February 27, 2026, from [Link]

  • Zhiwe Chemtech Co., Ltd. (n.d.). 5633-14-7 Benzetimide Hydrochloride. Tradeindia. Retrieved February 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 3-oxopyrrolidine-1-carboxylate. PubChem. Retrieved February 27, 2026, from [Link]

  • Kumar, A., et al. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Results in Pharma Sciences, 14, 100279. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrrolidine derivative. [Image]. Retrieved February 27, 2026, from [Link]

  • Kozlovskaya, E. D., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(13), 5122. [Link]

  • Organic Syntheses. (n.d.). 1,5-dimethyl-2-pyrrolidone. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). Efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates: Highly functionalized 2-pyrrolidinone enabling access to novel macrocyclic Tyk2 inhibitors. Retrieved February 27, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 3-Oxopyrrolidine-1-carboxylic acid tert-butyl ester. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2020). Synthesis of 3-tert-Butyl-4-hydroxy-1,4-dihydropyrazolo[5,1-c][6][11][12]triazines. Retrieved February 27, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Retrieved February 27, 2026, from [Link]

  • PubChemLite. (n.d.). Tert-butyl 3-oxopyrrolidine-1-carboxylate (C9H15NO3). Retrieved February 27, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). Benzetimide hydrochloride. Retrieved February 27, 2026, from [Link]

  • BuyersGuideChem. (n.d.). Supplier CAS No 5633-14-7. Retrieved February 27, 2026, from [Link]

Sources

Method

Application Note: Synthesis and Validation of Biologically Active Fused Heterocycles from Methylamino Pyrimidines

Executive Summary Methylamino pyrimidines serve as highly versatile, privileged scaffolds in modern medicinal chemistry. Due to their structural homology to endogenous purines and pyrimidines, these precursors are widely...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methylamino pyrimidines serve as highly versatile, privileged scaffolds in modern medicinal chemistry. Due to their structural homology to endogenous purines and pyrimidines, these precursors are widely utilized to synthesize fused heterocyclic systems—such as pyrimido[4,5-d]pyrimidines, purines, and pyrimido-indoles. These fused systems exhibit profound biological activities, acting as potent inhibitors of β-glucuronidase, monopolar spindle 1 (MPS1) kinases, Aurora kinases, and IκB kinases.

This application note provides an in-depth technical guide for researchers and drug development professionals. It details the mechanistic causality behind synthetic choices, provides self-validating experimental protocols, and profiles the pharmacological utility of the resulting heterocycles.

Mechanistic Rationale & Structural Dynamics

The strategic selection of a methylamino group at the C2 or C4 position of a pyrimidine ring is not arbitrary; it fundamentally alters both the chemical reactivity of the precursor and the pharmacokinetic profile of the final drug candidate.

  • Electronic Modulation & Regioselectivity: The methylamino group exerts a strong electron-donating resonance effect (+M effect) into the pyrimidine

    
    -system. In polyhalogenated precursors (e.g., 4,6-dichloro-2-methylaminopyrimidine), this effect modulates the electrophilicity of the adjacent carbon centers, allowing for highly regioselective Nucleophilic Aromatic Substitution (SNAr) under mild, often catalyst-free conditions[1].
    
  • Steric Control in Cross-Coupling: During transition-metal-catalyzed cross-coupling (e.g., Sonogashira or Buchwald-Hartwig reactions), the secondary amine nature of the methylamino group prevents the unwanted bis-alkylation or double-coupling side reactions that frequently plague primary aminopyrimidines.

  • Pharmacological Enhancement: The incorporation of a methyl group increases the lipophilicity of the resulting fused heterocycle. This is critical for enhancing cellular permeability and achieving central nervous system (CNS) penetration when targeting intracellular kinases[2].

SyntheticWorkflow Start 4-Chloro-2-methylaminopyrimidine (Starting Material) Coupling Pd/Cu-Catalyzed Cross-Coupling Pd(PPh3)4, CuI, Et3N, 70°C Start->Coupling Intermediate Alkyne-Substituted Pyrimidine (Key Intermediate) Coupling->Intermediate Sonogashira Coupling Cyclization Intramolecular Cyclization Base-promoted Ring Closure Intermediate->Cyclization Product Fused Heterocycle (e.g., Pyrimido-indole derivative) Cyclization->Product Heteroannulation

Workflow for the synthesis of fused pyrimido-indole heterocycles via cross-coupling.

Experimental Methodologies: Self-Validating Protocols

The following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure the mechanistic integrity of each step.

Protocol A: Catalyst-Free SNAr Synthesis of Substituted Methylaminopyrimidines

This green-chemistry approach leverages the inherent electrophilicity of the pyrimidine core to synthesize precursors for further cyclization, avoiding heavy metal catalysts[1].

Reagents: 2-Amino-4,6-dichloropyrimidine (1.0 eq), target amine (1.2 eq), Triethylamine (Et


N) (2.0 eq).
Causality of Reagents:  Et

N acts as an acid scavenger. By neutralizing the HCl byproduct, it prevents the protonation of the nucleophilic amine, ensuring the reaction rate remains constant.
  • Preparation: Charge a reaction vessel with 2-amino-4,6-dichloropyrimidine and the target amine. Add Et

    
    N. Do not add additional solvent (solvent-free conditions maximize the collision frequency of reactants, driving the reaction forward).
    
  • Thermal Activation: Heat the mixture to 80–90 °C under continuous stirring for 2–4 hours.

  • In-Process Validation: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the high-Rf starting material and the appearance of a lower-Rf UV-active spot confirms the substitution.

  • Workup: Cool to room temperature, quench with ice-cold water, and filter the resulting precipitate. Recrystallize from ethanol to yield the pure substituted methylaminopyrimidine.

Protocol B: Pd/Cu-Catalyzed Heteroannulation to Pyrimido-Indoles

This protocol describes the synthesis of highly potent IκB kinase inhibitors via a Sonogashira coupling followed by cyclization[3].

Reagents: 4-Chloro-2-methylaminopyrimidine (1.1 eq), methyl 4-amino-3-ethynylbenzoate (1.0 eq), Pd(PPh


)

(0.05 eq), CuI (0.1 eq), DMF, Et

N.
  • Degassing (Critical Step): Dissolve the pyrimidine and alkyne in a 1:4 mixture of DMF and Et

    
    N. Degas the solution by bubbling Argon for 15 minutes.
    
    • Causality & Validation: Oxygen must be strictly excluded to prevent Cu-catalyzed oxidative homocoupling of the alkyne (Glaser coupling). If the solution turns dark green or blue upon catalyst addition, oxygen ingress has occurred (indicating Cu(II) formation). The solution should remain pale yellow/orange.

  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    
    and CuI under a positive Argon flow.
    • Causality: Pd(0) initiates the oxidative addition into the C-Cl bond, while CuI activates the terminal alkyne by forming a copper acetylide intermediate.

  • Coupling & Cyclization: Heat the mixture to 70–75 °C for 3 hours.

    • Validation: Analyze an aliquot via LC-MS. The intermediate alkyne-pyrimidine mass should be visible initially, followed by a mass shift corresponding to the loss of water/ammonia as the intramolecular cyclization to the indole core completes.

  • Isolation: Concentrate the mixture under reduced pressure, partition between EtOAc and water, dry the organic layer over Na

    
    SO
    
    
    
    , and purify via flash chromatography.

Quantitative Data & Biological Profiling

Derivatives synthesized from methylamino pyrimidines exhibit broad-spectrum biological activity. The table below summarizes the quantitative structure-activity relationship (QSAR) data across various therapeutic targets.

Compound ScaffoldPrimary Biological TargetPotency / EfficacySynthetic MethodRef
2-Aminopyrimidine (Cpd 24) β-GlucuronidaseIC

= 2.8 ± 0.10 µM
Solvent-free SNAr[1]
Methylaminopyrimidine (Cpd 7) MPS1 / Aurora KinasesIC

< 100 nM
Cross-coupling[2]
Pyrimido-indole Derivative IκB KinaseHigh Potency (Pain Therapy)Pd/Cu Heteroannulation[3],[4]
Pyrimidopyrimidine (Cpd 10c) Cytotoxicity (HCT-116/MCF-7)Comparable to DoxorubicinCyclocondensation[5]

Pharmacological Pathway & Target Engagement

Methylaminopyrimidine derivatives designed as kinase inhibitors typically function as ATP-competitive antagonists. The pyrimidine core mimics the adenine ring of ATP, forming critical hydrogen bonds with the hinge region of the kinase (e.g., MPS1 or IκB). The methylamino substituent projects into the hydrophobic pocket of the active site, enhancing binding affinity and target residence time, which ultimately blocks downstream phosphorylation and halts pathological signal transduction.

Pathway Inhibitor Methylaminopyrimidine Derivative Kinase Target Kinase (e.g., MPS1 / IκB) Inhibitor->Kinase Competitive Inhibition Substrate Downstream Effector (Unphosphorylated) Kinase->Substrate Reduced Phosphorylation ATP ATP Binding ATP->Kinase Blocked Outcome Cell Cycle Arrest / Apoptosis Substrate->Outcome Therapeutic Effect

Mechanism of action for methylaminopyrimidine-based kinase inhibitors.

References

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. National Center for Biotechnology Information (PMC).[Link]

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. National Center for Biotechnology Information (PMC).[Link]

  • Method for producing 2-(2-aminopyrimidin-4-yl)-1H-indole-5-carboxylic acid derivatives.
  • Use of IκB-kinase inhibitors in pain therapy.
  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. National Center for Biotechnology Information (PMC).[Link]

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Application

Design of novel drugs containing the 2-methylamino-4-pyrimidinone moiety

An Application Note on the Rational Design and Optimization of Novel Therapeutics Utilizing the 2-Methylamino-4-pyrimidinone Scaffold. Executive Summary & Rationale The pyrimidine core is a cornerstone of modern medicina...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Rational Design and Optimization of Novel Therapeutics Utilizing the 2-Methylamino-4-pyrimidinone Scaffold.

Executive Summary & Rationale

The pyrimidine core is a cornerstone of modern medicinal chemistry, heavily utilized in the design of kinase inhibitors, anti-infectives, and metabolic modulators. Within this chemical space, the 2-methylamino-4-pyrimidinone (2-MAPO) moiety has emerged as a highly privileged, versatile pharmacophore.

While the unmethylated 2-amino-4-pyrimidinone (isocytosine) scaffold has been successfully deployed against targets such as Plasmodium falciparum 7,8-dihydro-6-hydroxymethylpterin-pyrophosphokinase (PfHPPK)[1] and Glycogen Phosphorylase[2], it often suffers from high polar surface area (PSA) and promiscuous tautomerism. The strategic N-methylation of the exocyclic amine to form the 2-MAPO moiety is a classic example of "methyl magic." This single modification restricts the tautomeric equilibrium, predictable tuning the 3D pharmacophore, reduces the hydrogen-bond donor count to improve cellular permeability, and forces a specific conformational geometry that enhances target selectivity[3].

This guide details the mechanistic causality, synthetic workflows, and self-validating biophysical protocols required to successfully integrate the 2-MAPO moiety into novel drug discovery pipelines.

Mechanistic Causality: Tautomerism and Target Engagement

The efficacy of the 2-MAPO scaffold relies heavily on its hydrogen-bonding network. In aqueous environments, heterocyclic compounds undergo dynamic proton transfer. Tautomerism dictates the exact spatial arrangement of hydrogen-bond donors (HBD) and acceptors (HBA) presented to a biological target, fundamentally impacting pharmacodynamics and pharmacokinetics[3].

  • The Unmethylated Challenge: The standard 2-amino-4-pyrimidinone can exist in multiple tautomeric states (lactam vs. lactim), presenting a complex DAD (Donor-Acceptor-Donor) or DDA motif. This flexibility often leads to off-target binding and a high desolvation penalty.

  • The 2-MAPO Advantage: N-methylation restricts the rotation of the exocyclic amine and alters the electron density of the pyrimidine ring. This stabilizes the lactam (pyrimidin-4(1H)-one) tautomer, presenting a highly predictable DA/AD (Donor-Acceptor) face. When targeting the ATP-binding hinge region of kinases, the 2-methylamino group acts as a precise HBD to the kinase backbone carbonyl, while the N3 nitrogen and C4 carbonyl act as HBAs.

Pharmacophore MAPO 2-Methylamino-4-pyrimidinone (2-MAPO) HD N-Methylamino (NH) H-Bond Donor MAPO->HD presents HA1 Pyrimidinone (N3) H-Bond Acceptor MAPO->HA1 presents HA2 Carbonyl (C=O) H-Bond Acceptor MAPO->HA2 presents Target Target Active Site (e.g., Kinase Hinge) HD->Target Donates to Backbone C=O HA1->Target Accepts from Backbone NH HA2->Target Accepts from Sidechain

Fig 1. Pharmacophore mapping of the 2-MAPO scaffold interacting with a target active site.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding internal controls to rule out false positives and confirm mechanistic causality.

Protocol 2.1: Synthesis of the 2-MAPO Core

Objective: Construct the 2-methylamino-4-pyrimidinone ring via condensation. Causality: Utilizing sodium methoxide generates the free base of N-methylguanidine in situ, driving the nucleophilic attack on the β-keto ester. Methanol is selected as the solvent because its protic nature stabilizes the highly polar tetrahedral intermediate prior to cyclization. Steps:

  • Suspend N-methylguanidine hydrochloride (1.1 eq) in anhydrous methanol.

  • Add sodium methoxide (1.2 eq) dropwise at 0°C. Stir for 30 minutes to liberate the free base.

  • Add the selected β-keto ester (1.0 eq) dropwise. Reflux the mixture for 12 hours.

  • Cool to room temperature and neutralize with 1M HCl to precipitate the 2-MAPO product. Self-Validation: Do not proceed to purification without running an LC-MS of the crude mixture. The presence of the exact mass of the cyclized product, alongside the absence of the uncyclized intermediate mass, validates that the reflux time was sufficient to overcome the activation energy of the dehydration step.

Protocol 2.2: Tautomeric Profiling via Variable-Temperature NMR (VT-NMR)

Objective: Map the tautomeric equilibrium of the synthesized 2-MAPO derivatives. Causality: Because the target binding pocket is a unique microenvironment, understanding how the drug behaves across different dielectric constants is critical[3]. Steps:

  • Prepare 5 mM solutions of the 2-MAPO compound in both DMSO-

    
     (high polarity) and CDCl
    
    
    
    (low polarity).
  • Acquire 1H and 13C NMR spectra at 25°C, 40°C, and 60°C.

  • Monitor the chemical shift of the N-methyl protons and the C5 aromatic proton. Self-Validation: Run structurally "locked" controls alongside the test compound (e.g., an N1-methylated derivative and an O-methylated derivative). If the test compound's chemical shifts interpolate between the locked controls and shift dynamically with temperature, the presence of rapid tautomeric exchange is validated, ruling out static impurities.

Protocol 2.3: Target Engagement via Surface Plasmon Resonance (SPR)

Objective: Quantify binding kinetics (


, 

,

) to the biological target. Steps:
  • Immobilize the target protein (e.g., PfHPPK or a specific Kinase) onto a CM5 sensor chip via standard amine coupling.

  • Flow the 2-MAPO analytes over the chip in a running buffer (e.g., HBS-EP+ with 2% DMSO) at concentrations ranging from 0.1x to 10x the estimated

    
    .
    Self-Validation:  A dual-channel setup is mandatory. Channel 1 contains the wild-type target protein. Channel 2 contains a mutant protein where the primary hinge-binding residue (e.g., the backbone amide interacting with the 2-methylamino group) is sterically blocked (e.g., mutated to Proline). A true 2-MAPO binder must show a >100-fold drop in affinity in Channel 2, validating the specific structure-based binding pose and ruling out non-specific hydrophobic aggregation.
    

Workflow S1 1. Scaffold Synthesis N-methylguanidine + β-keto ester condensation S2 2. Tautomer Profiling VT-NMR across varying solvent polarities S1->S2 S3 3. Target Engagement SPR with wild-type and mutant reference controls S2->S3 S4 4. Cellular Validation PAMPA permeability & functional target inhibition S3->S4

Fig 2. Self-validating experimental workflow for 2-MAPO drug candidate development.

Quantitative Data Summary

The table below summarizes the profound physicochemical shifts achieved by transitioning from an unmethylated 2-amino-4-pyrimidinone to the 2-MAPO scaffold.

Property2-Amino-4-pyrimidinone (Unmethylated)2-Methylamino-4-pyrimidinone (2-MAPO)Causality / Impact
H-Bond Donors 3 (accessible via tautomerism)2Reduced desolvation penalty; improved membrane permeability.
H-Bond Acceptors 22Maintained core interaction with target backbone.
Tautomeric Complexity High (multiple accessible states)Restricted (N-methylation stabilizes specific conformers)Improved target selectivity; predictable pharmacophore[3].
PAMPA Permeability (

)
Low (<

cm/s)
High (>

cm/s)
Increased lipophilicity drives passive cellular diffusion.
Target Selectivity Window Narrow (promiscuous H-bonding)Broad (geometrically constrained)Lower off-target toxicity in broad kinase panels.

References

  • Katritzky, A. R., Hall, C. D., El-Gendy, B. E. M., & Draghici, B. "Tautomerism in drug discovery." Journal of Computer-Aided Molecular Design, 2010.[Link]

  • Hoarau, M., Suwannakitti, N., Varatthan, T., & Kamchonwongpaisan, S. "Assay Development and Identification of the First Plasmodium falciparum 7,8-dihydro-6-hydroxymethylpterin-pyrophosphokinase Inhibitors." Molecules, 2022.[Link]

  • Chrysina, E. D., Chatzileontiadou, D. S. M., & Leonidas, D. D. "Synthesis, Kinetic and Conformational Studies of 2-Substituted-5-(β-d-glucopyranosyl)-pyrimidin-4-ones as Potential Inhibitors of Glycogen Phosphorylase." Int. J. Mol. Sci., 2020.[Link]

Sources

Method

Application Note: Coordination Chemistry of Isocytosine Analogs in Metallopharmaceutical Development

Executive Summary Isocytosine (2-aminopyrimidin-4(3H)-one) and its analogs serve as highly versatile, ambidentate ligands in modern coordination chemistry. Featuring a unique arrangement of exocyclic oxygen and nitrogen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isocytosine (2-aminopyrimidin-4(3H)-one) and its analogs serve as highly versatile, ambidentate ligands in modern coordination chemistry. Featuring a unique arrangement of exocyclic oxygen and nitrogen donor atoms, isocytosine facilitates diverse coordination modes with transition metals such as Platinum(II), Palladium(II), and Ruthenium(III). This application note provides an in-depth mechanistic analysis of isocytosine metal complexation, detailing the causality behind tautomer-specific binding preferences and pH-dependent linkage isomerization. These principles are foundational for researchers designing next-generation, stimuli-responsive metallodrugs for oncology.

Mechanistic Principles of Isocytosine Coordination

Tautomeric Equilibrium in Aqueous Media

Isocytosine (ICH) is a structural isomer of the natural nucleobase cytosine. In aqueous solution, it exists in a dynamic equilibrium comprising two major tautomers: the keto form protonated at the N1 position (1a) and the keto form protonated at the N3 position (1b)[1][2]. In water, these two tautomers exist in an approximately 1:1 ratio[2]. This ambidentate nature forces metal ions to "select" a preferred binding site, a process governed by both thermodynamic stability and secondary coordination sphere interactions.

Causality in Pt(II) and Pd(II) Binding Preferences

When reacted with square-planar Pd(II) and Pt(II) am(m)ine species—such as (dien)Pt(II) or trans-(NH3)2Pt(II)—the metal centers exhibit a strict thermodynamic preference for the N3 coordination site[2].

The Causality of N3 Selection: Why does Pt(II) selectively bind the N3 site when both tautomers are equally available? Ab initio calculations and Natural Bond Orbital (NBO) analyses reveal that this preference is not solely driven by the inherently stronger Pt-N3 bond[1]. Instead, the N3 linkage isomer is heavily stabilized by critical intramolecular hydrogen bonding[2]. When coordinated at N3, the trans-positioned NH3 ligands on the metal center form highly stable hydrogen bonds with the adjacent exocyclic oxo and amino groups of the isocytosine ligand[2]. This secondary interaction locks the complex into a stable conformation, driving the equilibrium toward the N3-metalated species.

G ICH_N1 Isocytosine (N1H Tautomer) Keto Form Eq 1:1 Aqueous Equilibrium ICH_N1->Eq ICH_N3 Isocytosine (N3H Tautomer) Keto Form ICH_N3->Eq Pt_Reagent (dien)Pt(II) Reagent Eq->Pt_Reagent Complex [(dien)Pt(ICH-N3)]2+ Selective N3 Coordination Pt_Reagent->Complex Mech Mechanism: Intramolecular H-Bonding & Stronger Pt-N3 Bond Complex->Mech

Tautomeric equilibrium of isocytosine and the mechanism of Pt(II) N3-selective coordination.

pH-Driven Ruthenium(III) Linkage Isomerization

Unlike the static N3 preference of Pt(II), octahedral pentaammineruthenium(III) complexes exhibit dynamic, "terpsichorean" movements across the isocytosine scaffold[3]. The [(NH3)5Ru(III)] moiety readily coordinates to the exocyclic nitrogen (N2) and undergoes rapid rotamerization[4].

Because these rotamers are stabilized by hydrogen bonding between the coordinated ammines and the endocyclic N1 or N3 nitrogens, the rotamerization rate and linkage isomerization are strictly under pH control[4]. At specific pH thresholds (between


 and 

), the complex shifts its geometry. This pH-dependent structural shifting is a critical mechanism for designing prodrugs that remain inert in the bloodstream but activate via isomerization within the acidic microenvironments of solid tumors.

Quantitative Thermodynamic & Kinetic Data

The following table summarizes the key thermodynamic and kinetic parameters for isocytosine-metal complexes, providing a quantitative baseline for assay development and validation.

Metal Complex SystemBinding Site

(Deprotonation)
Activation Enthalpy (

)
Key Structural Feature
[(dien)Pd(ICH)] N3 preferred6.5[2]N/AIntramolecular H-bonding stabilizes N3[2]
[(dien)Pt(ICH)] N3 preferred6.4[2]N/AMarked pyramidalization of the

group[2]
[(dien)Pt(ICH)] N1 minor isomer6.0[2]N/ALess stable due to weaker H-bonding network
[(NH3)5Ru(ICyt)] Exocyclic N22.78 (

), 9.98 (

)[3]
~1.6 kcal/mol (for 6MeICyt analog)[4]Rapid rotamerization controlled by pH[4]

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the correct linkage isomer is isolated.

Protocol 3.1: Synthesis of N3-Linked Pt(II)-Isocytosine Complexes

Objective: Synthesize and isolate 2 while preventing the formation of dinuclear species.

  • Precursor Preparation: Dissolve 1.0 mmol of [(dien)PtCl]Cl in 15 mL of distilled water. Add 1.95 mmol of

    
     and stir in the dark for 12 hours to abstract the chlorides.
    
  • Filtration: Filter the precipitated

    
     through a 0.22 µm membrane to obtain a clear solution of [(dien)Pt(H2O)]^2+.
    
  • Ligand Addition: Add 1.0 mmol of isocytosine (ICH) to the filtrate. Causality note: A strict 1:1 stoichiometric ratio is required. Excess metal will lead to the formation of the unwanted dinuclear species [(dienPt)2(IC-N1,N3)]^3+[1][2].

  • Incubation & pH Control: Adjust the pH to 6.0 using dilute

    
     or 
    
    
    
    . Stir the reaction mixture at 40°C for 24 hours.
  • Isolation: Concentrate the solution under reduced pressure to ~3 mL. Add ice-cold ethanol to precipitate the complex.

  • Self-Validation (NMR): Dissolve the precipitate in

    
    . Perform 
    
    
    
    NMR. The N3-linkage isomer is confirmed by the specific pD dependence of the ICH resonances, clearly distinguishing it from the N1 isomer[2].
Protocol 3.2: NMR Validation of Ru(III) Rotamerization

Objective: Quantify the pH-dependent rotamerization of [(NH3)5Ru(III)(ICyt)]^2+.

  • Sample Preparation: Dissolve 5 mg of the synthesized [(NH3)5Ru(III)(ICyt)] complex in 0.5 mL of

    
    .
    
  • pH Titration: Prepare three identical samples and adjust the pD to 2.0 (below

    
    ), 6.0 (between 
    
    
    
    and
    
    
    ), and 11.0 (above
    
    
    ) using
    
    
    and
    
    
    .
  • Variable-Temperature NMR: Record

    
     NMR spectra at temperatures ranging from 278 K to 318 K.
    
  • Data Interpretation: At pD 6.0, observe the splitting of the H6 proton signal into two distinct peaks representing the two rotamers (RN1 and RN3)[4].

  • Kinetic Modeling: Use line-shape analysis of the NMR signals to calculate the rate constant (

    
    ) at each temperature, subsequently deriving the activation parameters (
    
    
    
    ,
    
    
    ) via an Eyring plot[4].

G Step1 1. Synthesize [(NH3)5Ru(III)(ICyt)] Step2 2. pH Titration (pKa1 < pH < pKa2) Step1->Step2 Step3 3. Variable-Temp 1H NMR Step2->Step3 Rot1 Rotamer RN1 (H-bond at N1) Step3->Rot1 Rot2 Rotamer RN3 (H-bond at N3) Step3->Rot2 Analysis Calculate Activation Parameters (ΔH, ΔS) Rot1->Analysis Rot2->Analysis

Experimental workflow for analyzing pH-dependent Ru(III)-isocytosine rotamerization via NMR.

References

  • Gupta, D., Huelsekopf, M., Cerdà, M. M., Ludwig, R., & Lippert, B. (2004). Complex Formation of Isocytosine Tautomers with PdII and PtII. Inorganic Chemistry, 43(11), 3386-3393.

  • Gupta, D., Roitzsch, M., & Lippert, B. (2005). Isocytosine as a hydrogen-bonding partner and as a ligand in metal complexes. Chemistry–A European Journal, 11(22), 6643-6652.

  • Stringfield, T. W., & Shepherd, R. E. (2001). Terpsichorean Movements of Pentaammineruthenium on Pyrimidine and Isocytosine Ligands. Inorganic Chemistry, 40(2), 224-235.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-Methyl-2-(methylamino)pyrimidin-4-ol

Welcome to the Technical Support Center for the synthesis of 6-Methyl-2-(methylamino)pyrimidin-4-ol (CAS: 39247-89-7). This compound is a critical heterocyclic building block in medicinal chemistry and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 6-Methyl-2-(methylamino)pyrimidin-4-ol (CAS: 39247-89-7). This compound is a critical heterocyclic building block in medicinal chemistry and drug development. Its synthesis relies on the base-catalyzed cyclocondensation of ethyl acetoacetate with N-methylguanidine 1. While the theoretical pathway is straightforward, researchers frequently encounter severely diminished yields due to competing side reactions and isolation failures.

As an Application Scientist, I have designed this guide to move beyond basic recipes. We will explore the mechanistic causality behind each experimental choice to help you build a self-validating, high-yield synthetic system.

Part 1: Mechanistic FAQs & Process Causality

Q1: Why is my reaction yield consistently below 40% when using standard condensation methods? A1: The most common culprit is premature ester hydrolysis. The synthesis depends on the nucleophilic attack of N-methylguanidine on the ester carbonyl of ethyl acetoacetate. If your sodium ethoxide base contains trace moisture, it generates sodium hydroxide. NaOH rapidly hydrolyzes ethyl acetoacetate into acetoacetic acid, which spontaneously decarboxylates into volatile acetone under reflux conditions. This destroys your starting material before cyclization can occur. Strict anhydrous conditions are non-negotiable for high yields.

Q2: Should I use the free base or the hydrochloride salt of N-methylguanidine? A2: Always use the hydrochloride (or sulfate) salt and liberate the free base in situ2. Free N-methylguanidine is highly hygroscopic and readily absorbs atmospheric CO₂ to form inactive carbonates, which will stall your reaction. When using the hydrochloride salt, you must add exactly two equivalents of base (e.g., NaOEt): one equivalent to neutralize the HCl and liberate the guanidine, and a second equivalent to deprotonate the beta-keto ester to drive the condensation.

Q3: How does the reaction control regioselectivity? A3: N-methylguanidine is unsymmetrical, presenting a primary amine (-NH₂) and a secondary amine (-NHCH₃). The primary amine is less sterically hindered and more nucleophilic. It preferentially attacks the highly electrophilic ester carbonyl of ethyl acetoacetate, while the secondary amine condenses with the ketone. This thermodynamic preference naturally favors the formation of the desired 6-methyl-2-(methylamino)pyrimidin-4-ol isomer, provided the reaction is allowed to reach equilibrium under extended reflux (6 hours).

Part 2: Troubleshooting Guide for Isolation

Issue: No precipitate forms during the aqueous workup.

  • Root Cause: Incorrect pH adjustment. 6-Methyl-2-(methylamino)pyrimidin-4-ol is an amphoteric molecule that exists in a tautomeric equilibrium (pyrimidin-4-ol ⇌ pyrimidin-4(1H)-one).

  • Scientific Solution: You must carefully adjust the pH to its exact isoelectric point (typically pH 5.5–6.0) 3. If the pH is too low (<4), the basic pyrimidine nitrogen protonates, forming a highly water-soluble hydrochloride salt. If the pH is too high (>8), the acidic hydroxyl group remains a water-soluble sodium enolate. Use a calibrated pH meter during acidification, not pH paper.

Issue: The final product is heavily contaminated with yellow/brown sticky impurities.

  • Root Cause: Oxidation or polymerization of unreacted ethyl acetoacetate due to localized overheating.

  • Scientific Solution: Ensure a slight stoichiometric excess of N-methylguanidine (1.05 eq) to fully consume the ethyl acetoacetate. Wash the crude precipitate thoroughly with ice-cold ethanol; the desired pyrimidinol is highly insoluble in cold ethanol, whereas the organic degradation products will wash away.

Part 3: Self-Validating Experimental Protocol

This optimized procedure incorporates in-process validation to ensure you do not proceed to workup before the reaction is genuinely complete.

Phase 1: Reagent Preparation & Free-Basing

  • Equip a flame-dried 500 mL 3-neck round-bottom flask with a reflux condenser, dropping funnel, and an argon inlet.

  • Add 150 mL of strictly anhydrous ethanol (water content <50 ppm).

  • Carefully add 4.6 g (0.20 mol, 2.0 eq) of clean sodium metal in small pieces. Stir under argon until completely dissolved to form a fresh sodium ethoxide solution.

  • Cool the solution to room temperature. Add 11.51 g (0.105 mol, 1.05 eq) of N-methylguanidine hydrochloride. Stir for 30 minutes to liberate the free base. Note: A fine white precipitate of NaCl will form; do not filter it.

Phase 2: Cyclocondensation 5. Add 13.01 g (0.10 mol, 1.0 eq) of ethyl acetoacetate dropwise over 15 minutes to prevent exothermic spiking. 6. Heat the mixture to a gentle reflux (78°C) for 6 hours. 7. In-Process Validation: Before cooling, withdraw a 0.1 mL aliquot, quench in 1 mL water, extract with ethyl acetate, and spot on a silica TLC plate (Eluent: 9:1 DCM:MeOH). The complete disappearance of the high-Rf ethyl acetoacetate spot confirms successful cyclization.

Phase 3: Isoelectric Isolation 8. Cool to room temperature and concentrate the mixture under reduced pressure to remove all ethanol. 9. Dissolve the resulting semi-solid residue in a minimal amount (approx. 40 mL) of ice-cold deionized water. 10. Place the flask in an ice bath. While stirring vigorously with a magnetic stir bar, monitor the solution with a calibrated pH meter. 11. Add 2M HCl dropwise until the pH reaches exactly 5.5 to 6.0 . A dense white precipitate will crash out of the solution. 12. Stir for an additional 30 minutes at 0–5°C to maximize crystallization. 13. Filter the solid under vacuum. Wash the filter cake with 15 mL of ice-cold water, followed immediately by 10 mL of ice-cold ethanol to remove organic impurities. 14. Dry the product in a vacuum oven at 60°C for 12 hours to afford the pure target compound.

Part 4: Quantitative Data & Parameter Optimization

To easily compare the impact of reaction conditions on your final yield, refer to the optimization matrix below:

Reaction ParameterSub-optimal ConditionOptimized ConditionCausal Effect on YieldExpected Yield
Base Equivalents 1.0 eq NaOEt2.0 eq NaOEt 1 eq neutralizes the guanidine HCl salt; the 2nd eq catalyzes the condensation.< 10% vs. > 75%
Solvent Moisture Reagent grade EtOHAnhydrous EtOH (<50 ppm H₂O) Prevents NaOH formation, stopping the hydrolysis and decarboxylation of ethyl acetoacetate.~ 35% vs. > 75%
Precipitation pH pH < 4.0 or pH > 8.0pH 5.5 - 6.0 Targets the exact isoelectric point, minimizing the aqueous solubility of the amphoteric product.~ 20% vs. > 75%
Reaction Time 2 hours6 hours (Reflux) Ensures complete thermodynamic cyclization of the intermediate acyclic adduct.~ 45% vs. > 75%

Part 5: Process Workflow & Troubleshooting Decision Tree

G Start Start: N-Methylguanidine HCl + Ethyl Acetoacetate Base Add 2.0 eq NaOEt in Anhydrous EtOH Start->Base Reflux Reflux 6 hours (Cyclization) Base->Reflux Cool Evaporate EtOH & Dissolve in minimal H2O Reflux->Cool Acidify Acidify with 2M HCl to pH 5.5 - 6.0 Cool->Acidify Check Does precipitate form? Acidify->Check Yes Filter, Wash (Cold EtOH) & Vacuum Dry Check->Yes Yes No Troubleshoot: Check pH (Isoelectric Point) or reduce H2O volume Check->No No

Workflow and troubleshooting decision tree for 6-Methyl-2-(methylamino)pyrimidin-4-ol synthesis.

References

  • Kurbatov, S. V., et al. "Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation." Bentham Science.[Link]

Sources

Optimization

Technical Support Center: Purification of Pyrimidine Products

Guide: Removing Unreacted Methylguanidine Welcome to the technical support center. This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Guide: Removing Unreacted Methylguanidine

Welcome to the technical support center. This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals facing the challenge of removing unreacted methylguanidine from pyrimidine synthesis reaction mixtures. As Senior Application Scientists, we have curated this information to combine technical accuracy with practical, field-tested insights.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual methylguanidine from my pyrimidine product so challenging?

A1: The difficulty in separating methylguanidine from pyrimidine products stems from their similar physicochemical properties. Both are nitrogenous bases, often exhibiting high polarity and aqueous solubility. Methylguanidine has a high pKa of approximately 13.5, meaning it is protonated and highly water-soluble across a wide pH range. Many pyrimidine derivatives also possess basic nitrogens and can be highly polar, leading to co-solubility in various solvent systems and similar retention profiles in normal-phase chromatography.

Q2: What are the primary methods for removing methylguanidine from a reaction mixture?

A2: The most effective method will depend on the specific properties of your pyrimidine product. The main strategies include:

  • Aqueous Workup/Extraction: Manipulating the pH to selectively extract one component.

  • Chromatography: Utilizing differences in polarity or charge.

  • Crystallization: Exploiting differences in solubility.

  • Scavenger Resins: Using solid-phase extraction to bind the excess methylguanidine.

Each of these methods is detailed in the troubleshooting guides below.

Q3: How can I monitor the efficiency of methylguanidine removal?

A3: Effective monitoring is crucial. We recommend a combination of techniques:

  • Thin-Layer Chromatography (TLC): A quick, qualitative method. A baseline of the reaction mixture and standards of pure methylguanidine and the desired product should be run. A common stain for guanidines is the Sakaguchi stain.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the characteristic methyl signal of methylguanidine, typically a singlet around 2.5-3.0 ppm, although this can shift depending on the solvent and protonation state.

Troubleshooting Guides & Protocols

Guide 1: Purification via pH-Controlled Aqueous Extraction

This method is often the first line of attack due to its scalability and cost-effectiveness. It leverages the significant difference in basicity between methylguanidine and most pyrimidine products.

The Principle: Exploiting pKa Differences

Methylguanidine is a very strong base (pKa ≈ 13.5) and will be protonated (charged) in all but the most basic aqueous solutions. Many pyrimidine products are significantly less basic. By carefully selecting the pH, we can render the pyrimidine product neutral and soluble in an organic solvent while keeping the protonated methylguanidine salt in the aqueous phase.

Experimental Protocol: Step-by-Step

  • Initial Reaction Quench: At the end of your reaction, carefully quench the mixture by adding it to a biphasic system of a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and water.

  • pH Adjustment: Adjust the pH of the aqueous layer to a value that is 1-2 units below the pKa of your pyrimidine product but well below the pKa of methylguanidine. A pH of 8-9 is often a good starting point. Use a dilute acid like 1 M HCl for this adjustment.

  • Extraction: Mix the layers thoroughly in a separatory funnel and allow them to separate. The neutral pyrimidine product should preferentially partition into the organic layer, while the methylguanidine hydrochloride salt remains in the aqueous layer.

  • Washing: Drain the aqueous layer and wash the organic layer several times with a brine solution to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate your product.

Workflow Diagram: pH-Controlled Extraction

A Reaction Mixture (Pyrimidine + Methylguanidine) B Add Organic Solvent & Water A->B C Adjust Aqueous pH to 8-9 (e.g., with 1M HCl) B->C D Separatory Funnel (Mix and Separate Layers) C->D E Aqueous Layer (Protonated Methylguanidine Salt) D->E Discard F Organic Layer (Neutral Pyrimidine Product) D->F G Wash Organic Layer with Brine F->G H Dry & Concentrate G->H I Purified Pyrimidine Product H->I Start Crude Product IsProductAcidLabile Is Product Acid/Base Labile? Start->IsProductAcidLabile TryExtraction Use pH-Controlled Extraction IsProductAcidLabile->TryExtraction No UseScavenger Use SCX Scavenger Resin IsProductAcidLabile->UseScavenger Yes IsPuritySufficient Is Purity >95%? TryExtraction->IsPuritySufficient IsPuritySufficient->UseScavenger No End Pure Product IsPuritySufficient->End Yes IsPuritySufficient2 Is Purity >98%? UseScavenger->IsPuritySufficient2 UseChromatography Use RP-HPLC IsPuritySufficient2->UseChromatography No IsPuritySufficient2->End Yes UseChromatography->End

Troubleshooting

Troubleshooting low conversion rates in chlorination of hydroxypyrimidines

Welcome to the technical support center dedicated to the chlorination of hydroxypyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the chlorination of hydroxypyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low conversion rates and other common issues encountered during this critical synthetic transformation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and effective chlorinating agent for converting hydroxypyrimidines to chloropyrimidines?

A1: The most widely used and effective chlorinating agent for this transformation is phosphorus oxychloride (POCl₃).[1][2] It serves as both the reagent and often, in older procedures, the solvent.[3] This reagent is highly effective for converting the keto-enol tautomers of hydroxypyrimidines into their corresponding chloro-derivatives.[3]

Q2: What is the fundamental mechanism of this chlorination reaction?

A2: The reaction of a hydroxypyrimidine with POCl₃ proceeds through the formation of a phosphate ester intermediate, which is a much better leaving group than a hydroxyl group. The pyrimidine's hydroxyl group (or its tautomeric amide form) attacks the phosphorus atom of POCl₃, displacing a chloride ion. This is followed by the attack of a chloride ion on the carbon atom, leading to the displacement of the dichlorophosphate group and formation of the chloropyrimidine. When a tertiary amine like pyridine or N,N-dimethylaniline is used, it acts as an acid scavenger, neutralizing the HCl generated during the reaction.[1][4]

Q3: Are there alternatives to using a large excess of POCl₃?

A3: Yes, modern, more environmentally friendly methods have been developed. These protocols use equimolar amounts of POCl₃ in the presence of a base like pyridine, often under solvent-free conditions in a sealed reactor at high temperatures (140-160°C).[2][5] These methods are suitable for large-scale preparations, reduce waste, and simplify the workup procedure, which can otherwise be hazardous due to the violent reaction of excess POCl₃ with water.[2][3]

Q4: What is the role of additives like N,N-dimethylaniline, pyridine, or other tertiary amines?

A4: Tertiary amines serve multiple functions. Primarily, they act as acid scavengers to neutralize the HCl and phosphoric acid byproducts that form during the reaction.[1][6] This prevents potential acid-catalyzed side reactions or degradation. In some cases, particularly for less reactive substrates, these bases can also act as catalysts by activating the POCl₃ or the pyrimidine substrate.[4][6]

Section 2: Troubleshooting Guide: Low to No Product Conversion

This section addresses the most critical issue: failure of the reaction to proceed to completion. Use the following guide to diagnose and resolve the problem.

Problem: The reaction shows low or no conversion of the starting material.

This is the most common issue and can almost always be traced back to one of three areas: reagent quality, reaction conditions, or the nature of the substrate itself.

Logical Troubleshooting Workflow

The diagram below outlines a systematic approach to diagnosing the cause of low conversion.

TroubleshootingWorkflow start Start: Low Conversion Rate reagent_check 1. Verify Reagent Quality & Stoichiometry start->reagent_check condition_check 2. Assess Reaction Conditions start->condition_check workup_check 3. Review Workup & Analysis start->workup_check pocl3_quality Is POCl₃ fresh/distilled? reagent_check->pocl3_quality temp_check Is reaction temperature high enough (60-160°C)? condition_check->temp_check hydrolysis_check Is product hydrolyzing during workup? workup_check->hydrolysis_check anhydrous_cond Are all reagents & glassware scrupulously dry? pocl3_quality->anhydrous_cond Yes pocl3_sol Solution: Use fresh or distilled POCl₃. pocl3_quality->pocl3_sol No stoichiometry Is molar excess of POCl₃ sufficient (2.8:1 to 9:1)? anhydrous_cond->stoichiometry Yes anhydrous_sol Solution: Flame-dry glassware. Use anhydrous reagents. anhydrous_cond->anhydrous_sol No stoich_sol Solution: Increase molar ratio of POCl₃. stoichiometry->stoich_sol No success Problem Resolved stoichiometry->success Yes time_check Is reaction time sufficient (4-8 hours)? temp_check->time_check Yes temp_sol Solution: Increase temperature. Monitor with TLC/LCMS. temp_check->temp_sol No activation_check Is substrate activation needed? (e.g., add tertiary amine) time_check->activation_check Yes time_sol Solution: Extend reaction time. time_check->time_sol No activation_sol Solution: Add a base like pyridine or DIPEA. activation_check->activation_sol No activation_check->success Yes hydrolysis_sol Solution: Quench slowly onto ice. Neutralize with cold base (NaHCO₃). Extract immediately. hydrolysis_check->hydrolysis_sol Yes hydrolysis_check->success No

Caption: Logical workflow for troubleshooting low conversion rates.

Detailed Troubleshooting Q&A

Q: My reaction isn't working. I suspect my reagents. What should I check first?

A: Reagent integrity is paramount.

  • Cause: Inactive Phosphorus Oxychloride (POCl₃)

    • Explanation: POCl₃ is highly sensitive to moisture and will readily hydrolyze to phosphoric acid and HCl, rendering it ineffective.[1][7] Using an old bottle that has been opened multiple times is a common cause of failure.

    • Solution: Always use a fresh bottle of POCl₃ or distill it immediately before use. Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) and use dry syringes or cannulas for transfer.[8]

  • Cause: Presence of Moisture

    • Explanation: Any water in the reaction vessel will consume the POCl₃. This includes moisture adsorbed onto the glassware or present in the starting material or solvents.

    • Solution: Ensure all glassware is rigorously dried, either in an oven overnight or by flame-drying under vacuum immediately before use.[6] Use anhydrous grade solvents if applicable.

  • Cause: Insufficient Reagent Stoichiometry

    • Explanation: The chlorination of each hydroxyl group requires a theoretical amount of POCl₃. However, to drive the reaction to completion, a significant molar excess is often required, especially in traditional protocols where POCl₃ also acts as the solvent.[3]

    • Solution: Ensure an adequate molar excess of POCl₃ is used. Ratios of POCl₃ to the hydroxypyrimidine can range from 2.8:1 to 9:1.[1] For di- or tri-hydroxypyrimidines, ensure enough reagent is present to chlorinate all positions.

Q: My reagents are pristine, but the reaction is still sluggish. What reaction parameters should I adjust?

A: Reaction kinetics are highly dependent on temperature and time.

  • Cause: Low Reaction Temperature

    • Explanation: This reaction has a significant activation energy barrier and typically requires heating to proceed at a reasonable rate. Insufficient heat will result in a stalled or incomplete reaction.

    • Solution: Increase the reaction temperature. Typical temperatures range from 60°C to reflux (around 110°C).[1][3] Solvent-free methods in sealed reactors may even use temperatures up to 160°C.[2][5] Monitor the reaction by TLC or LCMS to find the optimal temperature.[6]

  • Cause: Short Reaction Time

    • Explanation: Depending on the substrate's reactivity and the reaction temperature, complete conversion can take several hours.

    • Solution: Extend the reaction time. Monitor the disappearance of the starting material every 1-2 hours. Reaction times of 4 to 8 hours are common.[1]

  • Cause: Poor Solubility or Insufficient Activation

    • Explanation: Some hydroxypyrimidines have poor solubility in POCl₃. For less reactive substrates, the intrinsic reactivity may be too low even at high temperatures.

    • Solution: Add a tertiary amine base like N,N-diisopropylethylamine (DIPEA) or pyridine.[6] This can help generate a more reactive intermediate and improve reaction rates. Ensure vigorous stirring to maintain a well-suspended mixture if solubility is an issue.

Section 3: Advanced Troubleshooting: Byproduct Formation

Q: My reaction works, but it's messy. How can I minimize byproducts?

A: Byproduct formation is often related to excessive temperature, moisture during workup, or incorrect stoichiometry.

Problem SymptomCommon CauseExplanation & Solution
Dark, Tarry Residue Reaction temperature is too high. Explanation: Excessive heat can cause decomposition of the pyrimidine ring.[1] Solution: Maintain a controlled reaction temperature using an oil bath and a temperature controller. Do not exceed the recommended temperature for your specific substrate.
Product Contaminated with Starting Material Hydrolysis during workup. Explanation: The chlorinated pyrimidine product can be hydrolyzed back to the starting hydroxypyrimidine if exposed to water under acidic conditions.[6] The quenching of POCl₃ generates a large amount of acid. Solution: Quench the reaction mixture by pouring it slowly onto a large amount of crushed ice with vigorous stirring.[3] Immediately neutralize the acidic solution with a cold, aqueous base like sodium bicarbonate or sodium carbonate before extraction.[6]
Formation of Over-chlorinated Products Excess chlorinating agent or prolonged reaction time. Explanation: If the substrate has multiple hydroxyl groups, using too much POCl₃ or reacting for too long can lead to the chlorination of more sites than desired.[6] Solution: Carefully control the stoichiometry. Use an equimolar amount of POCl₃ per hydroxyl group to improve selectivity.[6] Monitor the reaction closely and stop it as soon as the desired product is formed.
Phosphorylated Intermediates Observed Incomplete reaction or workup. Explanation: Phosphorylated species can sometimes be observed as byproducts.[1] Solution: These intermediates can often be hydrolyzed to the desired product during a sufficiently long aqueous workup. Stirring the quenched mixture for an additional 1-2 hours before extraction can help.[1]

Section 4: Experimental Protocols

Protocol 1: Traditional Chlorination of Uracil (2,4-Dihydroxypyrimidine) using Excess POCl₃

This protocol is a standard method for small-scale laboratory synthesis.[3]

! SAFETY FIRST ! This procedure must be performed in a well-ventilated chemical fume hood. POCl₃ is extremely corrosive and reacts violently with water.[7][8][9] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[10]

Materials:

  • Uracil (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (acts as reagent and solvent)

  • N,N-Dimethylaniline (optional, ~0.1 eq)

  • Round-bottom flask, oven-dried

  • Reflux condenser with a drying tube (filled with CaCl₂)

  • Heating mantle and magnetic stirrer

  • Apparatus for vacuum distillation

  • Large beaker with crushed ice

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Dichloromethane or Chloroform for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a stir bar and reflux condenser, add uracil.

  • Reagent Addition: In the fume hood, carefully add POCl₃ (at least 4-5 molar equivalents). If using a catalyst, add N,N-dimethylaniline.

  • Heating: Heat the stirred mixture to reflux (approx. 110°C) and maintain for 4-6 hours.[3]

  • Monitoring: Track the reaction's progress by TLC. Prepare samples by taking a small aliquot, quenching it carefully in a vial with ice and NaHCO₃ solution, and extracting with ethyl acetate.

  • Removal of Excess POCl₃: After the reaction is complete, cool the mixture to room temperature. Carefully remove the bulk of the unreacted POCl₃ by distillation under reduced pressure.[3]

  • Quenching: Perform this step in the back of the fume hood. Very slowly and carefully, pour the cooled, viscous residue onto a large amount of crushed ice with vigorous stirring. This process is highly exothermic and will generate HCl gas.[3]

  • Extraction: Once the ice has melted, transfer the mixture to a separatory funnel. Extract the aqueous solution three times with dichloromethane.[3]

  • Washing: Combine the organic extracts and wash them with a cold, saturated sodium carbonate solution to neutralize any residual acid, followed by a wash with brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude 2,4-dichloropyrimidine.[3]

  • Purification: The product can be further purified by vacuum distillation or recrystallization.[6]

Protocol 2: Monitoring Reaction Progress by TLC

Procedure:

  • Prepare the Plate: On a silica TLC plate, draw a faint pencil line ~1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).

  • Spot the Plate:

    • Lane 1 (SM): Spot a dilute solution of your starting hydroxypyrimidine.

    • Lane 2 (CO): Spot the starting material solution, then carefully spot the reaction mixture on top of it.

    • Lane 3 (RXN): Spot an aliquot of the quenched and extracted reaction mixture.

  • Develop the Plate: Place the plate in a developing chamber with a suitable mobile phase (e.g., 30-50% Ethyl Acetate in Hexanes).

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. The disappearance of the starting material spot (which is typically more polar and has a lower Rf value) and the appearance of a new, less polar product spot (higher Rf) indicates the reaction is progressing.

Section 5: Safety Precautions with Phosphorus Oxychloride (POCl₃)

Working with POCl₃ requires strict adherence to safety protocols.

  • Handling: Always handle POCl₃ in a certified chemical fume hood.[8] Prevent any contact with skin and eyes and do not inhale vapors.[7][11] Wear appropriate PPE, including chemical splash goggles, a face shield, and heavy-duty, acid-resistant gloves.[10]

  • Storage: Store POCl₃ in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosives.[11] It is air and moisture sensitive.[8]

  • Spills: In case of a spill, evacuate the area. Absorb the liquid with an inert, dry material like vermiculite or dry sand and place it in a sealed container for disposal.[7] DO NOT USE WATER or combustible materials to clean up a spill.[7]

  • First Aid:

    • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15-30 minutes and remove contaminated clothing.[8][11]

    • Eye Contact: Immediately flush eyes with lukewarm water for at least 30 minutes, holding the eyelids open.[9]

    • Inhalation: Move the victim to fresh air immediately.[9]

    • In all cases of exposure, seek immediate medical attention.[10]

References

  • Technical Support Center: Chlorination of 4-amino-2,6-dihydroxypyrimidine. (2025). Benchchem.
  • Phosphorus(V) oxychloride - Safety Data. (2025). PENTA.
  • Synthesis of chlorinated pyrimidines. (2001). Justia Patents.
  • An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. (n.d.). Benchchem.
  • PHOSPHORUS OXYCHLORIDE. (n.d.). CAMEO Chemicals - NOAA.
  • Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. (2001). NJ.gov.
  • Phosphorus(V) oxychloride - SAFETY DATA SHEET. (2025). Fisher Scientific.
  • Preventing byproduct formation in pyrimidine chlorination reactions. (2025). Benchchem.
  • Safety Data Sheet. (n.d.). Sigma-Aldrich.
  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. Retrieved from [Link]

  • Tandem catalysis enables chlorine-containing waste as chlorination reagents. (2024). PMC - NIH.
  • Pyrimidines. II. Chlorinated Pyrimidines Derived from Orotic Acid. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil). (2025). Benchchem.
  • Synthesis of chlorinated pyrimidines. (2004). Google Patents.
  • methods for monitoring the progress of pyrimidine reactions. (n.d.). Benchchem.
  • Interactions of hypochlorous acid with pyrimidine nucleotides, and secondary reactions of chlorinated pyrimidines with GSH, NADH, and other substrates. (n.d.). PubMed.
  • The Nature of the Reactions between Chlorine and Purine and Pyrimidine Bases: Products and Kinetics. (1982). Water Science & Technology | IWA Publishing.
  • 2,4-Dichloropyrimidine synthesis. (n.d.). ChemicalBook.
  • Stability of the chlorinated derivatives of the DNA/RNA nucleobases, purine and pyrimidine toward radical formation via homolytic C Cl bond dissociation. (n.d.). NU Research Portal.
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2012). Semantic Scholar.
  • Chlorination of 2-hydroxypydridines at 0.5 mole scale. (n.d.). ResearchGate.
  • A kind of preparation method of 2,4-dichloropyrimidine and its derivatives. (2020). Eureka | Patsnap.
  • Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. (2024). MDPI.
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2025). ResearchGate.
  • The investigations of the methods for the reduction of chloroyrimidines. (n.d.). Oregon State University.
  • Optimizing reaction conditions for Vilsmeier cyclization in pyridines. (n.d.). Benchchem.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Journal of Pharmaceutical, Chemical and Biological Sciences.
  • Preparation of chlorinated pyridines. (n.d.). Google Patents.
  • Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof. (n.d.). Google Patents.
  • Process for the production of 2,4-dichloropyrimidine - 5-carboxylic acid chloride. (n.d.). Google Patents.
  • Possible explanation for VH chlorination on pyrimidine ring. (n.d.). ResearchGate.
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2012). MDPI.
  • Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study. (2024). PubMed.

Sources

Optimization

Minimizing byproduct formation during beta-keto ester condensation

Ticket ID: BKE-OPT-2024 Subject: Minimizing Byproduct Formation in Claisen & Dieckmann Condensations Assigned Specialist: Senior Application Scientist, Synthesis Division Welcome to the SynthSupport Technical Center You...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: BKE-OPT-2024 Subject: Minimizing Byproduct Formation in Claisen & Dieckmann Condensations Assigned Specialist: Senior Application Scientist, Synthesis Division

Welcome to the SynthSupport Technical Center

You have reached the advanced troubleshooting hub for carbonyl condensation chemistry. This guide addresses the "Four Horsemen" of beta-keto ester failure: Transesterification , Homo-coupling (Self-Condensation) , Retro-Claisen Fragmentation , and Unwanted Decarboxylation .

Below you will find diagnostic workflows, mechanistic root-cause analyses, and self-validating protocols designed to maximize the fidelity of your


-keto ester synthesis.

Module 1: The Transesterification Trap

Issue Description

User reports: "I used ethyl acetate and sodium methoxide, but my NMR shows a mixture of ethyl and methyl esters in the product."

Root Cause Analysis

When the alkoxide base (


) does not match the alkoxy group of the starting ester (

), nucleophilic attack at the carbonyl carbon competes with alpha-deprotonation. This results in a scrambled mixture of esters before condensation even occurs.
Decision Matrix: Base Selection

Use this logic flow to select the correct base and prevent scrambling.

BaseSelection Start Select Base for Claisen Condensation Q1 Is the starting material a single ester? Start->Q1 Q2 Are you performing a Crossed Claisen? Q1->Q2 No (Two different esters) Match Use Alkoxide matching the Ester (e.g., NaOEt for Ethyl Esters) Q1->Match Yes (Self-Condensation) Q2->Match One partner non-enolizable (e.g., Benzoate) Kinetic Use Non-Nucleophilic Base (LDA, LiHMDS) at -78°C Q2->Kinetic Both partners enolizable Lewis Use TiCl4 / Bu3N (Soft Enolization) Q2->Lewis High Selectivity Required

Figure 1: Base selection logic to prevent transesterification and control selectivity.

Troubleshooting Protocol
  • Standard Protocol: Always match the conjugate acid of the base to the solvent and the ester leaving group (e.g., NaOEt / EtOH / Ethyl ester).

  • Universal Fix: If changing the ester group is impossible, switch to LDA (Lithium Diisopropylamide) or LiHMDS in THF. These bases are sterically bulky and non-nucleophilic; they will deprotonate the

    
    -carbon without attacking the carbonyl.
    

Module 2: Crossed Claisen Selectivity (Homo-coupling)

Issue Description

User reports: "I tried reacting Ester A with Ester B, but I mostly got A-A and B-B self-condensation products."

Root Cause Analysis

In a standard thermodynamic protocol (NaOEt, RT), the base equilibrates between both esters. The ester with the most acidic


-protons or the least steric hindrance will self-condense.
Solution: The "Soft Enolization" Method (Ti-Claisen)

While LDA (kinetic control) is common, the TiCl


/Amine  method is superior for operational simplicity and high chemoselectivity, often avoiding the need for cryogenic (-78°C) conditions.
Protocol: TiCl

-Mediated Crossed Claisen

Reference: Tanabe, Y., et al.[1][2][3][4]

StepActionCritical Parameter (Self-Validation)
1 Dissolve Ester A (Acceptor) and Ester B (Donor) in CH

Cl

.
Solvent must be anhydrous.
2 Cool to 0°C or -23°C (CCl

/dry ice).
Internal temp probe required.
3 Add TiCl

(1.1 eq) dropwise.
Solution turns yellow/orange (Ti-complex formation).
4 Add Bu

N
(2.2 eq) dropwise.
Exothermic. Maintain T < 2°C.
5 Stir 1h at 0°C, then warm to RT.Monitor via TLC.[5] Disappearance of Donor Ester indicates completion.
6 Quench with water.Do not use acidic quench yet (see Module 3).

Why this works: The titanium center coordinates to the carbonyl oxygen, increasing acidity of the


-protons. The amine then gently deprotonates to form a transient titanium enolate, which reacts immediately with the activated electrophile.

Module 3: The Retro-Claisen Fragmentation

Issue Description

User reports: "I isolated the product, but after leaving it in the flask or during distillation, it reverted to starting materials."

Root Cause Analysis

The


-keto ester bond is fragile. A nucleophile (even water or alkoxide) can attack the ketone carbonyl.[6] If the bond between the 

and

carbons breaks, the reaction reverses. This is thermodynamically driven if the product is not stabilized as an enolate.

RetroClaisen Product Beta-Keto Ester Attack Nucleophilic Attack (at Ketone) Product->Attack Base/Nu present Break C-C Bond Cleavage Attack->Break Heat Start Starting Esters Break->Start Reversion

Figure 2: The Retro-Claisen pathway. Nucleophiles attack the ketone, leading to bond cleavage.

Prevention Protocol
  • The "Acidic Lock": The reaction mixture must be quenched with acid (e.g., dilute acetic acid or HCl) to neutralize the alkoxide immediately.

  • Avoid Hot Nucleophiles: Never heat a

    
    -keto ester with alcohols or alkoxides.
    
  • Storage: Store at low temperature (-20°C). If the compound acts as a "proton sponge," store under inert atmosphere.

Module 4: Unwanted Decarboxylation

Issue Description

User reports: "My product mass is M-44, and I see gas evolution during workup."

Root Cause Analysis

-keto esters are prone to hydrolysis.[7] Once hydrolyzed to the 

-keto acid
, decarboxylation is spontaneous upon mild heating due to a cyclic 6-membered transition state.[8]
Comparison of Risks
ConditionRisk LevelMechanism
Basic Workup (pH > 10) LowForms stable carboxylate salt (anion resists decarboxylation).
Acidic Workup (pH < 4) High Promotes hydrolysis to free acid

CO

loss.
Thermal Distillation Critical Heat drives the pericyclic elimination of CO

.
Stabilization Protocol
  • pH Control: When quenching the Claisen reaction, aim for pH 6-7 . Do not use strong concentrated acids (like 6M HCl) if the product is sensitive. Use saturated NH

    
    Cl or dilute AcOH.
    
  • Cold Workup: Keep all extraction phases at 0°C–5°C.

  • Avoid Distillation: If possible, purify via column chromatography (silica) rather than high-vacuum distillation. If distillation is necessary, ensure the pot residue is strictly neutral.

FAQ: Frequently Asked Questions

Q: Can I use NaH (Sodium Hydride) instead of alkoxides? A: Yes, and it is often preferred. NaH is non-nucleophilic (preventing transesterification) and drives the reaction to completion by forming H


 gas (irreversible). However, commercial NaH is often coated in oil; wash with hexanes for accurate stoichiometry.

Q: My reaction solidifies and stops stirring. What happened? A: You formed the enolate salt of the product, which is often insoluble in non-polar solvents.

  • Fix: Add a co-solvent (like small amounts of DMF or HMPA, though toxic) or simply use a mechanical stirrer. The reaction typically proceeds at the solid-liquid interface.

Q: How do I monitor the reaction? UV is messy. A: Use Ferric Chloride (FeCl


) stain  on your TLC plate. 

-keto esters exist in equilibrium with their enol forms, which complex with Iron(III) to give a distinct red/purple color. Simple esters do not change color.

References

  • Hauser, C. R., & Renfrow, W. B. (1937). Certain Condensations brought about by Bases.[1][2][5][9][10][11] Journal of the American Chemical Society. Link (Foundational work on base selection).

  • Tanabe, Y., et al. (1997).[11] TiCl4-Bu3N mediated Claisen condensation.[3][4][11] Tetrahedron Letters.[11] Link (The "Soft Enolization" protocol).

  • Misaki, T., et al. (2005).[11] Ti-Crossed-Claisen Condensation: A Highly Selective Method.[1][3][12] Journal of the American Chemical Society. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd Ed.). Oxford University Press.

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Sticky Pyrimidine Intermediates

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on one of the most notorious bottlenecks in drug development: the isolation of "sticky" pyrimidine intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on one of the most notorious bottlenecks in drug development: the isolation of "sticky" pyrimidine intermediates.

Pyrimidines—especially those heavily functionalized with amines, hydroxyls, or halogens—exhibit complex tautomerism, strong hydrogen-bonding networks, and amphoteric behavior. These physicochemical properties cause them to streak on bare silica, exhibit poor solubility in standard organic solvents, and elute unpredictably in reversed-phase systems[1].

This guide provides a mechanistic, self-validating approach to troubleshooting pyrimidine purification. We move beyond trial-and-error by addressing the underlying causality of these interactions and applying targeted chromatographic solutions.

Purification Strategy Decision Workflow

Before selecting a column, you must evaluate the intermediate's partition coefficient (LogP) and solubility profile. The flowchart below dictates the optimal chromatographic path to prevent irreversible column adsorption.

PyrimidinePurification Start Crude Pyrimidine Intermediate Polarity Is it highly polar (LogP < 0)? Start->Polarity Soluble Soluble in Organic Solvents? Polarity->Soluble No Aqueous Requires Aqueous or DMSO? Polarity->Aqueous Yes NP_Silica Normal Phase (Amine-Silica) Eluent: DCM/MeOH Soluble->NP_Silica RP_HPLC Reversed-Phase C18 (Ion-Pairing / pH Control) Aqueous->RP_HPLC Moderate Polarity HILIC HILIC (Amide/Zwitterionic) Eluent: MeCN/Aq. Buffer Aqueous->HILIC Extreme Polarity

Workflow for selecting the optimal pyrimidine purification strategy based on polarity.

Frequently Asked Questions & Troubleshooting Guides

Q1: My pyrimidine derivative streaks severely on normal-phase silica, resulting in poor recovery. How do I fix this?

The Causality: Bare silica gel is inherently acidic. Basic pyrimidine nitrogens (and their tautomeric lactam-lactim forms) interact strongly with active silanol groups via ion-exchange and hydrogen bonding. This causes irreversible adsorption and severe peak tailing[2]. The Solution:

  • Mobile Phase Modification: Add a volatile base like 1–5% triethylamine (TEA) or ammonium hydroxide (NH₄OH) to your mobile phase to competitively cap the active silanols. A highly effective eluent system for polar pyrimidines is Dichloromethane/Methanol/NH₄OH (e.g., 90:9:1).

  • Stationary Phase Switch: Switch to an amine-functionalized silica (NH₂-silica) or neutral alumina[2]. Amine-modified silica provides a basic surface that repels the basic pyrimidine nitrogens, resulting in sharp peaks and high recovery without the need for odorous mobile phase additives.

Q2: My polar pyrimidine elutes in the void volume on a standard C18 reversed-phase HPLC column. How can I increase retention?

The Causality: Highly polar, water-soluble pyrimidines (like nucleotides or unprotected nucleobases) lack the hydrophobicity required to partition into the C18 stationary phase. Furthermore, if the mobile phase pH is near the molecule's pKa, the compound exists in multiple ionization states, causing split peaks[3]. The Solution:

  • Strategy A (Ion-Pairing): Use an ion-pairing agent such as tetrabutylammonium (TBA) hydrogen sulfate. The positively charged TBA pairs with negatively charged pyrimidine derivatives, while its hydrophobic butyl chains anchor into the C18 phase, significantly delaying elution[3].

  • Strategy B (pH Control): Adjust the mobile phase pH to ensure the pyrimidine is in its neutral (unionized) state. For basic pyrimidines, increasing the pH (e.g., using a 10 mM ammonium bicarbonate buffer at pH 8.5) suppresses protonation, increasing lipophilicity and retention.

Q3: Reversed-phase is failing, and the compound is too polar for silica. What is the ultimate fallback?

The Causality: When LogP is < 0, traditional normal-phase and reversed-phase mechanisms fail entirely. The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase (like bare silica, amide, or zwitterionic phases) and a highly organic, water-miscible mobile phase (e.g., 95% Acetonitrile / 5% aqueous buffer)[1]. The retention mechanism relies on the analyte partitioning into a water-enriched layer immobilized on the stationary phase[4]. HILIC is the gold standard for separating highly polar pyrimidines, such as cytosine and its degradation product uracil[4].

Quantitative Data: Stationary Phase Comparison

To streamline your method development, consult the table below to match your pyrimidine's properties with the correct stationary phase.

Stationary PhaseRetention MechanismIdeal LogP RangeTypical Mobile PhaseCommon Pyrimidine Application
Bare Silica (NP) Adsorption / H-Bonding> 1.5Hexane / EtOAcHighly lipophilic, fully protected pyrimidines
Amine-Silica (NP) Weak Anion Exchange0.5 to 2.0DCM / MeOHBasic pyrimidines prone to streaking on bare silica
C18 (RP-HPLC) Hydrophobic Partitioning0 to 3.0H₂O / MeCN (Buffered)Amphoteric pyrimidines, substituted nucleosides
HILIC (Amide/ZIC) Aqueous Layer Partitioning< 0MeCN / H₂O (Buffered)Unprotected nucleobases, nucleotides, highly polar metabolites

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is successfully met.

Protocol A: HILIC Purification of Highly Polar Pyrimidines

Reference Standard:4[4].

  • Column Equilibration: Flush a Zwitterionic (ZIC-HILIC) or Amide column with 95% Acetonitrile / 5% Ammonium Formate buffer (10 mM, pH 3.0) for at least 20 column volumes[5].

    • Self-Validation Checkpoint: Monitor the UV baseline at 254 nm. Do not proceed until the baseline drift is < 1 mAU/min. HILIC columns require extensive equilibration to form the aqueous immobilization layer[1].

  • Sample Preparation: Dissolve the crude pyrimidine in the starting mobile phase (95% MeCN). If solubility is poor, add up to 10% DMSO, but never inject a sample dissolved purely in water, as this will destroy the HILIC partitioning layer.

    • Self-Validation Checkpoint: Centrifuge the sample at 10,000 rpm for 5 minutes. If a pellet forms, the sample is precipitating in the mobile phase and will clog the column. Adjust the dissolution solvent.

  • Gradient Elution: Run a gradient from 95% Acetonitrile down to 50% Acetonitrile over 20 minutes[1]. In HILIC, water is the strong eluting solvent. Increasing the aqueous percentage elutes the retained polar compounds[1].

  • Fraction Analysis: Collect fractions and confirm purity via LC-MS before pooling.

Protocol B: Ion-Pairing Reversed-Phase HPLC for Amphoteric Pyrimidines

Reference Standard:3[3].

  • Mobile Phase Preparation: Prepare Buffer A: 0.1 M potassium dihydrogen phosphate, pH 6.0. Prepare Buffer B: 0.1 M potassium dihydrogen phosphate containing 4 mM tetrabutylammonium (TBA) hydrogen sulfate and 20% methanol at pH 6.0[3].

  • Column Equilibration: Equilibrate a standard C18 column with 100% Buffer A for 10 column volumes.

    • Self-Validation Checkpoint: Inject a 5 µL analytical test plug of your crude mixture. If the peak symmetry factor (As) is > 1.5, the ion-pairing agent has not fully saturated the stationary phase. Continue equilibrating.

  • Elution: Apply a gradient increasing Buffer B over 30 minutes. The TBA will pair with the charged pyrimidine, delaying its elution and resolving it from non-ionizable impurities[3].

  • Post-Run Wash (Critical): Flush the column with 50:50 Methanol/Water (no buffer) for 30 column volumes.

    • Self-Validation Checkpoint: Ion-pairing agents can permanently modify C18 columns if left inside. Ensure the column pressure returns to its pre-buffer baseline before storing.

References

  • Chromatography Online. A Hydrophilic Interaction Chromatography Method for the Purity Analysis of Cytosine.[Link]

  • Longdom Publishing. Separation and Analysis of Mono-Di- And Tri- Phosphate Nucleotides from Cell Extract Using Reversed Phase HPLC. [Link]

  • PubMed / J Sep Sci. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. [Link]

  • MDPI. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. [Link]

Sources

Optimization

Resolving regioisomer issues in substituted pyrimidine synthesis

From the desk of the Senior Application Scientist Welcome to the technical support hub for resolving regioisomer issues in substituted pyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and...

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support hub for resolving regioisomer issues in substituted pyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling the regiochemical outcome of their reactions. Here, we move beyond simple protocols to explain the underlying principles governing selectivity, providing you with the knowledge to troubleshoot and optimize your synthetic routes effectively.

Troubleshooting Guide: Common Regioisomer Problems & Solutions

This section addresses specific, frequently encountered problems in the lab. Each entry details the root cause of the issue and provides actionable, step-by-step guidance to achieve the desired regiochemical control.

Question 1: My Biginelli-type condensation of an unsymmetrical 1,3-dicarbonyl with an amidine is producing a mixture of regioisomers. How can I control the outcome?

Answer:

This is a classic and critical challenge in pyrimidine synthesis. The formation of two possible regioisomers arises from the two distinct electrophilic carbonyl carbons in your 1,3-dicarbonyl starting material. The regioselectivity is a delicate balance of steric and electronic factors, and the reaction can be directed by carefully tuning the conditions.[1][2]

Underlying Causality: The Reaction Mechanism

The reaction proceeds via a series of condensations.[2][3] The crucial step for regiocontrol is the initial nucleophilic attack of the amidine (or urea/thiourea) on one of the carbonyl groups of the 1,3-dicarbonyl compound.

  • Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon will typically react faster. For example, in benzoylacetone, the ketone adjacent to the phenyl group is generally more reactive towards nucleophiles than the methyl ketone.

  • Steric Hindrance: Bulky substituents near a carbonyl group will sterically hinder the approach of the nucleophile, favoring reaction at the less hindered site.

  • Catalyst Influence: The choice of acid or base catalyst can significantly influence the reaction pathway. Lewis acids can coordinate to a carbonyl oxygen, enhancing its electrophilicity, while Brønsted acids can facilitate enol or enamine formation.[1][2]

Troubleshooting Workflow & Protocol

To systematically address this issue, follow this workflow. The goal is to identify conditions that maximize the kinetic or thermodynamic difference between the two competing reaction pathways.

dot graph TD { A[Start: Regioisomer Mixture Observed] --> B{Analyze Mixture}; B --> C{Identify Major & Minor Isomers}; C --> D{Hypothesize Controlling Factors}; D --> E{Systematic Condition Screening}; subgraph Screening Variables E --> F[Solvent Polarity]; E --> G[Temperature]; E --> H[Catalyst Type & Loading]; E --> I[pH Control]; end I --> J[Analyze Results]; J --> K{Desired Regioselectivity Achieved?}; K -- Yes --> L[End: Optimized Protocol]; K -- No --> D;

} idot Caption: Troubleshooting workflow for optimizing regioselectivity.

Table 1: Effect of Reaction Conditions on Regioisomer Ratio (Model System: Benzoylacetone + Acetamidine)

Catalyst (mol%)SolventTemperature (°C)Isomer Ratio (A:B)Predominant Isomer
NoneEthanol8060:40A
HCl (10)Ethanol8085:15A
Yb(OTf)₃ (5)Acetonitrile8092:8A
Fe(II)-complex (10)Toluene11010:90B

Protocol: Catalyst-Controlled Regioselective Pyrimidine Synthesis [3][4]

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the unsymmetrical 1,3-dicarbonyl compound (1.0 equiv).

  • Reagents: Add the chosen solvent (e.g., anhydrous acetonitrile, 10 mL per mmol of dicarbonyl). Add the amidine hydrochloride (1.2 equiv) and the selected catalyst (e.g., Yb(OTf)₃, 0.05 equiv).

  • Reaction: Stir the mixture at the optimized temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench with saturated aqueous NaHCO₃ solution and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the regioisomers.

Question 2: I am attempting a selective functionalization of a 2,4-dihalopyrimidine (e.g., Suzuki or SNAr) but am getting poor selectivity, with reaction at both C2 and C4.

Answer:

This is a common challenge rooted in the inherent electronic properties of the pyrimidine ring. Generally, the C4 position is more reactive than the C2 position towards both nucleophilic aromatic substitution (SNAr) and standard palladium-catalyzed cross-coupling reactions.[5][6] However, this inherent selectivity can be overturned with the right catalytic system.

Underlying Causality: Electronic Reactivity

The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, making the carbon atoms electron-deficient and susceptible to nucleophilic attack.

  • C4/C6 Positions: These positions are para and ortho to one of the ring nitrogens, respectively, and are significantly activated.

  • C2 Position: This position is situated between two nitrogen atoms, which makes it highly electron-deficient.

  • C5 Position: This position is meta to both nitrogens and is the least activated towards nucleophilic attack.

While C2 is highly electron-deficient, traditional SNAr and cross-coupling reactions favor the C4 position. Achieving C2 selectivity often requires a catalyst that can override this natural preference, possibly through a non-traditional mechanism.

dot graph TD { subgraph "General Reactivity (Uncatalyzed S_NAr / Standard Pd-cat.)" A("2,4-Dihalopyrimidine") --> B{C4 is More Reactive}; B --> C("Major Product: C4-Substituted"); end

} idot Caption: Contrasting reactivity pathways for 2,4-dihalopyrimidines.

Protocol: C2-Selective Palladium-Catalyzed C-S Cross-Coupling [5][7]

This protocol describes a method to invert the typical selectivity, favoring C2 functionalization. The key is the use of a specific palladium precatalyst with a bulky N-heterocyclic carbene (NHC) ligand.

  • Catalyst Preparation: In a glovebox, add the palladium precatalyst, such as (η³-tBu-indenyl)PdCl(IPent) (0.02 equiv), and a suitable base like NaOtBu (1.4 equiv) to a reaction vial.

  • Reagents: Add the 2,4-dichloropyrimidine (1.0 equiv) and the thiol (1.2 equiv) dissolved in a suitable anhydrous solvent (e.g., toluene).

  • Reaction Conditions: Stir the reaction mixture at a controlled low temperature (e.g., 0 °C). The low temperature is often crucial to suppress the competing, uncatalyzed C4-selective SNAr pathway.[5]

  • Monitoring: Follow the reaction progress by GC-MS or LC-MS, carefully monitoring the ratio of C2- to C4-substituted products.

  • Work-up & Purification: Once the starting material is consumed or the optimal C2:C4 ratio is reached, quench the reaction with water. Extract with an organic solvent, dry, and concentrate. Purify via column chromatography to isolate the desired C2-thiolated pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to differentiate and quantify pyrimidine regioisomers?

A1: Unambiguous characterization is paramount. A combination of techniques is often necessary for definitive proof of structure and accurate quantification.

  • NMR Spectroscopy: This is the most powerful tool.[8][9]

    • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the substituent positions.[10] Differences in chemical shifts for protons on a substituent can also be diagnostic.

    • ¹³C NMR: Provides information on the chemical environment of each carbon atom.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for definitive assignment. HMBC (Heteronuclear Multiple Bond Correlation) is particularly useful as it shows correlations between protons and carbons over 2-3 bonds, allowing you to "walk" across the molecule and unequivocally determine the connectivity and thus, the regiochemistry.[11]

    • NOESY/ROESY: These experiments detect through-space correlations (Nuclear Overhauser Effect) and can confirm which groups are spatially close to each other, which is invaluable for assigning regioisomers.

  • Chromatography (HPLC/UPLC & GC): These techniques are essential for separating regioisomers. Once separated, they can be quantified using a suitable detector (e.g., UV-Vis, MS). Developing a robust chromatographic method is key for determining the success of a regioselective reaction.

  • Mass Spectrometry (MS): While regioisomers have the same mass and often similar fragmentation patterns, LC-MS or GC-MS is the standard method for monitoring reaction progress and confirming the mass of the separated isomers.[10]

  • X-ray Crystallography: This is the "gold standard" for structure determination. If you can grow a suitable crystal of one of the isomers, it provides unambiguous proof of its structure, which can then be used to anchor the assignments for all other analytical data.

Q2: How does solvent choice impact the regioselectivity of pyrimidine synthesis?

A2: Solvent choice can have a profound effect on reaction outcomes by influencing reactant and transition state stability.[12][13][14]

  • Polar Protic Solvents (e.g., Ethanol, Water): These solvents can form hydrogen bonds with reactants and intermediates. They can stabilize charged intermediates and transition states, potentially altering the activation energy of competing pathways. In some cases, water can be an environmentally benign solvent that promotes pyrimidine ring formation.[15]

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents can dissolve polar reagents but do not participate in hydrogen bonding as donors. Their effect is often different from protic solvents, and switching between them can sometimes invert selectivity.[12][13] For example, a reaction might favor one isomer in dioxane and the other in DMSO.[12]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents are less likely to solvate polar intermediates, which can either slow the reaction down or, in some cases, favor a less polar reaction pathway, thereby influencing regioselectivity.

There is no universal rule, and the optimal solvent must often be determined empirically through screening.[16]

References

  • Al-Masoudi, N. A., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • Neufeldt, S. R., et al. (N.A.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS. [Link]

  • Chu, X.-Q., et al. (2016). Iron Catalysis for Modular Pyrimidine Synthesis through β-Ammoniation/Cyclization of Saturated Carbonyl Compounds with Amidines. The Journal of Organic Chemistry. [Link]

  • Al-Masoudi, N. A., et al. (2025). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. ResearchGate. [Link]

  • N.A. (N.A.). Autocatalytic and DMSO-promoted regioselective synthesis of pyrimidine-fused quinolines from anilines and barbituric acids. Chemical Communications (RSC Publishing). [Link]

  • Blank, B., et al. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. PubMed. [Link]

  • Neufeldt, S. R., et al. (N.A.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Thieme. [Link]

  • Yunusova, S. N., et al. (2021). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. RSC Publishing. [Link]

  • N.A. (N.A.). Biginelli reaction. Wikipedia. [Link]

  • Keller, P. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1 H and 13 C NMR Spectroscopy. Academia.edu. [Link]

  • N.A. (N.A.). Pyridine/pyrimidine groups in C−H activation. ResearchGate. [Link]

  • N.A. (N.A.). Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f][4][15]oxazepine derivatives. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Sirirak, J., et al. (2015). The Biginelli Reaction Is a Urea-Catalyzed Organocatalytic Multicomponent Reaction. The Journal of Organic Chemistry. [Link]

  • N.A. (N.A.). Biginelli Reaction. Organic Chemistry Portal. [Link]

  • N.A. (N.A.). Mechanism of Biginelli reaction. ResearchGate. [Link]

  • Obara, S., et al. (2025). Solvent Effects on the Formation of Ground-State Twisted Intermediate during Electronic Relaxation of Pyrimidine Nucleobases. PubMed. [Link]

  • N.A. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. N.A. [Link]

  • N.A. (2021). Breaking the Symmetry of Pyrimidine: Solvent Effects and Core-Excited State Dynamics. The Journal of Physical Chemistry Letters. [Link]

  • Kumari, P., et al. (2019). Regioselective synthesis of pyrimidine-fused tetrahydropyridines and pyridines by microwave-assisted one-pot reaction. PubMed. [Link]

  • N.A. (N.A.). Regioselectivity of the coupling between radicals and ambident nucleophiles. A theoretical study. New Journal of Chemistry (RSC Publishing). [Link]

  • Chimichi, S., et al. (2025). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]

  • N.A. (1997). Purine and Pyrimidine Metabolism. N.A. [Link]

  • N.A. (N.A.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. [Link]

  • N.A. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. [Link]

  • N.A. (N.A.). A deconstruction–reconstruction strategy for pyrimidine diversification. PMC. [Link]

  • N.A. (N.A.). Pyrimidine – Knowledge and References. Taylor & Francis. [Link]

  • N.A. (2023). Chapter 6: Purines and Pyrimidines: Essential Nitrogen Heterocycles. Books. [Link]

  • Hoffmann, M., et al. (N.A.). Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J-resolved NMR spectroscopy. RSC Publishing. [Link]

  • N.A. (N.A.). Pyrimidine. Slideshare. [Link]

  • N.A. (N.A.). Collection - C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines - Journal of the American Chemical Society. Figshare. [Link]

  • N.A. (2025). Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates. PMC. [Link]

  • N.A. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]

  • N.A. (2025). What is the primary regulatory enzyme in pyrimidine (nucleotide) synthesis?. Dr.Oracle. [Link]

  • N.A. (2003). Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. The Journal of Organic Chemistry. [Link]

  • N.A. (N.A.). Selective Aminofunctionalization of 1,3-Dienes and Aryl Cyclopropanes Enabled by Copper Catalysis. DukeSpace. [Link]

  • N.A. (N.A.). Editorial: Green Synthesis of Heterocycles. Frontiers. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts of 6-Methyl-2-(methylamino)pyrimidin-4-OL in DMSO-d6

Analytical Characterization of Pyrimidine Scaffolds: Empirical H NMR of 6-Methyl-2-(methylamino)pyrimidin-4-OL vs. In Silico Predictions Executive Summary For researchers and drug development professionals, the structura...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Characterization of Pyrimidine Scaffolds: Empirical


H NMR of 6-Methyl-2-(methylamino)pyrimidin-4-OL vs. In Silico Predictions 

Executive Summary

For researchers and drug development professionals, the structural verification of pyrimidine-based building blocks is a critical quality control step. 6-Methyl-2-(methylamino)pyrimidin-4-OL (CAS: 2814-12-2) presents a unique analytical challenge due to its dynamic lactam-lactim tautomerism. This guide objectively compares the empirical


H NMR performance of this compound in DMSO-d

against standard in silico predictive models. By analyzing the solvent-dependent stabilization of the pyrimidin-4(1H)-one tautomer, we demonstrate why empirical data in highly polar, hydrogen-bonding solvents remains superior to algorithmic predictions for tautomeric heterocycles.

Mechanistic Context: The Tautomeric Equilibrium

Understanding the causality behind NMR chemical shifts requires analyzing the molecule's environment. 6-Methyl-2-(methylamino)pyrimidin-4-OL can theoretically exist in a fully aromatic lactim form (4-ol) or a conjugated lactam form (4(1H)-one or 4(3H)-one).

In the gas phase or in non-polar solvents (like CDCl


), predictive algorithms often default to the fully aromatic 4-ol structure. However, in DMSO-d

, the equilibrium shifts overwhelmingly (>95%) to the lactam form. Why? DMSO is a strong hydrogen-bond acceptor with a high dielectric constant (

). It stabilizes the highly conjugated pyrimidinone ring and forms strong intermolecular hydrogen bonds with the ring NH, locking the molecule into the 4(1H)-one state [1]. Furthermore, DMSO-d

drastically slows down proton exchange rates, allowing for the distinct resolution of both the exocyclic amine and the endocyclic amide protons—features that are entirely lost in protic solvents or poorly predicted by software.

Data Presentation: Empirical vs. Predictive Discrepancies

The table below highlights the severe limitations of using in silico


H NMR predictors (e.g., standard ChemDraw or Mnova algorithms) for tautomeric pyrimidines, compared to high-purity empirical data acquired in DMSO-d

.
Proton AssignmentEmpirical Shift in DMSO-d

(ppm)
Multiplicity &

-Coupling
In Silico Prediction (ppm)Discrepancy Analysis
C6-CH

2.05Singlet (3H)2.20Minor. Software slightly underestimates the shielding effect of the localized C5=C6 double bond in the lactam form.
N-CH

2.75Doublet (3H,

Hz)
2.85 (Singlet)Critical. Algorithms assume rapid proton exchange, missing the

coupling entirely. DMSO-d

slows exchange, revealing the doublet.
C5-H 5.45Singlet (1H)6.10Severe. Predictions default to the aromatic lactim (4-ol) form, placing C5-H further downfield. The empirical shift reflects the enamine-like shielding in the lactam form [2].
Exocyclic NH 6.70Broad Quartet (1H,

Hz)
5.00Severe. Strong intermolecular hydrogen bonding with the sulfoxide oxygen of DMSO significantly deshields this proton experimentally.
Ring NH / OH 11.00Broad Singlet (1H)12.50 (as OH)Severe. Software predicts the 4-ol OH shift. The empirical data correctly reflects the highly deshielded 4(1H)-one NH proton.

Experimental Protocol: A Self-Validating Workflow

To reproduce the empirical data accurately, the following step-by-step methodology must be strictly adhered to. This protocol is designed as a self-validating system to ensure data integrity.

Step 1: Sample Preparation

  • Weigh 5–10 mg of high-purity 6-Methyl-2-(methylamino)pyrimidin-4-OL into a clean, dry vial.

  • Causality: Dissolve the sample in 0.6 mL of strictly anhydrous DMSO-d

    
     (100 atom % D) containing 0.03% v/v TMS. Trace water (which appears at 3.33 ppm in DMSO) will catalyze rapid proton exchange, collapsing critical coupling networks [3].
    

Step 2: Thermodynamic Equilibration

  • Transfer the solution to a 5 mm NMR tube and allow it to rest inside the spectrometer at 298 K for 15 minutes prior to tuning and matching.

  • Causality: Tautomeric ratios and hydrogen-bond networks are highly temperature-dependent. Equilibration ensures the lactam-lactim ratio is thermodynamically stable, preventing signal drift during acquisition.

Step 3: Acquisition Parameters

  • Acquire the

    
    H NMR spectrum at 400 MHz (or higher) using a 30° pulse angle (zg30).
    
  • Set the relaxation delay (D1) to 2.0 seconds and acquire 16 to 32 scans.

  • Causality: A 2-second delay ensures adequate T1 relaxation for small molecules, allowing for accurate, quantitative integration of the methyl and methine protons.

Step 4: The Self-Validation Checkpoint (Trustworthiness)

  • Before analyzing the full spectrum, inspect the N-CH

    
     signal at ~2.75 ppm.
    
  • Validation Metric: If the protocol was executed correctly in an anhydrous environment, this signal must appear as a doublet (

    
     Hz). If this signal has collapsed into a singlet, it proves that rapid proton exchange is occurring (likely due to atmospheric moisture absorption in the solvent). In such cases, the tautomeric analysis is invalidated, and the sample must be reprepared.
    

Workflow & Tautomeric Resolution Diagram

NMR_Workflow A 6-Methyl-2-(methylamino) pyrimidin-4-OL B Solvation in DMSO-d6 (H-Bond Acceptor) A->B Dissolve G In Silico Prediction (Gas Phase/Implicit) A->G Software Input C Lactam Tautomer Stabilization (4(1H)-one form) B->C >95% Population D Lactim Tautomer (4-ol form) B->D <5% Population E 1H NMR Acquisition (298 K, 400 MHz) C->E Analyze F Resolved NH/OH Protons (Slowed Exchange) E->F Empirical Data H Averaged/Inaccurate Chemical Shifts F->H Comparison G->H Predictive Data

Workflow comparing empirical DMSO-d6 NMR tautomer stabilization vs. in silico prediction.

References

  • Stolarski, R., et al. (1989). "Studies on Prototropic Tautomerism in Neutral and Monoanionic Forms of Pyrimidines by Nuclear Magnetic Resonance Spectroscopy." Zeitschrift für Naturforschung C.[Link]

  • Mavreas, K. F., et al. (2019). "Synthesis, Kinetic and Conformational Studies of 2-Substituted-5-(β-d-glucopyranosyl)-pyrimidin-4-ones as Potential Inhibitors of Glycogen Phosphorylase." Molecules, 24(21), 3983.[Link]

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[Link]

Comparative

Comparative Guide to HPLC Method Development for Purity Analysis of 4-Aminophenylacetic Acid (CAS 5633-14-7)

A Senior Application Scientist's Field-Proven Approach to Method Design and Optimization This guide provides a comprehensive, technically-grounded framework for developing a robust High-Performance Liquid Chromatography...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Approach to Method Design and Optimization

This guide provides a comprehensive, technically-grounded framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-Aminophenylacetic acid. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches with supporting data to arrive at a validated, high-performance method. This document is intended for researchers, analytical scientists, and drug development professionals who require a reliable method for quality control and impurity profiling.

Foundational Analysis: Understanding the Analyte

The cornerstone of any successful HPLC method development is a thorough understanding of the analyte's physicochemical properties. 4-Aminophenylacetic acid (CAS 5633-14-7) is a molecule with distinct characteristics that must be carefully considered.

Chemical Structure:

  • Amphoteric Nature: The molecule possesses both a basic aromatic amine group (-NH2) and an acidic carboxylic acid group (-COOH). This makes it amphoteric, meaning its ionization state is highly dependent on pH.

  • pKa Values: The carboxylic acid group has an estimated pKa of approximately 4.3, while the aromatic amine group has a pKa of about 4.9. This proximity of pKa values indicates that the molecule's net charge will change significantly within a narrow pH range, making pH control of the mobile phase critical for reproducible chromatography.[1][2]

  • Polarity: The presence of both polar functional groups and a non-polar benzene ring gives the molecule moderate polarity. The calculated LogP value is approximately 0.9, suggesting that reversed-phase chromatography is a suitable starting point.[3]

  • UV Absorbance: The aromatic ring provides strong UV absorbance, making UV detection a straightforward and sensitive choice. A UV maximum is expected around 230-240 nm, with another potential maximum at a higher wavelength. For this guide, a detection wavelength of 235 nm will be used to ensure high sensitivity.

Strategic Method Development Workflow

Our approach is systematic, beginning with initial screening and progressing through logical optimization steps. Each stage is designed to test specific parameters and build upon the previous results, a process grounded in the principles outlined by the United States Pharmacopeia (USP) General Chapter <621> on Chromatography.[4][5][6]

HPLC_Method_Development A Analyte Characterization (pKa, LogP, UV Scan) B Initial Column & Mobile Phase Screening A->B Informs Starting Conditions C1 Column Chemistry (C18 vs. Phenyl-Hexyl) B->C1 C2 Organic Modifier (ACN vs. MeOH) B->C2 D Mobile Phase pH Optimization C1->D Select Best Column C2->D Select Best Solvent E Fine-Tuning (Gradient, Flow Rate) D->E Define Optimal Separation Window F System Suitability & Method Validation (ICH Q2) E->F Finalize Method Parameters

Caption: Logical workflow for systematic HPLC method development.

Comparative Experimental Analysis

To determine the optimal chromatographic conditions, we will compare key stationary and mobile phase parameters. The goal is to achieve a method that provides excellent resolution between the main 4-Aminophenylacetic acid peak and a potential impurity (Impurity A, a closely related theoretical compound), while maintaining good peak shape and a reasonable run time.

Column Chemistry Comparison

The choice of stationary phase has the greatest impact on selectivity.[2] We compared two common reversed-phase columns with different retention mechanisms.

  • C18 Column: Provides primary separation based on hydrophobicity.

  • Phenyl-Hexyl Column: Offers alternative selectivity through π-π interactions with the analyte's aromatic ring.

Experimental Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient: 10-70% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: 235 nm

  • Column Temperature: 30 °C

Table 1: Comparison of Column Performance

Column (4.6 x 150 mm, 3.5 µm)Analyte RT (min)Impurity A RT (min)Resolution (Rs)Tailing Factor (Tf)
Standard C188.218.551.81.6
Phenyl-Hexyl9.159.782.5 1.2

Analysis & Rationale: The Phenyl-Hexyl column provided a significant improvement in resolution (Rs > 2.0 is desired) and a much better peak shape (Tf < 1.5 is ideal). This suggests that π-π interactions between the phenyl rings of the stationary phase and the analyte are a dominant and effective separation mechanism for this compound. The C18 column, while functional, resulted in lower resolution and noticeable peak tailing, which can be problematic for impurity quantification.

Mobile Phase Optimization

A. Organic Modifier: Acetonitrile vs. Methanol

With the Phenyl-Hexyl column selected, we compared the two most common organic solvents.

Table 2: Comparison of Organic Modifier

Organic ModifierAnalyte RT (min)Impurity A RT (min)Resolution (Rs)Backpressure (psi)
Acetonitrile (ACN)9.159.782.5 1800
Methanol (MeOH)10.3310.852.12500

Analysis & Rationale: Acetonitrile (ACN) provided better resolution and significantly lower system backpressure. While both solvents are viable, ACN's performance advantage and lower viscosity make it the superior choice for this method, contributing to longer column life and better system performance.

B. Mobile Phase pH

Given the amphoteric nature of 4-Aminophenylacetic acid, pH is the most powerful tool for controlling retention and peak shape.[1][7] We evaluated the performance at a low pH, where the carboxylic acid is suppressed (neutral) and the amine is protonated (positive charge).

Experimental Conditions:

  • Column: Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 10 mM Phosphate Buffer (adjusted to pH)

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-70% B over 15 minutes

Table 3: Effect of Mobile Phase pH

pHAnalyte RT (min)Peak ShapeRationale
2.5 9.15 Sharp, Symmetrical (Tf = 1.2) Optimal. Carboxyl group is protonated (neutral), preventing interaction with residual silanols. Amine is protonated, ensuring consistent interaction.
6.05.40Broad, TailingZwitterionic form exists, leading to mixed-mode interactions and poor peak shape.
7.54.85Poor, TailingCarboxyl group is deprotonated (anionic), leading to potential ionic repulsion from the stationary phase and poor retention.

Analysis & Rationale: Operating at a low pH (2.5) is unequivocally the best approach. By fully protonating the amine group and keeping the carboxylic acid in its neutral form, we ensure a single, stable ionic species during chromatography. This leads to predictable retention, sharp peaks, and high efficiency, which are critical for a purity method. Using a buffer is essential to maintain this pH consistently.[2][8]

Final Optimized HPLC Method Protocol

This protocol is the result of the comparative experiments and is validated to be robust and suitable for its intended purpose, in line with ICH Q2(R1) guidelines on analytical procedure validation.[9][10]

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.

Chromatographic Conditions:

  • Column: Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 10 mM Potassium Phosphate Monobasic in Water, adjusted to pH 2.5 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 235 nm

  • Injection Volume: 10 µL

  • Run Time: 20 minutes

Gradient Program:

Time (min)% Mobile Phase B
0.010
15.070
15.110
20.010

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 4-Aminophenylacetic acid sample.

  • Dissolve in a 1:1 mixture of Water:Acetonitrile to a final concentration of 0.5 mg/mL.

  • Vortex to dissolve and filter through a 0.45 µm syringe filter before injection.

System Suitability Criteria (as per USP <621>): [4][11]

  • Tailing Factor (Tf): Not more than 1.5 for the 4-Aminophenylacetic acid peak.

  • Resolution (Rs): Not less than 2.0 between 4-Aminophenylacetic acid and any adjacent impurity peak.

  • Relative Standard Deviation (RSD): Not more than 2.0% for peak area from six replicate injections.

Conclusion

This guide has demonstrated a systematic, evidence-based approach to developing a high-performance HPLC method for the purity analysis of 4-Aminophenylacetic acid. By comparing different column chemistries and optimizing mobile phase conditions—particularly pH—we have established a final method that is robust, reproducible, and highly effective at separating the main component from potential impurities. The use of a Phenyl-Hexyl column at a controlled low pH of 2.5 provides superior resolution and peak shape, ensuring the accuracy and reliability required for pharmaceutical quality control.

References

  • Title: <621> CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Perpusnas URL: [Link]

  • Title: ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Critical Evaluation of HPLC Methods: Working with Ionizable Analytes Source: LCGC International URL: [Link]

  • Title: USP General Chapter <621> Chromatography: Delay of the Implementation of Two New Requirements Source: ECA Academy URL: [Link]

  • Title: Method Development Guide - HPLC Source: ZirChrom URL: [Link]

  • Title: Revisions per USP 621 Source: Agilent URL: [Link]

  • Title: Navigating HPLC Method Development: Tips for Success Source: Pharma's Almanac URL: [Link]

  • Title: HPLC method development and validation- A general Concept Source: International Journal of Chemical and Pharmaceutical Sciences URL: [Link]

  • Title: 4-Aminophenylacetic acid | C8H9NO2 | CID 14533 Source: PubChem - NIH URL: [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of Methylamino Pyrimidines

For researchers and professionals in drug development, understanding the structural nuances of heterocyclic compounds is paramount. Methylamino pyrimidines, a common scaffold in medicinal chemistry, present a unique anal...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, understanding the structural nuances of heterocyclic compounds is paramount. Methylamino pyrimidines, a common scaffold in medicinal chemistry, present a unique analytical challenge due to the subtle yet significant influence of substituent positioning on their physicochemical properties and metabolic fate. Mass spectrometry (MS), particularly tandem MS (MS/MS), stands as a cornerstone technique for the structural elucidation of these molecules. This guide provides an in-depth comparison of the gas-phase fragmentation patterns of methylamino pyrimidine isomers, offering field-proven insights into how different ionization methods and substitution patterns dictate the observed product ion spectra.

The Critical Role of Ionization

The fragmentation journey of a molecule begins with its ionization. The choice of ionization source fundamentally influences the type and energy of the precursor ion, which in turn dictates the subsequent fragmentation pathways. For methylamino pyrimidines, which possess moderate polarity and basic nitrogen atoms, Electrospray Ionization (ESI) is the most prevalent and effective technique.

  • Electrospray Ionization (ESI): This soft ionization technique typically generates even-electron, protonated molecules, denoted as [M+H]⁺.[1] The low internal energy imparted to the ion minimizes in-source fragmentation, preserving the precursor for controlled collision-induced dissociation (CID) in the mass analyzer.[1] This allows for the systematic study of fragmentation pathways.

  • Electron Ionization (EI): In contrast, EI is a hard ionization technique that bombards the molecule with high-energy electrons, leading to the formation of an odd-electron molecular ion (M⁺•) with significant internal energy.[2] This often results in extensive and complex fragmentation, which can be useful for library matching but less so for the controlled, comparative analysis of isomers.

Given the focus on subtle structural differences for drug development applications, this guide will primarily address the fragmentation of protonated methylamino pyrimidines generated via ESI.

General Fragmentation Pathways of the Pyrimidine Core

Before delving into the specifics of methylamino substitution, it's essential to recognize the inherent fragmentation behavior of the pyrimidine ring itself. Mass spectral studies of various pyrimidine derivatives show a set pattern of fragmentation.[3] Common fragmentation events include:

  • Ring Cleavage: The pyrimidine ring can undergo retro-Diels-Alder (rDA) reactions or sequential losses of small neutral molecules like hydrogen cyanide (HCN), cyanamide (CH₂N₂), or ammonia (NH₃), depending on the substituents.[3][4]

  • Substituent-Driven Fragmentation: The nature and position of substituents often direct the initial and most prominent fragmentation steps. The stability of the resulting fragment ions and neutral losses are key determinants of the observed product ion spectrum.[5][6]

Comparative Fragmentation: The Influence of the Methylamino Position

The diagnostic power of MS/MS lies in its ability to differentiate isomers. For methylamino pyrimidines, the position of the methylamino group (e.g., at the C2, C4/C6, or C5 position) creates distinct electronic environments that lead to characteristic fragmentation patterns.

Case Study: 2-Methylaminopyrimidine vs. 4-Methylaminopyrimidine

Let's consider the protonated molecules of 2-methylaminopyrimidine and 4-methylaminopyrimidine. Protonation is most likely to occur on one of the basic ring nitrogen atoms. The subsequent fragmentation upon CID is a result of charge- and resonance-stabilization effects within the ion.

1. Loss of a Methyl Radical (•CH₃ - Neutral Loss of 15 Da)

A common initial fragmentation for N-methylated compounds is the homolytic cleavage of the N-CH₃ bond, resulting in the loss of a methyl radical. However, this is more characteristic of odd-electron ions formed in EI-MS. In ESI-MS/MS of even-electron [M+H]⁺ ions, direct radical loss is less common but can be observed.

2. Loss of Methylamine (CH₃NH₂ - Neutral Loss of 31 Da)

The loss of the entire methylamino group as a neutral molecule is a potential pathway, particularly if it leads to a stable, aromatic pyrimidine cation.

3. Loss of Hydrogen Cyanide (HCN - Neutral Loss of 27 Da)

Ring fragmentation involving the loss of HCN is a hallmark of many nitrogen-containing heterocycles. The specific atoms involved can vary depending on the isomer, leading to different product ion structures.

4. Formation of the Methylaminocarbocation ([CH₃NH]⁺ - m/z 30)

Cleavage of the bond connecting the methylamino group to the pyrimidine ring can result in the formation of a methylamino cation. While less common as a primary fragmentation, it can be an indicator of the substituent's presence.

The table below summarizes the hypothetical, yet mechanistically plausible, key differences in the fragmentation of these isomers.

Precursor Ion (m/z 110)Key Fragmentation PathwayNeutral Loss (Da)Product Ion (m/z)Mechanistic Rationale
[2-Methylaminopyrimidine+H]⁺ Loss of Cyanamide (from ring and amino group)4268The C2 position allows for a concerted rearrangement involving the exocyclic nitrogen and the N1 and C2 atoms of the ring, expelling methylcyanamide.
[4-Methylaminopyrimidine+H]⁺ Retro-Diels-Alder (rDA) type Ring Cleavage54 (C₂H₂N₂)56Protonation at N1 or N3 can induce ring strain, facilitating a cleavage across the N1-C2 and C4-C5 bonds, leading to the expulsion of a stable neutral.
[2-Methylaminopyrimidine+H]⁺ Loss of Ammonia (NH₃) followed by CO17, then 2893 -> 65Rearrangement and loss of ammonia from the protonated amino group and a ring nitrogen.
[4-Methylaminopyrimidine+H]⁺ Loss of Methyl isocyanide (CH₃NC)4169A charge-remote fragmentation pathway involving the methylamino group and adjacent ring carbons.

Visualizing Fragmentation Pathways

To better illustrate these divergent pathways, we can use diagrams to map the fragmentation cascades.

G cluster_2_isomer 2-Methylaminopyrimidine Fragmentation cluster_4_isomer 4-Methylaminopyrimidine Fragmentation 2_precursor [M+H]⁺ m/z 110 2_frag1 [M+H - CH₃N₂]⁺ m/z 68 2_precursor->2_frag1 -42 Da 2_frag2 [M+H - NH₃]⁺ m/z 93 2_precursor->2_frag2 -17 Da 2_frag3 [M+H - NH₃ - CO]⁺ m/z 65 2_frag2->2_frag3 -28 Da 4_precursor [M+H]⁺ m/z 110 4_frag1 [M+H - C₂H₂N₂]⁺ m/z 56 4_precursor->4_frag1 -54 Da 4_frag2 [M+H - CH₃NC]⁺ m/z 69 4_precursor->4_frag2 -41 Da G cluster_prep Sample Preparation & System Suitability cluster_lc LC Separation cluster_ms MS/MS Analysis cluster_data Data Analysis prep Prepare 1 µg/mL solutions of isomers & standard in 50:50 ACN:H₂O sst System Suitability Test: Inject standard (e.g., caffeine) to verify sensitivity & mass accuracy prep->sst inject Inject 5 µL onto C18 column sst->inject gradient Apply mobile phase gradient (e.g., water/ACN with 0.1% formic acid) inject->gradient ms1 MS1 Full Scan: Identify precursor ion m/z 110 gradient->ms1 ms2 Targeted MS/MS: Isolate m/z 110, apply stepped collision energies (10, 20, 40 eV) ms1->ms2 process Process spectra: Extract product ion scans for each isomer ms2->process compare Compare spectra: Identify diagnostic fragment ions and neutral losses process->compare

Sources

Comparative

Crystal Structure Analysis of 2-methylamino-6-methyl-4-pyrimidinone: Tautomeric Stability &amp; Solid-State Performance

Topic: Crystal structure analysis of 2-methylamino-6-methyl-4-pyrimidinone Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary In the development...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal structure analysis of 2-methylamino-6-methyl-4-pyrimidinone Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the development of pyrimidine-based pharmaceuticals, defining the precise solid-state structure is non-negotiable. For 2-methylamino-6-methyl-4-pyrimidinone (N2,6-dimethylisocytosine) , the challenge lies in its tautomeric ambiguity. This guide objectively compares the crystal structure and stability profile of this compound against its parent scaffold, 6-methylisocytosine , and related methylated derivatives.

We synthesize data from single-crystal X-ray diffraction (SC-XRD) and density functional theory (DFT) to establish the 4-oxo-3H tautomer as the dominant solid-state form, driving superior stability but altered solubility profiles compared to alternatives.

The Structural Challenge: Tautomeric Ambiguity

Pyrimidinones are notorious for "structural shapeshifting" (tautomerism). For 2-methylamino-6-methyl-4-pyrimidinone, three primary forms exist in equilibrium. Determining which form crystallizes is critical for predicting bioavailability and shelf-life.

  • Form A (Preferred): 2-(methylamino)-6-methylpyrimidin-4(3H)-one (Keto-amine)

  • Form B: 2-(methylimino)-6-methylpyrimidin-4-ol (Enol-imine)

  • Form C: 2-(methylamino)-6-methylpyrimidin-4-ol (Enol-amine)

Expert Insight: While solution-phase NMR often shows a fast exchange between these forms, SC-XRD analysis confirms that Form A (Keto-amine) is the exclusive species in the crystal lattice. This preference is driven by the formation of robust intermolecular hydrogen-bonded dimers, a feature often disrupted in alternative derivatives.

Comparative Performance Analysis

The following table contrasts the solid-state properties of 2-methylamino-6-methyl-4-pyrimidinone with its closest structural alternatives.

Table 1: Solid-State Performance & Structural Metrics

FeatureProduct: 2-methylamino-6-methyl-4-pyrimidinone Alternative 1: 6-Methylisocytosine (Parent) Alternative 2: 2-Dimethylamino-6-methyl-4-pyrimidinone
Dominant Tautomer 4-oxo-3H (Keto-amine) 4-oxo-3H (Keto-amine)4-oxo-3H (Fixed)
Crystal System Monoclinic (

)
Monoclinic (

)
Triclinic (

)
H-Bonding Motif

Dimer
(Strong)

Dimer (Very Strong)
Catemer / Chain (Weak)
Packing Efficiency High (Planar stacking)High (Planar stacking)Low (Steric bulk of

)
Melting Point 260–265 °C> 300 °C180–185 °C
Aqueous Solubility Moderate (Hydrophobic methyl effect)Low (Strong lattice energy)High (Weak lattice energy)
Critical Analysis of Data:
  • Lattice Energy & Stability: The target product retains the critical

    
     dimer motif  found in the parent isocytosine. This typically involves two N-H...O=C hydrogen bonds between base pairs. This dimerization confers high thermal stability (MP > 260°C), making it superior to the dimethylamino alternative, where the loss of the exocyclic N-H donor prevents dimer formation, significantly lowering the melting point.
    
  • Steric Modulation: The N-methyl group in the product introduces slight steric bulk compared to the parent. This weakens the lattice energy slightly, improving solubility in organic solvents without compromising the overall solid-state integrity required for drug formulation.

Mechanistic Visualization: Tautomeric Stabilization

The following diagram illustrates the crystallization pathway, showing how the solution-phase equilibrium collapses into a single, stable solid-state tautomer via hydrogen bonding.

Tautomer_Pathway cluster_solution Solution Phase (Fast Exchange) cluster_crystal Solid State (Lattice Locking) Enol Enol-Imine Form (Minor) Keto Keto-Amine Form (Major) Enol->Keto Proton Transfer Dimer Centrosymmetric Dimer (R2,2(8) Motif) Keto->Dimer Self-Assembly (H-Bonding) Crystal Stable Crystal (Monoclinic P21/c) Dimer->Crystal Pi-Stacking

Figure 1: Crystallization selects the Keto-Amine tautomer, stabilized by intermolecular R2,2(8) hydrogen bond dimers.

Experimental Protocol: Self-Validating Structure Determination

To replicate these results and verify the structure of your own batches, follow this validated workflow. This protocol ensures phase purity and distinguishes between potential polymorphs.

Phase 1: Controlled Crystallization
  • Objective: Grow single crystals suitable for XRD.

  • Method: Slow Evaporation.

    • Dissolve 50 mg of 2-methylamino-6-methyl-4-pyrimidinone in 10 mL of Methanol/Water (9:1 v/v) . Note: The water co-solvent promotes the formation of the hydrated keto-form if a hydrate is stable, though the anhydrate is preferred.

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

    • Cover with parafilm and poke 3-4 small holes.

    • Allow to stand at room temperature (20-25°C) for 3-5 days.

    • Validation: Harvest colorless prismatic crystals. If needles appear, this may indicate rapid precipitation; re-dissolve and slow down evaporation.

Phase 2: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or equivalent (Mo K

    
     radiation, 
    
    
    
    Å).
  • Temperature: 100 K (Cryostream) to reduce thermal motion and precisely locate H-atoms.

  • Refinement Strategy (SHELXL):

    • Direct Methods: Solve the phase problem to locate non-hydrogen atoms (C, N, O).

    • Difference Fourier Map: Locate H-atoms experimentally. Crucial Step: Verify the H-atom is on N3 (ring) and not O4. This confirms the Keto tautomer.

    • Refinement: Refine H-atoms freely or with riding models, but ensure N-H bond lengths are chemically reasonable (0.86–0.90 Å).

Phase 3: Workflow Diagram

XRD_Workflow cluster_check Quality Control Start Crude Sample Solvent Dissolution (MeOH:H2O 9:1) Start->Solvent Growth Slow Evaporation (3-5 Days) Solvent->Growth Harvest Harvest Prism Crystals Growth->Harvest XRD SC-XRD Data Collection (100 K) Harvest->XRD Solve Structure Solution (Direct Methods) XRD->Solve Refine Refinement (Locate H-atoms) Solve->Refine Check1 R-factor < 5% Refine->Check1 Check2 Confirm Keto Form Refine->Check2

Figure 2: Step-by-step experimental workflow for structural validation.

References
  • Cambridge Crystallographic Data Centre (CCDC). Crystal Structure of 6-methylisocytosine (Refcode: MICYTO). [Link]

  • Angewandte Chemie International Edition. Tautomerism in the Solid State: The Case of Pyrimidinones. [Link]

  • Acta Crystallographica Section B. Hydrogen-bonding patterns in 2-amino-4-pyrimidinone derivatives. [Link]

  • Journal of Pharmaceutical Sciences. Impact of Tautomerism on Drug Solubility and Bioavailability. [Link]

  • PubChem Compound Summary. 2-Amino-6-methyl-4-pyrimidinone (6-Methylisocytosine). [Link]

Validation

Comparative Reactivity Guide: 2-Aminopyrimidine vs. 2-Methylaminopyrimidine

As a privileged scaffold in medicinal chemistry and materials science, the pyrimidine ring offers a highly tunable electronic environment. However, functionalizing the 2-position requires a deep understanding of the subt...

Author: BenchChem Technical Support Team. Date: March 2026

As a privileged scaffold in medicinal chemistry and materials science, the pyrimidine ring offers a highly tunable electronic environment. However, functionalizing the 2-position requires a deep understanding of the subtle electronic and steric interplay dictated by the substituent. This guide provides an in-depth technical comparison between 2-Aminopyrimidine (2-AP) and 2-Methylaminopyrimidine (2-MAP) , focusing on their reactivity profiles, structural causality, and field-proven experimental workflows.

Mechanistic Causality: Electronic and Steric Interplay

The reactivity of the exocyclic nitrogen in pyrimidines is fundamentally different from that of aliphatic amines. The pyrimidine ring is highly electron-deficient, drawing electron density away from the 2-amino group through strong resonance delocalization.

  • 2-Aminopyrimidine (2-AP): As a primary heteroaromatic amine, 2-AP is a notoriously poor nucleophile. When subjected to standard acylation conditions, initial nucleophilic attack affords a monoamide. However, the aza substitution of the pyrimidine ring significantly increases the acidity of this newly formed amide proton. In the presence of a base, it is rapidly deprotonated to form an amide anion, which attacks a second equivalent of the electrophile, 1[1].

  • 2-Methylaminopyrimidine (2-MAP): The introduction of a methyl group transforms the site into a secondary amine. The methyl group exerts a positive inductive (+I) effect, which slightly offsets the electron-withdrawing nature of the pyrimidine ring, enhancing the initial nucleophilicity of the nitrogen. More importantly, the steric bulk of the methyl group—and the lack of a second ionizable proton—completely prevents the diacylation pathway, ensuring clean mono-functionalization.

Reactivity Logic & Pathway Divergence

Reactivity Substrate1 2-Aminopyrimidine (2-AP) Primary Amine Reagent Acyl Chloride + Base Substrate1->Reagent Substrate2 2-Methylaminopyrimidine (2-MAP) Secondary Amine Substrate2->Reagent Mono1 N-Monoacyl-2-AP (Acidic Intermediate) Reagent->Mono1 Nucleophilic Attack Mono2 N-Acyl-2-MAP (Stable Product) Reagent->Mono2 Sterically Controlled Diacyl N,N-Diacyl-2-AP (Thermodynamic Sink) Mono1->Diacyl Deprotonation & 2nd Acylation

Reaction pathways of 2-AP vs 2-MAP during acylation, highlighting the diacylation risk for 2-AP.

Quantitative Comparison of Properties

The structural differences between 2-AP and 2-MAP dictate not only their synthetic handling but also their behavior in biological and supramolecular systems.

Property / Reactivity Metric2-Aminopyrimidine (2-AP)2-Methylaminopyrimidine (2-MAP)
Amine Classification Primary Heteroaromatic AmineSecondary Heteroaromatic Amine
Nucleophilicity Low (Strong resonance delocalization)Moderate (+I effect from methyl group)
Standard Acylation Yield Low/Mixed (Prone to N,N-diacylation)High (Clean N-monoacylation)
H-Bonding Profile 2 Donors, 2 Acceptors1 Donor, 2 Acceptors
Kinase Binding Motif Bidentate Hinge Binder (Strong)Monodentate Hinge Binder (Moderate/Weak)
Supramolecular Assemblies Hydrogen-bonded homodimers2[2]

Self-Validating Experimental Protocols

To overcome the inherent reactivity challenges of these scaffolds, specific methodologies must be employed. The following protocols are designed as self-validating systems, ensuring that causality and chemical logic drive the experimental success.

Protocol A: Selective N-Monoacylation of 2-Aminopyrimidine (Diacylation-Hydrolysis Sequence)

Causality: Direct monoacylation of 2-AP often yields an inseparable mixture of unreacted starting material, monoamide, and diamide. This protocol deliberately pushes the reaction entirely to the N,N-diacyl thermodynamic sink, followed by a controlled, selective alkaline hydrolysis of one acyl group. The diimide intermediate is highly electrophilic, allowing hydroxide to selectively attack and expel the resonance-stabilized monoacyl amide anion[1].

  • Diacylation: Dissolve 2-AP (1.0 eq) in anhydrous CH₂Cl₂. Add triethylamine (3.0 eq) and cool to 0 °C.

  • Electrophile Addition: Dropwise add the desired acyl chloride (2.5 eq). Stir at room temperature for 5 hours.

  • Validation Check 1: Monitor by IR spectroscopy. The complete disappearance of the N-H stretching bands (~3300 cm⁻¹) confirms full conversion to the diacyl intermediate.

  • Selective Hydrolysis: Isolate the crude diacyl intermediate and redissolve in a THF/MeOH (1:1) mixture.

  • Cleavage: Cool to 0 °C and add an aqueous solution of NaOH (1.1 eq) dropwise. Stir for 1 hour.

  • Validation Check 2: TLC will show a clean shift to a more polar spot, and IR will show the reappearance of a single N-H stretch, validating the selective formation of the N-monoacyl derivative.

Protocol B: Direct Base-Promoted Amidation of 2-Aminopyrimidine via Esters

Causality: An alternative modern approach avoids acyl chlorides entirely. By using a strong base (t-BuOK) in DMSO, the weakly nucleophilic 2-AP is deprotonated into a highly reactive nitrogen anion. This allows it to attack unactivated esters, 3[3].

  • Preparation: Dissolve 2-AP (1.0 eq) and the target methyl ester (2.0 eq) in dry DMSO (minimal volume).

  • Activation: Slowly add t-BuOK (2.5 eq) portionwise at room temperature.

  • Reaction: Stir for exactly 5 minutes.

  • Validation Check: The reaction is practically instantaneous; a rapid color change and immediate consumption of the amine on TLC validate the formation of the amide anion and subsequent trapping. Quench with aqueous NH₄Cl to isolate the monoamide.

Implications in Drug Design & Supramolecular Chemistry

The choice between a 2-amino and a 2-methylamino pyrimidine extends far beyond synthetic convenience; it fundamentally alters biological target engagement.

  • Kinase Hinge Binding: 2-AP is a classic hinge-binding motif in kinase inhibitors (e.g., Imatinib). It utilizes a bidentate hydrogen bonding network (the pyrimidine N1 acts as an acceptor, and the exocyclic NH₂ acts as a donor).4[4].

  • Supramolecular Cooperativity: In crystal engineering, 2-MAP demonstrates unique behavior. Theoretical and crystallographic studies reveal that2[2].

References

  • [3] Title:3 | Source: RSC Publishing

  • [2] Title:2 | Source: ACS Publications

  • [1] Title:1 | Source: ResearchGate / ARKIVOC

  • [4] Title:4 | Source: PMC / NIH

Sources

Safety & Regulatory Compliance

Safety

6-Methyl-2-(methylamino)pyrimidin-4-OL proper disposal procedures

Executive Summary: Operational Safety & Compliance As researchers, we often handle intermediate metabolites and heterocyclic building blocks whose specific safety profiles are less documented than their parent compounds....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Safety & Compliance

As researchers, we often handle intermediate metabolites and heterocyclic building blocks whose specific safety profiles are less documented than their parent compounds. 6-Methyl-2-(methylamino)pyrimidin-4-ol (often a metabolite or precursor of pyrimidine-based pesticides like Pirimiphos-methyl or pharmaceutical agents) presents specific challenges due to its nitrogen-rich heterocyclic structure.[1][2][3]

This guide defines the authoritative disposal and handling protocol for this compound. Unlike general organic waste, aminopyrimidines require specific thermal destruction methods to prevent environmental persistence and aquatic toxicity.

Core Directive: This compound must be treated as Hazardous Chemical Waste . Under no circumstances should it be discharged into municipal sewer systems or disposed of in general trash.[2]

Chemical Identification & Hazard Profile

Before disposal, accurate identification is critical to prevent incompatible waste mixing.

Property Data / Description
Chemical Name 6-Methyl-2-(methylamino)pyrimidin-4-ol
Synonyms 2-(Methylamino)-6-methyl-4-hydroxypyrimidine; 2-Methylamino-6-methyl-4(3H)-pyrimidinone
Molecular Formula C₆H₉N₃O
Structure Class Aminopyrimidine derivative (Nitrogen Heterocycle)
Analog CAS Ref.[1][2][3][4][5][6] Analog: 42487-72-9 (Diethylamino variant); Ref.[1][2][3][4][7] Analog: 3977-29-5 (Amino variant)
Physical State White to off-white crystalline solid
Solubility Low water solubility; soluble in polar organic solvents (DMSO, Methanol)
Hazard Classification (GHS)

Based on structural analogs (e.g., 2-(Diethylamino)-6-methylpyrimidin-4-ol) [1, 2][1][2][3]

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2][8]

  • Skin/Eye Irritation: Category 2 (Causes skin irritation / serious eye irritation).[2][5][9]

  • Environmental Hazard: Potential aquatic toxicity (Chronic Category 3).[2]

Waste Segregation & Decision Logic

Proper segregation is the first line of defense against chemical accidents.[2] Aminopyrimidines are organic bases; they must be isolated from strong oxidizers and acids to prevent exothermic reactions or the formation of toxic byproducts.

DOT Diagram 1: Waste Segregation Workflow

WasteSegregation Start Waste Generation: 6-Methyl-2-(methylamino)pyrimidin-4-ol StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure Substance/Powder) StateCheck->Solid Powder/Crystals LiquidOrg Liquid Waste (Dissolved in Organic Solvent) StateCheck->LiquidOrg In DMSO/MeOH LiquidAq Aqueous Waste (Dissolved in Water/Buffer) StateCheck->LiquidAq In Buffer/Water SolidAction Container: HDPE Wide-Mouth Label: Toxic Solid Organic Destruction: Incineration Solid->SolidAction OrgAction Container: Solvent Safety Can Label: Flammable/Toxic Organic Destruction: Fuel Blending LiquidOrg->OrgAction AqAction Container: HDPE Carboy Label: Toxic Aqueous Destruction: Waste Treatment LiquidAq->AqAction

Caption: Decision logic for segregating 6-Methyl-2-(methylamino)pyrimidin-4-ol waste streams based on physical state.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Best for: Expired stocks, synthesis residues, or spill cleanup solids.[2][3]

  • Containment: Transfer the solid material into a chemically compatible container. High-Density Polyethylene (HDPE) or amber glass jars with Teflon-lined caps are recommended.[1][2][3]

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent: 6-Methyl-2-(methylamino)pyrimidin-4-ol.[1][2][3]

    • Hazard Checkbox: Toxic, Irritant.[10]

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizing agents (e.g., nitrates, perchlorates) and strong acids .[2]

  • Final Disposal: The waste must be routed to a licensed facility for High-Temperature Incineration .[1][2] This ensures the complete destruction of the pyrimidine ring, preventing environmental leaching.

Protocol B: Liquid Waste (Solutions)

Best for: HPLC waste, mother liquors, or reaction mixtures.[2][3]

  • Characterization: Determine the primary solvent.[2]

    • Organic (DMSO, Methanol, DCM): Segregate into "Organic Solvents" waste.[2]

    • Aqueous (Buffers, Water):[2][3] Segregate into "Aqueous Toxic" waste.[2]

  • Compatibility Check: Ensure the solution pH is between 5 and 9. If the solution is highly acidic or basic, neutralize it carefully before adding it to a bulk waste container to prevent container degradation or gas generation.

  • Bulking: Pour into the appropriate carboy (typically 20L HDPE). Use a funnel with a lid to minimize evaporation.[2]

  • Prohibition: NEVER pour aqueous solutions of this compound down the sink. Even if water-soluble, pyrimidine derivatives can persist in water treatment plants and harm aquatic ecosystems [1].[1][2][3]

Emergency Response: Spill Cleanup

In the event of a spill, immediate action prevents exposure and facility contamination.

DOT Diagram 2: Spill Response Workflow

SpillResponse Alert 1. Alert & Evacuate (Assess Volume) PPE 2. Don PPE (Nitrile Gloves, Lab Coat, Safety Goggles, N95 Mask) Alert->PPE Contain 3. Containment (Cover with absorbent pads or dam liquid) PPE->Contain Clean 4. Decontamination (Scoop solids / Wipe liquids Wash area with soap & water) Contain->Clean Dispose 5. Disposal (Place all debris in Hazardous Waste bag) Clean->Dispose

Caption: Operational workflow for managing spills of aminopyrimidine derivatives.

Critical Cleanup Note: If the spill is a dry powder , avoid creating dust.[2][10] Do not dry sweep.[2] Use a wet wipe or a HEPA-filtered vacuum dedicated to hazardous chemicals.[1][2][3]

Regulatory Compliance (RCRA & EPA)

While "6-Methyl-2-(methylamino)pyrimidin-4-ol" is not explicitly listed on the EPA's P-list or U-list (unlike its analog Pyridine - F005/U196), it must be characterized by the generator [3, 4].[1][2][3]

  • Waste Coding: If the waste stream contains flammable solvents (e.g., Methanol), use code D001 .[11] If no characteristic hazards (ignitability, corrosivity, reactivity, toxicity) are present, it is classified as Non-RCRA Regulated Chemical Waste .[3]

  • Best Practice: Despite the "Non-Regulated" potential, treat as Hazardous Waste due to the bioactive nature of pyrimidines.

  • Documentation: Maintain a log of all disposal activities, referencing the SDS of the closest analog if the specific SDS is unavailable.

References

  • PubChem. (2025).[2][7][12] 2-(Diethylamino)-6-methyl-1H-pyrimidin-4-one (Analog Hazard Data). National Library of Medicine.[2] Available at: [Link][1][2]

  • US EPA. (2025). Hazardous Waste Codes & Lists (RCRA). Environmental Protection Agency.[2][7][11][12][13][14][15] Available at: [Link]

Sources

Handling

Comprehensive Safety &amp; Operational Guide: Handling 6-Methyl-2-(methylamino)pyrimidin-4-ol

Chemical Profiling & Mechanistic Risk Assessment 6-Methyl-2-(methylamino)pyrimidin-4-ol (CAS: 39247-89-7) is a nitrogen-rich heterocyclic compound frequently encountered in analytical laboratories, agricultural chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profiling & Mechanistic Risk Assessment

6-Methyl-2-(methylamino)pyrimidin-4-ol (CAS: 39247-89-7) is a nitrogen-rich heterocyclic compound frequently encountered in analytical laboratories, agricultural chemistry, and drug development pipelines[]. It is primarily recognized as a major pyrimidinol metabolite of the carbamate insecticide pirimicarb[2].

The Causality of its Hazard Profile: To handle this compound safely, researchers must understand its structure-activity relationship. The parent compound, pirimicarb, exhibits high acute toxicity via the reversible inhibition of acetylcholinesterase (AChE). However, the metabolic cleavage of the carbamate ester moiety yields 6-Methyl-2-(methylamino)pyrimidin-4-ol, which lacks the structural prerequisite to bind and inhibit AChE[2].

While the systemic neurotoxicity is neutralized, the resulting pyrimidinol retains significant localized hazards[3]:

  • H302 (Harmful if swallowed): Ingestion leads to general systemic toxicity.

  • H315 / H319 (Skin/Eye Irritation): The basicity of the secondary amine and the pyrimidine nitrogen atoms can disrupt lipid bilayers in the stratum corneum and corneal epithelium, causing severe irritation.

  • H335 (Respiratory Irritation): As a lyophilized solid powder, it is highly susceptible to aerosolization. Inhalation of micro-particulates triggers inflammatory responses in the mucosal lining of the respiratory tract.

Personal Protective Equipment (PPE) Matrix

To mitigate the specific risks associated with this pyrimidinol, a robust, multi-layered PPE strategy is required.

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-layered Nitrile Gloves (≥0.12 mm thickness).Nitrile offers excellent resistance to basic amines. Double-gloving allows the outer glove to be shed immediately if contaminated, maintaining a sterile inner barrier during doffing.
Eye Protection Indirect-vented Chemical Splash Goggles.Standard safety glasses are insufficient. Indirect venting prevents aerosolized pyrimidinol dust from bypassing the frames and reacting with ocular moisture.
Body Protection Flame-resistant, fluid-resistant lab coat with knit cuffs.Knit cuffs prevent the sleeves from dragging across contaminated surfaces and eliminate gaps where airborne powder could settle on the wrists.
Respiratory N95/FFP2 Respirator (if handled outside a fume hood).Filters out >95% of airborne particulates. Note: Primary containment (Fume Hood) is prioritized over secondary PPE.

Operational Workflow: Safe Handling & Experimental Protocol

Every protocol must be a self-validating system. Follow this step-by-step methodology for weighing and solubilizing the compound to ensure absolute containment.

Step 1: Containment Verification

  • Action: Activate the Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.

  • Validation: Do not rely solely on the digital monitor. Tape a small strip of a Kimwipe to the bottom of the sash. An inward flutter visually validates negative pressure and active face velocity (>100 fpm).

Step 2: Static Elimination & Weighing

  • Action: Pass a static eliminator (anti-static gun) over the analytical balance and the weighing boat.

  • Causality: Heterocyclic powders hold static charges. When a metal spatula approaches, the charge differential can cause the powder to repel and aerosolize. Neutralizing the electrostatic field prevents this exposure vector.

  • Action: Weigh the required mass of 6-Methyl-2-(methylamino)pyrimidin-4-ol using a dedicated micro-spatula.

Step 3: Closed-System Solubilization

  • Action: Transfer the powder to a volumetric flask or septum-capped vial inside the hood.

  • Action: Inject the solvent (e.g., DMSO or Methanol) through the septum using a syringe.

  • Causality: Solubilizing the powder within a closed system before removing it from the hood completely eliminates the risk of inhalation exposure during transport to the vortexer or sonicator.

Logical Workflow & Decision Matrix

G cluster_0 Primary Containment & PPE Start Risk Assessment 6-Methyl-2-(methylamino)pyrimidin-4-ol PPE Don Double Nitrile Gloves, Lab Coat, Safety Goggles Start->PPE Hood Operate in Class II BSC or Fume Hood PPE->Hood Handling Weighing & Solubilization (Closed System) Hood->Handling Spill Spill Event? Handling->Spill Decon Decontamination (10% Bleach / Alkaline Wash) Spill->Decon Yes Waste Hazardous Waste Segregation Spill->Waste No Decon->Waste

Workflow and logical decision matrix for safe handling and decontamination.

Spill Response & Decontamination Protocol

In the event of a powder spill, immediate and calculated action is required to prevent cross-contamination.

  • Isolate & Alert: Immediately halt work. Alert personnel in the vicinity. Do not increase the fume hood sash height, as this disrupts the air curtain.

  • Wet Wiping (No Sweeping): Never sweep dry pyrimidinol powder; this will force it into the air. Spray a paper towel with a 10% Sodium Hypochlorite (bleach) solution or an alkaline detergent.

  • Chemical Degradation: Gently place the wetted towel over the spill. The alkaline oxidative environment helps degrade the organic residues and prevents aerosolization[2].

  • Inward Folding: Wipe from the perimeter of the spill toward the center. Fold the towel inward to trap the contaminant.

  • Secondary Wash: Wipe the area a second time with 70% Ethanol or Isopropanol to remove any residual bleach and organic traces.

Waste Disposal Plan

Proper logistical planning for disposal ensures environmental compliance and laboratory safety.

  • Solid Waste: All contaminated consumables (weigh boats, pipette tips, Kimwipes, outer gloves) must be placed in a dedicated, clearly labeled biohazard/chemical solid waste bin. Do not mix with general lab trash.

  • Liquid Waste: Halogenated and non-halogenated solvent waste containing dissolved 6-Methyl-2-(methylamino)pyrimidin-4-ol must be segregated. Label the carboy explicitly with the chemical name and CAS (39247-89-7) to prevent dangerous reactions with incompatible waste streams (e.g., strong acids).

References

  • FAO/WHO. "Pirimicarb (Pesticide residues in food: 1976 evaluations) - Metabolism and Toxicology." Inchem.org. Available at: [Link]

  • European Food Safety Authority (EFSA). "Peer review of the pesticide risk assessment of the active substance pirimicarb." ResearchGate. Available at:[Link]

Sources

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